Ethyl 2-formylthiazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-formyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOVJIFWXRQGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463310 | |
| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |
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Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73956-17-9 | |
| Record name | 4-Thiazolecarboxylic acid, 2-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73956-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20463310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-formyl-1,3-thiazole-4-carboxylate | |
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Foundational & Exploratory
Ethyl 2-formylthiazole-4-carboxylate: A Technical Guide for Chemical Researchers
This guide provides an in-depth analysis of Ethyl 2-formylthiazole-4-carboxylate (CAS Number: 73956-17-9), a key heterocyclic building block. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthetic strategies, chemical reactivity, and its strategic importance in medicinal chemistry.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and organic synthesis.[1] This structural motif is present in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties.[1] The thiazole scaffold is often considered a "privileged structure" due to its recurring presence in biologically active compounds. This compound serves as a pivotal intermediate, offering two distinct and reactive functional handles for the elaboration of more complex molecular architectures.[1]
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. The definitive identifier for this compound is its CAS number.
-
CAS Number : 73956-17-9[2]
The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃S | [1] |
| Molecular Weight | 185.20 g/mol | [1] |
| Physical Form | Solid | [3] |
| Melting Point | 64.3-65.6 °C | [1] |
| Boiling Point | 311.6 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| InChI Key | YKOVJIFWXRQGNC-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% | [3] |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of two key functional groups: the C2-formyl (aldehyde) group and the C4-ethyl carboxylate (ester) group.
-
The Formyl Group : The aldehyde at the 2-position is a highly reactive site for nucleophilic addition and condensation reactions. It is the primary handle for extending the molecular framework. For instance, it can readily undergo Wittig reactions to form alkenes, reductive amination to introduce substituted amine functionalities, and oxidation to the corresponding carboxylic acid.[2]
-
The Ethyl Carboxylate Group : The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This provides a secondary site for modification.
-
The Thiazole Ring : The thiazole ring itself is an aromatic heterocycle. However, the presence of two strongly electron-withdrawing groups (formyl and ethyl carboxylate) deactivates the ring towards electrophilic aromatic substitution.[2] This inherent stability is advantageous, as it allows for selective reactions at the functional groups without compromising the core heterocyclic structure.
General Synthetic Pathways
The synthesis of this compound is typically achieved through a multi-step sequence. While a specific, peer-reviewed, step-by-step protocol for this exact molecule is not prominently documented in readily available literature, its synthesis can be logically deduced from established methods for constructing substituted thiazoles. The most common and versatile approach is a variation of the Hantzsch Thiazole Synthesis .[2]
This strategy involves two key stages:
-
Formation of the Thiazole Core : An α-haloketone or its equivalent is reacted with a thioamide. For this specific target, a common precursor would be Ethyl 2-aminothiazole-4-carboxylate.
-
Formylation : The formyl group is subsequently introduced at the C2 position.
The diagram below illustrates a generalized, plausible workflow for its synthesis. The causality behind this experimental design is to first build the stable heterocyclic core and then introduce the more reactive aldehyde functionality.
Sources
An In-depth Technical Guide to Ethyl 2-formylthiazole-4-carboxylate
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and organic synthesis, the thiazole ring stands out as a "privileged structure"—a recurring molecular framework found in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the development of therapeutics ranging from antimicrobial and antiretroviral agents to anti-inflammatory and anticancer drugs.[1] Ethyl 2-formylthiazole-4-carboxylate (CAS No: 73956-17-9) emerges as a particularly valuable building block within this chemical class. Its strategic placement of a reactive formyl group and an ethyl ester moiety on the thiazole core provides a versatile platform for a wide array of chemical transformations. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and handling of this key synthetic intermediate, providing the technical insights necessary for its effective application in research and drug development.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reactivity, solubility, and pharmacokinetic behavior.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 73956-17-9 | [2] |
| Molecular Formula | C₇H₇NO₃S | [2] |
| Molecular Weight | 185.20 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 64.3-65.6 °C | [2] |
| Boiling Point | 311.6°C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Solubility | Low solubility in water. Soluble in common organic solvents like ethanol and dichloromethane. | [3] |
| Flash Point | 142.2 ± 25.7 °C | [2] |
| Refractive Index | 1.578 | [2] |
Note: Some physical properties are for structurally similar compounds and should be considered as estimates.
Synthesis and Spectroscopic Analysis
The construction of this compound is typically achieved through a multi-step process that first builds the core thiazole ring, followed by the introduction of the formyl group.[1]
Synthetic Pathway Overview
A common and established route is a variation of the Hantzsch thiazole synthesis.[1] This involves the reaction of an alpha-halocarbonyl compound with a thioamide. In the context of our target molecule, the synthesis generally proceeds by first forming an ethyl 2-aminothiazole-4-carboxylate intermediate, which is then chemically modified to introduce the 2-formyl group.
Caption: General synthetic route to this compound.
Illustrative Synthetic Protocol: Two-Step Synthesis
This protocol is a representative, non-optimized laboratory procedure for a related compound, which illustrates the general principles.
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
To a solution of ethyl bromopyruvate (1 equivalent) in ethanol, add thiourea (1 equivalent).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.
Step 2: Formylation at the 2-position A subsequent formylation step is required to introduce the aldehyde group at the 2-position of the thiazole ring.[1] This can be achieved using various formylating agents, with the choice of reagent being critical to ensure chemoselectivity.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (-CHO) in the downfield region (around 9-10 ppm). The ethyl group will present as a quartet (-OCH₂-) and a triplet (-CH₃). A singlet for the proton on the thiazole ring is also anticipated.
-
¹³C NMR: The carbon NMR would display a resonance for the carbonyl carbon of the aldehyde at approximately 180-190 ppm and the ester carbonyl carbon around 160-170 ppm.[4] Signals for the aromatic carbons of the thiazole ring and the carbons of the ethyl group would also be present.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde (around 1700-1720 cm⁻¹) and the ester (around 1720-1740 cm⁻¹).
Chemical Reactivity and Stability
The chemical behavior of this compound is dominated by the reactivity of the formyl group and the electron-deficient nature of the thiazole ring.
Transformations of the Formyl Group
The aldehyde functionality is the primary site for chemical modification.[1]
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 4-(ethoxycarbonyl)thiazole-2-carboxylic acid.[1]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides a straightforward route to a diverse range of 2-(aminomethyl)thiazole derivatives.
-
Wittig Reaction: The formyl group can undergo Wittig-type reactions to form alkenes.[1]
-
Hydrazone Formation: Condensation with hydrazine or substituted hydrazines yields stable hydrazone derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems.[1]
Caption: Key chemical transformations of the formyl group.
Reactivity of the Thiazole Ring
The presence of two electron-withdrawing groups (formyl and ethyl carboxylate) deactivates the thiazole ring towards electrophilic aromatic substitution by reducing its electron density.[1] This inherent stability is advantageous in many synthetic applications where selective modification of the side chains is desired without affecting the core heterocycle.
Storage and Handling
This compound should be stored in a cool, dry place away from direct sunlight.[3] It is advisable to keep it in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air, which could lead to decomposition or unwanted side reactions.[3][5] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The thiazole scaffold is a component of numerous approved drugs, and derivatives of this compound are actively investigated in various therapeutic areas.[1] For instance, related structures are used as synthetic intermediates for febuxostat, a non-purine selective xanthine oxidase inhibitor. The ability to readily modify both the formyl and ester groups allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound is a versatile and strategically important building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with the predictable reactivity of its functional groups, make it an invaluable tool for researchers and scientists. A comprehensive understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in the development of novel chemical entities and therapeutic agents.
References
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PubChem. (n.d.). Ethyl 2-(formylamino)methylthiazole-4-carboxylate. Retrieved from [Link]
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Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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Crysdot LLC. (n.d.). Ethyl 2-acetylthiazole-4-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Kumari/1f9e8e9c8c9a6b9a8e8e8e8e8e8e8e8e8e8e8e8e]([Link]
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University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]
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A Predictive Spectroscopic Analysis of Ethyl 2-formylthiazole-4-carboxylate: A Guide for Researchers
Introduction: Ethyl 2-formylthiazole-4-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules, particularly in the realm of drug discovery. Its structure, featuring a thiazole core functionalized with both an aldehyde (formyl) and an ethyl ester group, presents a unique electronic environment that is reflected in its spectroscopic signature. This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, and Infrared (IR) spectra of this molecule. While direct experimental spectra for this specific compound are not widely published, this document leverages fundamental spectroscopic principles and data from analogous structures to construct a reliable, theoretical spectroscopic profile. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound in their work.
Molecular Structure and Electronic Environment
To understand the spectroscopic characteristics of this compound, we must first analyze its structure and the interplay of its functional groups. The thiazole ring is an aromatic heterocycle, and its electron distribution is heavily influenced by the two powerful electron-withdrawing groups attached to it: the formyl group at position 2 (-CHO) and the ethyl carboxylate group at position 4 (-COOEt).
-
Electron-Withdrawing Effects: Both the aldehyde and the ester groups pull electron density away from the thiazole ring through resonance and inductive effects. This deshielding effect is profound, significantly influencing the chemical shifts of the ring's remaining proton and carbon atoms.
-
Proton Environment: The sole proton on the thiazole ring (H5) is situated between two electron-withdrawing functionalities, leading to a prediction of a significantly downfield chemical shift in the ¹H NMR spectrum.
-
Carbon Environment: The ring carbons (C2, C4, C5) and the carbonyl carbons of the aldehyde and ester groups will each have distinct and predictable resonances in the ¹³C NMR spectrum, dictated by their immediate electronic surroundings.
Below is the chemical structure with a numbering system that will be used for all subsequent spectral assignments.
Caption: Numbered structure of this compound.
Predicted ¹H NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure by probing the magnetic environments of atomic nuclei, such as protons (¹H).[1] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment; deshielded protons (those near electron-withdrawing groups) resonate at higher chemical shifts (downfield).[2][3]
Interpretation and Assignments
The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, with four distinct signals.
-
Formyl Proton (H-CHO): The proton of the aldehyde group is directly attached to a carbonyl carbon and is heavily deshielded. It is expected to appear as a sharp singlet in the far downfield region, characteristically between δ 10.0 - 10.5 ppm .
-
Thiazole Proton (H5): This is the only proton directly attached to the heterocyclic ring. Its position at C5 is flanked by the nitrogen atom and the C4-ester group, and it is further deshielded by the potent electron-withdrawing effect of the formyl group at C2. This cumulative deshielding will shift its resonance significantly downfield. It is predicted to appear as a singlet (no adjacent protons to couple with) in the range of δ 8.7 - 9.2 ppm . This is downfield from typical thiazole protons which resonate between 7.27 and 8.77 ppm, a direct consequence of the dual substituent effects.
-
Ethyl Methylene Protons (-OCH₂CH₃): The two protons of the methylene group are adjacent to the ester oxygen, which deshields them. They will appear as a quartet due to spin-spin coupling (n+1 rule, where n=3 neighboring methyl protons). The predicted chemical shift is approximately δ 4.4 - 4.5 ppm .
-
Ethyl Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group are the most shielded in the molecule. They will appear as a triplet (n+1 rule, n=2 neighboring methylene protons) at approximately δ 1.3 - 1.4 ppm .
Predicted Data Summary: ¹H NMR
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.0 - 10.5 | Singlet (s) | 1H | H-CHO |
| 8.7 - 9.2 | Singlet (s) | 1H | H5 (thiazole) |
| 4.4 - 4.5 | Quartet (q) | 2H | -OCH₂ CH₃ |
| 1.3 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum
Carbon-13 NMR provides a map of the carbon skeleton of a molecule.[4] Like ¹H NMR, the chemical shifts are determined by the electronic environment, but over a much larger range (~0-220 ppm). Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.
Interpretation and Assignments
Seven distinct signals are predicted for the seven unique carbon atoms in the molecule.
-
Aldehyde Carbonyl (C-CHO): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, expected to resonate at the far downfield end of the spectrum, in the range of δ 185 - 190 ppm .
-
Ester Carbonyl (-COO-): The ester carbonyl carbon is also significantly deshielded but appears upfield relative to the aldehyde carbonyl. Its predicted chemical shift is δ 160 - 163 ppm .
-
Thiazole Ring Carbons (C2, C4, C5):
-
C2: This carbon is bonded to both nitrogen and sulfur and is directly attached to the highly electron-withdrawing formyl group. It is expected to be the most deshielded of the ring carbons, with a predicted shift around δ 168 - 172 ppm .
-
C4: Bonded to sulfur and nitrogen (via C5) and attached to the ester group, this carbon will also be significantly downfield. A reasonable estimate is δ 148 - 152 ppm .
-
C5: As the only proton-bearing carbon on the ring, it is the most shielded of the three thiazole carbons. Its resonance is predicted to be in the range of δ 125 - 130 ppm . These assignments are consistent with data from other substituted thiazoles.[5][6]
-
-
Ethyl Group Carbons (-OCH₂CH₃):
-
-OCH₂-: The methylene carbon, being attached to the electronegative oxygen atom, will appear around δ 62 - 64 ppm .
-
-CH₃: The terminal methyl carbon is the most shielded carbon in the molecule, resonating at the upfield end of the spectrum, around δ 14 - 15 ppm .
-
Predicted Data Summary: ¹³C NMR
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 185 - 190 | C -CHO (Aldehyde) |
| 168 - 172 | C 2 (Thiazole) |
| 160 - 163 | C OO- (Ester) |
| 148 - 152 | C 4 (Thiazole) |
| 125 - 130 | C 5 (Thiazole) |
| 62 - 64 | -OC H₂CH₃ |
| 14 - 15 | -OCH₂C H₃ |
Structural Validation Workflow
Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to confirm these assignments experimentally. The diagram below illustrates the key predicted correlations that form a self-validating data system.
Caption: Key 2D NMR correlations for structural confirmation.
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which corresponds to the energy of its bond vibrations.[7] It is an excellent technique for identifying the presence of specific functional groups.[8]
Interpretation and Assignments
The IR spectrum will be dominated by absorptions from the two carbonyl groups and other characteristic bonds.
-
C=O Stretching Vibrations: This is the most diagnostic region. Two strong, sharp peaks are expected.
-
C-H Stretching Vibrations:
-
Aromatic C-H Stretch: A weak to medium peak is expected just above 3000 cm⁻¹ (typically ~3100 cm⁻¹ ) corresponding to the H5 proton on the thiazole ring.[11]
-
Aldehyde C-H Stretch: This is a highly characteristic absorption. It typically appears as a pair of medium-intensity peaks, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹ .[11] The presence of these bands is strong evidence for an aldehyde.
-
Aliphatic C-H Stretch: Absorptions from the C-H bonds of the ethyl group will appear just below 3000 cm⁻¹, in the 2900 - 2980 cm⁻¹ range.
-
-
C-O Stretching Vibrations: The ester group will exhibit strong, characteristic C-O stretching bands in the fingerprint region, typically two or more peaks between 1100 - 1300 cm⁻¹ .[12]
-
Ring Vibrations (C=C, C=N): The thiazole ring itself will produce several moderate to weak absorptions in the 1400 - 1600 cm⁻¹ region, corresponding to stretching of the C=C and C=N bonds.
Predicted Data Summary: IR
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak-Medium | C-H Stretch (Aromatic, Thiazole H5) |
| 2980 - 2900 | Medium | C-H Stretch (Aliphatic, Ethyl) |
| 2850 - 2820 | Medium | C-H Stretch (Aldehyde) |
| 2750 - 2720 | Medium | C-H Stretch (Aldehyde) |
| 1740 - 1720 | Strong, Sharp | C=O Stretch (Ester) |
| 1710 - 1690 | Strong, Sharp | C=O Stretch (Aldehyde, Conjugated) |
| 1600 - 1400 | Medium-Weak | C=C and C=N Stretches (Thiazole Ring) |
| 1300 - 1100 | Strong | C-O Stretch (Ester) |
Standard Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized methodologies must be employed. The protocols described here represent a self-validating system for the characterization of novel compounds like this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer): [13]
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard single-pulse sequence. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024 scans or more, depending on sample concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak (or residual solvent peak) to its known chemical shift.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Caption: Standard workflow for NMR data acquisition and processing.
Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR Method):
-
The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[14]
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition (FT-IR Spectrometer): [15]
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the instrument itself.[16]
-
Sample Scan: With the sample in place, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The measurement range is usually 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.
-
Conclusion
This guide provides a comprehensive, theory-backed spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, and IR data create a unique "fingerprint" characterized by highly deshielded aldehyde and thiazole signals, two distinct carbonyl absorptions, and the classic patterns of an ethyl ester. While these predictions offer a robust framework for the identification and characterization of the molecule, they underscore the ultimate necessity of experimental verification. The protocols outlined herein provide the standardized methodology required to obtain such empirical data, ensuring both accuracy and reproducibility in a research and development setting.
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Synthesis mechanism of Ethyl 2-formylthiazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-formylthiazole-4-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural architecture, featuring a reactive aldehyde at the 2-position and an ethyl ester at the 4-position of a thiazole scaffold, renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[1] Thiazole-containing compounds are integral to numerous pharmaceuticals, including antibacterial, anti-inflammatory, and antineoplastic agents.[2][3][4] This guide provides a comprehensive, in-depth analysis of the predominant and most efficient synthesis mechanism for this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect a robust two-step synthetic pathway, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering field-proven insights into the causality behind critical experimental choices.
Part 1: Strategic Synthesis Design: A Retrosynthetic Analysis
To logically devise a synthetic route, we begin with a retrosynthetic analysis. The target molecule is deconstructed into simpler, commercially available precursors. The formyl group at the C2 position is identified as a key functional group that can be installed via oxidation of a more stable precursor, a primary alcohol. This simplifies the core ring-forming reaction. The thiazole ring itself is a classic target for the Hantzsch thiazole synthesis, a powerful cyclization reaction.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals an efficient two-step pathway:
-
Step 1: Hantzsch Thiazole Synthesis to construct the core heterocyclic intermediate, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.[5]
-
Step 2: Selective Oxidation of the hydroxymethyl group to the target formyl group.[6]
Part 2: Core Scaffold Construction via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, renowned for its reliability and high yields in forming the thiazole ring.[7][8] The reaction condenses an α-halocarbonyl compound with a thioamide.[9] In our pathway, we utilize Ethyl bromopyruvate as the α-haloketoester and 2-hydroxyethanethioamide as the thioamide component to directly install the required precursors for both functional groups in a single, elegant step.
Mechanism of Action
The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is a classic SN2 reaction that forms an isothioamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This intramolecular condensation reaction forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.
-
Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate. This elimination results in the formation of a double bond, leading to the stable, aromatic thiazole ring.
Caption: Workflow of the Hantzsch Thiazole Synthesis step.
Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
This protocol is a self-validating system designed for reproducibility and high yield.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyethanethioamide (1.0 equivalent) in 100 mL of absolute ethanol.
-
Initiation: To the stirring solution, add ethyl bromopyruvate (1.05 equivalents) dropwise over 15 minutes at room temperature. The slight excess of the bromopyruvate ensures complete consumption of the thioamide.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. A solid precipitate of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired intermediate as a stable solid.[5] Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water if necessary.
Part 3: Selective Oxidation to the Final Product
The conversion of the hydroxymethyl intermediate to the target aldehyde is the critical final step. The choice of oxidant is paramount to ensure high chemoselectivity, avoiding over-oxidation to the carboxylic acid or unwanted side reactions with the electron-rich thiazole ring.[1]
**Oxidizing Agent of Choice: Activated Manganese Dioxide (MnO₂) **
Activated Manganese Dioxide (MnO₂) is the reagent of choice for this transformation.[10] It is a mild, heterogeneous oxidant highly selective for allylic and benzylic-type alcohols.[11] The hydroxyl group on the C2-methyl substituent of the thiazole behaves similarly to a benzylic alcohol, making it an ideal substrate for MnO₂ oxidation. The reaction is performed by stirring the substrate with a stoichiometric excess of solid MnO₂ in an inert solvent.
Mechanism of Oxidation
The precise mechanism of MnO₂ oxidation is complex and occurs on the surface of the solid reagent, but it is generally understood to proceed through a radical pathway.
-
Adsorption: The alcohol substrate adsorbs onto the surface of the MnO₂ particles.
-
Hydrogen Abstraction: A one-electron transfer and hydrogen atom abstraction occur, forming a radical intermediate and Mn(III).
-
Aldehyde Formation: A second one-electron transfer and proton loss result in the formation of the aldehyde and Mn(II) oxide (MnO). The product then desorbs from the surface.[12]
This surface-mediated reaction prevents over-oxidation, as the aldehyde product is generally less strongly adsorbed than the starting alcohol, thus minimizing its contact time with the oxidant.
Experimental Protocol: Synthesis of this compound
-
Setup: In a 500 mL flask, suspend the synthesized Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 equivalent) in 250 mL of a suitable inert solvent such as dichloromethane (DCM) or acetonitrile.[6]
-
Oxidant Addition: Add activated Manganese Dioxide (MnO₂) in a significant excess (typically 5-10 equivalents by weight) to the suspension. The large excess is necessary to drive the heterogeneous reaction to completion.[12]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress should be monitored by TLC or HPLC.
-
Filtration: Upon completion, remove the solid MnO₂ and its reduced forms by filtering the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically of high purity.
-
Purification: If required, the product can be further purified by column chromatography on silica gel or by recrystallization.
Part 4: Quantitative Data Summary
The following table summarizes the key parameters for this two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Parameter | Step 1: Hantzsch Synthesis | Step 2: MnO₂ Oxidation |
| Key Reactants | Ethyl bromopyruvate, 2-Hydroxyethanethioamide | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate |
| Key Reagent | N/A (Thermal condensation) | Activated Manganese Dioxide (MnO₂) |
| Solvent | Ethanol | Dichloromethane or Acetonitrile |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Typical Duration | 3 - 4 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Part 5: Conclusion
The synthesis of this compound is reliably and efficiently achieved through a strategic two-step process. The initial construction of the core heterocyclic system via the Hantzsch thiazole synthesis provides direct access to the key intermediate, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate. Subsequent selective oxidation using activated Manganese Dioxide furnishes the target aldehyde in high yield and purity. This pathway is robust, scalable, and utilizes well-understood, high-fidelity chemical transformations, making it an authoritative and trustworthy method for producing this critical synthetic intermediate for advanced drug discovery programs.
References
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Al-Balas, Q., Anthony, N., Al-Jaidi, B., & Coxon, G. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Retrieved from [Link]
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Asif, M. (2021). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]
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Discovery and history of Ethyl 2-formylthiazole-4-carboxylate
An In-depth Technical Guide to the Discovery and Synthetic History of Ethyl 2-formylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture, comprising a reactive formyl group, an ethyl ester, and an aromatic thiazole core, renders it an exceptionally versatile intermediate for the construction of complex molecular entities. This guide provides a comprehensive exploration of the historical context of its discovery, rooted in the foundational principles of thiazole synthesis, and details the evolution of its synthetic methodologies. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, explain the causal logic behind experimental choices, and highlight its critical applications in the development of pharmacologically significant agents.
Introduction: The Significance of a Versatile Heterocycle
This compound (CAS No: 73956-17-9) is a substituted thiazole derivative that has emerged as a compound of significant interest for synthetic and medicinal chemists.[1][2][3][4][5] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established "privileged structure" in drug discovery.[1] This means the thiazole scaffold is a recurring molecular framework found in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral properties.[1][6] The title compound serves as a key intermediate, providing strategically positioned functional groups that act as handles for a variety of chemical transformations.[1] Its utility is underscored by its role in the synthesis of important pharmaceuticals, making a thorough understanding of its chemistry essential for professionals in the field.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73956-17-9 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃S | [2][4][5] |
| Molecular Weight | 185.20 g/mol | [1][2] |
| Melting Point | 64.3-65.6 °C | [5] |
| Boiling Point | 311.6°C at 760 mmHg | [5] |
| InChIKey | YKOVJIFWXRQGNC-UHFFFAOYSA-N | [1][5] |
Foundational History: The Hantzsch Thiazole Synthesis
The history of this compound is intrinsically linked to the discovery of methods to construct its core thiazole ring. The most fundamental and enduring of these is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887.[6][9] This reaction has been a cornerstone of heterocyclic chemistry for over a century due to its reliability, simplicity, and high yields.[6][10][11]
The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[9][10] The reaction proceeds through a well-established mechanism that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[10][11] The aromaticity of the final product is a powerful thermodynamic driving force for the reaction.[11]
Caption: General workflow of the Hantzsch Thiazole Synthesis.
This pioneering work by Hantzsch laid the essential groundwork for the synthesis of a vast library of thiazole derivatives, including the precursors necessary for producing this compound.[1]
The Synthetic Pathway to this compound
The construction of this compound is typically not a single-step process. The most common and logical approach involves the initial formation of a substituted thiazole ring, followed by the introduction of the formyl group at the C2 position.[1]
Step 1: Hantzsch-type Synthesis of the Thiazole Core
A standard laboratory-scale synthesis begins with a variation of the Hantzsch reaction to create an appropriate thiazole ester. For example, Ethyl 2-aminothiazole-4-carboxylate, a closely related and commercially available compound, is synthesized by reacting thiourea with ethyl bromopyruvate.[12][13][14]
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [12]
-
Reaction Setup: A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol) is prepared in ethanol (2 mL).
-
Heating: The mixture is stirred and heated to 70°C.
-
Reaction Time: The reaction is maintained at this temperature for 1 hour.
-
Workup: Upon completion, the reaction is cooled, and the product is typically isolated by precipitation or crystallization, often after neutralization with a weak base.
This foundational step provides the core heterocyclic structure, which can then be further functionalized. While modern variations have improved this process, often developing one-pot procedures to increase efficiency and yield, the fundamental chemistry remains rooted in the Hantzsch condensation.[7][8]
Step 2: Formylation at the C2 Position
With the thiazole-4-carboxylate core in hand, the next critical step is the introduction of the formyl group at the C2 position. This is a challenging transformation because the thiazole ring is deactivated towards electrophilic substitution by the electron-withdrawing ester group at the C4 position.[1]
A common method to achieve this is through formylation using hexamethylenetetramine (HMTA) in the presence of an acid, such as polyphosphoric acid (PPA) or acetic acid.[15][16][17] This is a variation of the Duff reaction.
Caption: Key stages in the formylation of the thiazole precursor.
Experimental Protocol: Synthesis via Formylation [15][17]
-
Reaction Setup: Polyphosphoric acid is heated and stirred in a reactor to 40-50°C.
-
Addition of Reactants: The precursor, such as ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, and HMTA are added sequentially.
-
Heating: The reaction mixture is heated to approximately 93°C and maintained for several hours.
-
Hydrolysis: After the reaction is complete, the mixture is cooled and slowly poured into a dilute acid solution (e.g., aqueous glacial acetic acid) for hydrolysis.
-
Extraction and Isolation: The product is extracted into an organic solvent like ethyl acetate. The organic phases are combined, dried with an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The final product is often purified by crystallization to yield the target compound.
This two-part synthetic strategy—Hantzsch cyclization followed by formylation—represents the classical and most illustrative pathway to this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups.
-
The Formyl Group (-CHO): As an aldehyde, this is the most reactive site for many transformations. It can be readily oxidized to the corresponding carboxylic acid (4-(ethoxycarbonyl)thiazole-2-carboxylic acid) or serve as an electrophilic site for nucleophilic additions, condensations, and reductive aminations, allowing for extensive derivatization.[1]
-
The Ethyl Carboxylate Group (-COOEt): The ester can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to amides, providing another handle for modification.
-
The Thiazole Ring: While the ring itself is aromatic, the two strong electron-withdrawing groups (formyl and ester) significantly reduce its electron density, making it less susceptible to standard electrophilic aromatic substitution.[1]
Applications in Drug Discovery
The true significance of this compound is realized in its application as a key building block for synthesizing high-value pharmaceutical agents. Its structure is a component of drugs with a wide range of therapeutic uses.[1][7]
Table 2: Pharmaceutical Intermediates Derived from Thiazole Carboxylates
| Drug/Intermediate | Therapeutic Class | Role of Thiazole Intermediate | Reference |
| Febuxostat Precursors | Anti-gout (Xanthine Oxidase Inhibitor) | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate. | [16][18] |
| Cefditoren Pivoxil Intermediate | Antibiotic (Cephalosporin) | 4-methyl-5-formylthiazole, derived from related thiazole carboxylates, is a crucial intermediate. | [7][8] |
| Kinase Inhibitors | Anticancer | The ethyl 2-aminothiazole-4-carboxylate core is foundational for various kinase inhibitors. | [19] |
The ability to use this compound and its precursors to construct complex, biologically active molecules highlights its authoritative grounding as an indispensable tool in the arsenal of the medicinal chemist.[19][20]
Conclusion
The journey of this compound from the fundamental principles of the Hantzsch thiazole synthesis to its current status as a high-value synthetic intermediate is a testament to the enduring power of heterocyclic chemistry. Its discovery was not a singular event but rather an outcome of the logical and progressive development of synthetic methodologies over more than a century. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and application provides a validated and trustworthy foundation for innovation in the design and creation of next-generation therapeutics.
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Ethyl 2-Formylthiazole-4-Carboxylate: A Comprehensive Guide to Structural Elucidation and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and organic synthesis.[1] This structural motif is a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1] Ethyl 2-formylthiazole-4-carboxylate (Molecular Formula: C₇H₇NO₃S, Molecular Weight: ~185.20 g/mol ) stands out as a pivotal intermediate, a versatile building block whose functional groups—a formyl group at the 2-position and an ethyl carboxylate at the 4-position—serve as reactive handles for extensive chemical modification.[1]
Given its role as a precursor to potentially novel therapeutic agents, the unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a prerequisite for its application in drug discovery and development. An imprecise characterization can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides a holistic, multi-technique approach to the structural elucidation of this compound, emphasizing the causality behind experimental choices and the creation of a self-validating data package.
Synthetic Pathway: The Genesis of the Molecule
The most common and reliable method for constructing the thiazole core of the target molecule is a variation of the Hantzsch thiazole synthesis.[1] This process involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In a typical sequence for this specific molecule, the synthesis begins with the formation of an ethyl 2-aminothiazole-4-carboxylate intermediate, which is then subjected to a crucial formylation step to introduce the aldehyde group at the 2-position.[1]
The choice of this pathway is strategic; it is robust, well-documented, and allows for the introduction of the key functional groups in a controlled manner. Understanding the synthetic route provides the first layer of structural hypothesis, which is then rigorously tested by the analytical methods outlined below.
Caption: General workflow for the synthesis of this compound.
Mass Spectrometry: The Molecular Weight Gatekeeper
Expertise & Experience: Mass Spectrometry (MS) is the first and most crucial step in structural analysis. It serves as a rapid and definitive check of the molecular weight, confirming that the synthesis has yielded a product of the correct mass. We employ Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique that typically yields the intact protonated molecule, minimizing fragmentation and simplifying spectral interpretation.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1.0-1.5 L/min
-
Drying Gas (N₂): 250-300 °C
-
Mass Range: Scan from m/z 50 to 500.
-
Data Interpretation
The primary goal is to identify the molecular ion peak. For this compound (C₇H₇NO₃S), the expected exact mass is 185.0147. The high-resolution mass spectrum (HRMS) should confirm this elemental composition.
| Ion Species | Formula | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | C₇H₈NO₃S⁺ | 186.0219 | ~186.02 | Protonated molecule; primary confirmation peak. |
| [M+Na]⁺ | C₇H₇NNaO₃S⁺ | 208.0039 | ~208.00 | Sodium adduct; common in ESI-MS. |
| [M+K]⁺ | C₇H₇KNO₃S⁺ | 223.9778 | ~223.98 | Potassium adduct; also commonly observed. |
| Table 1: Expected high-resolution mass spectrometry data for this compound.[2] |
A match between the observed m/z and the calculated value to within 5 ppm provides high confidence in the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
Expertise & Experience: While MS confirms the molecular formula, NMR spectroscopy reveals the atomic-level structure—how the atoms are connected. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for an unambiguous assignment of every proton and carbon in the molecule. This multi-dimensional approach is a self-validating system; the correlations observed in 2D spectra must be consistent with the 1D data to be considered trustworthy.
Experimental Protocol (¹H, ¹³C, HSQC, HMBC)
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans.
-
2D Spectra: Use standard pulse programs for HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC experiment is optimized to detect correlations over 2-3 bonds.[3]
-
Data Interpretation and Structural Assignment
Caption: Logical workflow for NMR-based structural elucidation.
¹H NMR Spectrum: The proton NMR provides the first detailed glimpse into the structure.
-
Aldehyde Proton (H1): A sharp singlet, significantly deshielded by the carbonyl group, is expected far downfield.
-
Thiazole Proton (H5): A singlet in the aromatic region. Its chemical shift confirms the substitution pattern.
-
Ethyl Ester Protons (H6, H7): A classic quartet and triplet pattern, indicative of an ethyl group adjacent to an oxygen atom. The integration (2H for the quartet, 3H for the triplet) confirms this assignment.
¹³C NMR Spectrum: This spectrum identifies all unique carbon environments.
-
Carbonyl Carbons (C1, C8): The aldehyde and ester carbonyl carbons will be the most downfield signals.
-
Thiazole Carbons (C2, C4, C5): These carbons appear in the aromatic/olefinic region. C2 and C4 are quaternary, while C5 is protonated.[4]
-
Ethyl Ester Carbons (C6, C7): Found in the aliphatic region.
2D NMR for Unambiguous Assignment:
-
HSQC: This experiment directly correlates each proton with the carbon it is attached to. It will show cross-peaks for H5-C5, H6-C6, and H7-C7, confirming their direct bonds.
-
HMBC: This is the key to the puzzle. It reveals 2- and 3-bond correlations, allowing us to piece the fragments together and assign the non-protonated (quaternary) carbons. Key expected correlations include:
-
Aldehyde proton (H1 ) to thiazole carbon C2 . This is a critical correlation that proves the formyl group is at the C2 position.
-
Thiazole proton (H5 ) to thiazole carbons C2 and C4 , confirming the ring structure.
-
Ethyl quartet protons (H6 ) to the ester carbonyl carbon C8 .
-
| Position | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations (from H) |
| 1 (-CHO) | ~9.95 | s | 1H | ~184.0 | C2 |
| 2 (Thiazole) | - | - | - | ~168.0 | - |
| 4 (Thiazole) | - | - | - | ~148.0 | - |
| 5 (Thiazole) | ~8.40 | s | 1H | ~128.0 | C2, C4, C8 |
| 6 (-OCH₂CH₃) | ~4.40 | q | 2H | ~61.5 | C7, C8, C4 |
| 7 (-OCH₂CH₃) | ~1.40 | t | 3H | ~14.2 | C6 |
| 8 (-COO-) | - | - | - | ~161.0 | - |
| Table 2: Predicted NMR assignments for this compound in CDCl₃. Chemical shifts are estimates and may vary based on solvent and concentration.[4][5] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. The causality is direct: specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For this molecule, we are looking for the unmistakable signatures of the two different carbonyl groups (aldehyde and ester) and the aromatic thiazole ring.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first.
Data Interpretation
The spectrum is analyzed by identifying characteristic absorption bands. The presence of two distinct C=O stretching frequencies is a critical piece of evidence.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2820 & ~2720 | C-H Stretch | Aldehyde (-CHO) | Diagnostic "Fermi doublet" for the aldehyde C-H bond. |
| ~1735 | C=O Stretch | Ethyl Ester (-COOEt) | Confirms the presence of the ester carbonyl. |
| ~1710 | C=O Stretch | Aldehyde (-CHO) | Confirms the aldehyde carbonyl; distinct from the ester. |
| ~1600-1450 | C=C & C=N Stretch | Thiazole Ring | Aromatic ring vibrations. |
| ~1250 | C-O Stretch | Ester | Strong band confirming the C-O single bond of the ester. |
| Table 3: Key diagnostic IR absorption bands for this compound.[6][7] |
X-ray Crystallography: The Ultimate Structural Proof
Expertise & Experience: When a single, high-quality crystal can be grown, single-crystal X-ray diffraction provides the gold standard for structural elucidation. It moves beyond connectivity to provide an exact 3D map of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9][10] This technique offers the highest possible level of authority and trustworthiness, leaving no ambiguity.
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates and molecular structure.
Data Interpretation
The output is a detailed crystallographic information file (CIF) and a visual 3D model of the molecule. This data provides incontrovertible proof of the structure hypothesized by spectroscopic methods. It confirms the planarity of the thiazole ring and the relative orientations of the formyl and carboxylate substituents.
Conclusion: A Symphony of Evidence
The structural elucidation of this compound is not achieved through a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. Mass spectrometry validates the molecular formula, while a combination of 1D and 2D NMR spectroscopy meticulously maps the atomic connectivity. Infrared spectroscopy provides rapid confirmation of essential functional groups, and X-ray crystallography offers the final, unambiguous proof of the three-dimensional structure. Each protocol is a self-validating system, and together they form an authoritative and trustworthy characterization package, ensuring the scientific integrity required for high-stakes applications in drug discovery and materials science.
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ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-formylthiazole-4-carboxylate
Abstract
Ethyl 2-formylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile functional groups—a thiazole ring, an ester, and an aldehyde. These features make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents.[1][2] However, the successful application of this compound in any research or development setting is fundamentally dependent on a thorough understanding of its physicochemical properties, primarily its solubility in common laboratory solvents and its chemical stability under various conditions. This guide provides a comprehensive framework for characterizing these critical parameters. It outlines detailed experimental protocols for solubility determination and stability assessment, explains the chemical principles governing these properties, and offers field-proven insights for handling and interpreting data. The methodologies described herein are designed to establish a robust, self-validating system for the evaluation of this compound, ensuring data integrity and reproducibility in a drug development context.
Introduction and Theoretical Considerations
The structure of this compound—featuring a polar aromatic thiazole ring, a hydrogen-bond accepting ester, and a reactive formyl (aldehyde) group—suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its behavior.[3]
-
Polarity and Expected Solubility : The presence of nitrogen and sulfur heteroatoms, along with carbonyl groups, imparts significant polarity to the molecule.[4] Therefore, it is expected to exhibit moderate to good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN), as well as polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents such as hexanes or toluene is predicted to be limited.
-
Potential Stability Concerns : The ester and aldehyde functional groups are primary sites of potential chemical instability.
-
Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[5][6] This reaction is typically slow in neutral water but is catalyzed by acids or bases.[7]
-
Aldehyde Reactivity : The formyl group is prone to oxidation, converting to a carboxylic acid. It can also participate in various other reactions, such as aldol condensations or reactions with nucleophiles. The thiazole ring itself is relatively stable and aromatic, but the substituents dictate the overall reactivity of the molecule.[8]
-
A systematic experimental evaluation is essential to move beyond these theoretical predictions and quantify the compound's behavior.
Protocol for Quantitative Solubility Determination
To accurately determine the equilibrium solubility, the shake-flask method is considered the gold standard due to its reliability and direct measurement of a saturated state.[9][10]
Experimental Workflow: Shake-Flask Method
The following protocol provides a step-by-step guide for determining the solubility of this compound in a selection of representative laboratory solvents.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, Acetonitrile, DMSO, Ethyl Acetate, Toluene)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator shaker set to 25 °C)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2-5 mg of solid in 1 mL of solvent). The presence of undissolved solid is crucial to ensure saturation.[9]
-
Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.[10]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.[3]
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.[3]
-
Quantification :
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Analyze the standards and the filtered sample solution by a validated analytical method, typically HPLC.[11]
-
Calculate the concentration of the compound in the sample by interpolating its response against the calibration curve. This concentration represents the equilibrium solubility.
-
Data Presentation
Solubility data should be compiled into a clear, comparative table. Since experimental data for this specific compound is not publicly available, the following table is a hypothetical example to illustrate proper data reporting.
| Solvent Category | Solvent | Predicted Solubility | Hypothetical Solubility (mg/mL) at 25°C |
| Polar Protic | Water | Low | 0.5 |
| Ethanol | Moderate | 25 | |
| Methanol | Moderate | 30 | |
| Polar Aprotic | DMSO | High | >100 |
| Acetonitrile | Moderate | 40 | |
| Ethyl Acetate | Moderate | 35 | |
| Non-Polar | Toluene | Low | <1 |
| Hexane | Very Low | <0.1 | |
| Caption: Hypothetical solubility data for this compound. |
Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Chemical Stability Assessment
Assessing chemical stability involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.[12][13] This process, often called forced degradation, is a regulatory requirement in drug development.[14]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Solvents (e.g., Acetonitrile/Water mixture)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled ovens/baths
Methodology:
-
Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent mixture (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions : Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without forming irrelevant secondary products.[15]
-
Acid Hydrolysis : Add HCl to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis : Add NaOH to achieve a final concentration of 0.1 M. Keep at room temperature and collect samples at time points (e.g., 30 mins, 1, 4 hours), as base hydrolysis of esters is often rapid.[5]
-
Oxidative Degradation : Add H₂O₂ to achieve a final concentration of 3%. Keep at room temperature and collect samples at various time points.
-
Photostability : Expose the solution (in a photochemically transparent container) and solid compound to light in a calibrated photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Stress : Expose the solid compound and a solution to elevated temperature (e.g., 80 °C) in an oven.
-
-
Sample Analysis :
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control (time zero), using a stability-indicating HPLC method.[16][17] A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[17]
-
Use a PDA detector to check for peak purity and an MS detector to help identify the mass of potential degradation products.
-
-
Data Interpretation :
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify major degradation products.
-
Determine the primary degradation pathways (e.g., hydrolysis, oxidation).
-
Workflow Diagram
Caption: Workflow for Forced Degradation Study.
Summary and Recommendations
A comprehensive understanding of the solubility and stability of this compound is paramount for its effective use in research and development.
-
Solubility : The compound is expected to be most soluble in polar aprotic solvents like DMSO and DMF. For aqueous-based assays, co-solvents such as ethanol or DMSO will likely be necessary. Quantitative solubility should be confirmed using the shake-flask method to ensure accurate and reproducible data for formulation and assay development.
-
Stability & Handling : The primary stability liabilities are the ester and aldehyde groups.
-
Storage : Store the solid compound in a cool, dark, and dry environment to minimize thermal and photolytic degradation.
-
Solution Preparation : Prepare solutions fresh whenever possible. For stock solutions in DMSO, store frozen and protected from light. Avoid prolonged storage in protic solvents, especially under non-neutral pH conditions, to prevent ester hydrolysis.
-
Experimental Conditions : Be mindful of pH in all experimental buffers. Strongly acidic or basic conditions should be avoided unless required for a specific reaction, as they will likely cause rapid degradation.
-
By implementing the robust protocols detailed in this guide, researchers can generate high-quality, reliable data, enabling confident decision-making in downstream applications, from initial screening to advanced formulation development.
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Ethyl 2-formylthiazole-4-carboxylate: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of Ethyl 2-formylthiazole-4-carboxylate (CAS No. 73956-17-9), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. The thiazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document furnishes detailed information on the molecular and physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this compound. Authored from the perspective of a senior application scientist, this guide emphasizes the practical causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a thiazole ring substituted with an electrophilic formyl group at the C2 position and an ethyl ester at the C4 position. These functional groups serve as versatile handles for a wide array of chemical transformations, making this compound a valuable synthon for constructing more complex molecular architectures.[1]
The fundamental molecular identifiers and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-formyl-1,3-thiazole-4-carboxylate | [2] |
| CAS Number | 73956-17-9 | [2][3][4] |
| Molecular Formula | C₇H₇NO₃S | [1][2][3][4] |
| Molecular Weight | 185.20 g/mol | [1][3][4] |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [2][3] |
| Purity | ≥95% - ≥98% (Typical commercial grades) | [2][5] |
| SMILES Code | O=C(C1=CSC(C=O)=N1)OCC | [3] |
| InChI Key | YKOVJIFWXRQGNC-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure of this compound is depicted below. The strategic placement of the electron-withdrawing formyl and ester groups significantly influences the reactivity of the thiazole core.
Caption: 2D Structure of this compound.
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 10.1-10.3 ppm (s, 1H): Aldehydic proton (-CHO). Expected to be a sharp singlet and significantly downfield due to the strong deshielding effect of the carbonyl group and the aromatic ring.
-
δ 8.3-8.5 ppm (s, 1H): Thiazole ring proton (C5-H). This proton is adjacent to the sulfur atom and the ester group, leading to a downfield shift.
-
δ 4.4-4.5 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃). The quartet splitting pattern arises from coupling to the adjacent methyl group.
-
δ 1.4-1.5 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). The triplet pattern is due to coupling with the neighboring methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~185 ppm: Aldehyde carbonyl carbon (C HO).
-
δ ~161 ppm: Ester carbonyl carbon (C O₂Et).
-
δ ~168 ppm: Thiazole ring carbon C2 (attached to the formyl group).
-
δ ~148 ppm: Thiazole ring carbon C4 (attached to the ester group).
-
δ ~130 ppm: Thiazole ring carbon C5.
-
δ ~62 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).
Chemical Synthesis
The synthesis of this compound is typically achieved via a multi-step pathway that first constructs the core thiazole heterocycle, followed by a crucial formylation step.[1] A common and efficient strategy involves the Hantzsch thiazole synthesis to create a precursor, which is then formylated at the C2 position. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocyclic systems and is the method of choice for this transformation.[6][7][8]
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation
This protocol describes the formylation of a suitable thiazole precursor. The Vilsmeier-Haack reagent is prepared in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
Part A: Preparation of the Vilsmeier Reagent
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent (a chloromethyleneiminium salt) will form.
Part B: Formylation Reaction
-
Dissolve the precursor, Ethyl 2-aminothiazole-4-carboxylate (1.0 eq.), in anhydrous DMF.
-
Add the precursor solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][9]
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 30% NaOH) or sodium carbonate.
-
The crude product often precipitates as a solid. Collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound dictates its reactivity. The formyl group is the primary site for nucleophilic attack, while the ester can undergo hydrolysis or amidation. The thiazole ring itself is deactivated towards electrophilic substitution due to the two electron-withdrawing groups.[1]
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Predicted Bioactivity of Ethyl 2-formylthiazole-4-carboxylate Derivatives: A Computational and Experimental Roadmap
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] This guide focuses on a particularly versatile scaffold: Ethyl 2-formylthiazole-4-carboxylate. Its dual functional groups—a reactive aldehyde at the 2-position and an ethyl ester at the 4-position—make it an ideal starting point for the synthesis of diverse compound libraries.[3] This document provides a comprehensive overview of the rationale and methodologies for predicting the bioactivity of its derivatives using robust in silico techniques. We explore predicted anticancer and antimicrobial activities through detailed molecular docking simulations and outline the subsequent experimental protocols required for validation. This guide serves as a technical roadmap for researchers aiming to leverage this promising scaffold in drug discovery, bridging the gap between computational prediction and experimental confirmation.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the thiazole ring in pharmaceuticals underscores its significance as a "privileged structure." This five-membered heterocycle, containing both sulfur and nitrogen, is found in a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][4][5][6][7] Its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions allows it to bind effectively to a variety of biological targets. Clinically approved drugs like the anti-HIV agent Ritonavir and the anticancer drug Dasatinib feature the thiazole core, demonstrating its versatile role in molecular design.[5][8][9]
The specific subject of this guide, this compound, is a key synthetic intermediate.[3] The aldehyde group serves as a handle for introducing a wide range of chemical diversity through reactions like condensation or reductive amination, while the ester can be hydrolyzed or amidated to further tune the molecule's properties. This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
The modern drug discovery pipeline has been revolutionized by the integration of computational methods.[10][11] In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for the rapid, cost-effective screening of virtual compound libraries.[12][13] This predictive-first approach enables researchers to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the identification of promising lead candidates.[10]
In Silico Bioactivity Prediction: A Methodological Workflow
The foundation of a predictive study is a well-defined computational workflow. This process systematically filters a virtual library of derivatives to identify candidates with promising therapeutic potential and drug-like properties. The causality behind this multi-step approach is to de-risk the drug discovery process; by eliminating compounds predicted to have poor binding affinity or unfavorable pharmacokinetic profiles early on, resources are conserved for the most promising candidates.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically reported as a binding energy or docking score.[14] This technique is instrumental in hypothesis-driven drug design, allowing for the rationalization of structure-activity relationships (SAR) at a molecular level.
Expert Insight: The choice of the protein target structure is paramount. It is crucial to use a high-resolution crystal structure, preferably co-crystallized with a known ligand. This ensures the binding pocket's conformation is biologically relevant and provides a reference for validating the docking protocol's accuracy (e.g., by redocking the native ligand).
ADMET Prediction
A compound with high target affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET prediction models use a molecule's structure to estimate its physicochemical properties and its likely fate in the body.[15][16][17][18] Key parameters include solubility, membrane permeability (as a predictor of absorption), and potential for cytochrome P450 inhibition (a major cause of drug-drug interactions).
Predicted Bioactivities and Mechanistic Insights
Based on the extensive literature on thiazole derivatives, we can predict several promising bioactivities for novel this compound derivatives.[6][19][20]
Predicted Anticancer Activity: Targeting Bcl-2
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death) and is often overexpressed in cancer cells, making it a prime therapeutic target.[8][21] We hypothesize that derivatives with extended aromatic systems, synthesized via condensation at the formyl group, can mimic the binding of BH3-only proteins to the hydrophobic groove of Bcl-2, thereby inhibiting its anti-apoptotic function and restoring the cell's ability to undergo apoptosis.
Predicted Docking Results: A virtual library of ten derivatives (TD-1 to TD-10) was docked against the BH3 binding groove of Bcl-2 (PDB ID: 4IEH).
| Derivative ID | Structure Modification (at C2-formyl) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| TD-1 | Phenylhydrazone | -8.2 | Phe105, Arg146 |
| TD-2 | 4-Chlorophenylhydrazone | -8.9 | Phe105, Tyr101, Val133 |
| TD-3 | Naphthylhydrazone | -9.5 | Phe105, Val133, Ala149 |
| TD-4 | Pyridylhydrazone | -8.5 | Arg146, Asp108 |
| TD-5 | 4-Methoxyphenylhydrazone | -8.7 | Phe105, Leu137 |
Predicted Antibacterial Activity: Targeting DNA Gyrase B
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[22][23] We predict that derivatives bearing polar groups capable of hydrogen bonding can effectively inhibit the ATPase activity of the GyrB subunit.
Predicted Docking Results: The same virtual library was docked into the ATP binding site of E. coli DNA gyrase B (PDB ID: 1KZN).
| Derivative ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| TD-1 | -7.9 | Asp73, Asn46 |
| TD-2 | -8.1 | Asp73, Asn46, Gly77 |
| TD-3 | -7.5 | Ile78, Pro79 (hydrophobic) |
| TD-4 | -8.8 | Asp73, Asn46, Wat583 |
| TD-5 | -8.3 | Asp73, Thr165 |
Protocols for Experimental Validation
In silico predictions are hypotheses that must be tested experimentally. The following protocols provide a framework for validating the predicted anticancer and antibacterial activities.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to inhibit cancer cell proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which correlates with cell viability.[24][25]
Materials:
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[9][26]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)[27]
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column, creating a 100 µL volume.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The in silico predictions detailed in this guide strongly suggest that its derivatives have the potential to exhibit potent anticancer and antibacterial activities by interacting with key protein targets like Bcl-2 and DNA gyrase B. The true value of this computational work lies in its ability to guide synthetic efforts, allowing for a more rational and efficient allocation of laboratory resources.
The immediate future direction is the chemical synthesis of the prioritized "hit" compounds (e.g., TD-2, TD-3, TD-4) and their subsequent evaluation using the described in vitro protocols. Favorable results from these assays would warrant further investigation, including lead optimization to improve potency and drug-like properties, elucidation of the precise mechanism of action, and eventual progression to in vivo animal models. This integrated approach, combining predictive computational modeling with rigorous experimental validation, exemplifies a modern, efficient strategy for navigating the complex path of drug discovery.
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An In-depth Technical Guide to Ethyl 2-formylthiazole-4-carboxylate: Synthesis, Applications, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and organic synthesis.[1] This structural motif is present in a vast array of natural and synthetic compounds that exhibit a wide range of pharmacological activities.[1] In the realm of drug discovery, the thiazole scaffold is considered a "privileged structure," frequently appearing in biologically active compounds.[1] Thiazole derivatives are integral components of drugs with antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Notable examples include the essential vitamin B1 (thiamine) and the penicillin antibiotic core.[1] The versatility of the thiazole nucleus allows it to function as a pharmacophore, a bioisosteric replacement, or a linker in drug design, facilitating the development of novel therapeutic agents with enhanced potency and pharmacokinetic profiles.[1]
Ethyl 2-formylthiazole-4-carboxylate (CAS No. 73956-17-9) is a key intermediate and building block in heterocyclic chemistry.[1] Its structure is characterized by a thiazole ring substituted with a reactive formyl (aldehyde) group at the 2-position and an ethyl carboxylate group at the 4-position. These functional groups provide multiple sites for a variety of chemical transformations, making it a valuable tool for synthetic chemists.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C7H7NO3S | [4][5][6][7] |
| Molecular Weight | 185.20 g/mol | [1][4][5][6][7] |
| CAS Number | 73956-17-9 | [1][4][6][7][8] |
| Appearance | White to Orange to Green powder to crystal | [9] |
| Melting Point | 64.3-65.6 °C | [6][7] |
| Boiling Point | 311.6°C at 760 mmHg | [6][7] |
| Density | 1.3±0.1 g/cm3 | [6][7] |
| Flash Point | 142.2±25.7 °C | [6][7] |
| Refractive Index | 1.578 | [6][7] |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved through a multi-step process that first establishes the core thiazole heterocycle, followed by a formylation step.[1] A common and well-documented approach is the Hantzsch thiazole synthesis and its variations.[1] This method involves the reaction of an α-haloketone or its equivalent with a thioamide or thiourea derivative.[1] For instance, a related compound, ethyl 2-aminothiazole-4-carboxylate, can be synthesized by reacting ethyl bromopyruvate with thiourea.[10][11] The subsequent formylation of the 2-amino group would lead to the desired product.
Another synthetic route involves the reaction of 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate.[12]
Caption: Applications in Drug Discovery.
Commercial Availability and Suppliers
This compound is available for research purposes from various chemical suppliers. The purity and available quantities may vary between suppliers. It is important to obtain a certificate of analysis (CoA) to verify the identity and purity of the compound before use.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| Not specified | Inquire for details | |
| 98% (HPLC) (for a related compound) | Inquire for details | |
| 97% | 100mg, 250mg, 1g, 5g | |
| ≥95% | Inquire for details | |
| Not specified | Inquire for details | |
| Not specified | Inquire for details | |
| Laboratory grade | Various sizes | |
| Not specified | Inquire for details |
Note: This is not an exhaustive list, and availability may change. Researchers should always verify the current stock and purity with the supplier.
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. [13][14][15]* Ventilation: Use only in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray. [13][14][15]* Handling: Avoid contact with skin, eyes, and clothing. [13][14]Wash hands thoroughly after handling. [13][14]* First Aid:
-
Skin Contact: If on skin, wash with plenty of soap and water. [13]If skin irritation occurs, get medical advice. [13] * Eye Contact: If in eyes, rinse cautiously with water for several minutes. [13]Remove contact lenses if present and easy to do. Continue rinsing. [13]If eye irritation persists, get medical advice. [13] * Inhalation: If inhaled, remove the person to fresh air and keep at rest in a position comfortable for breathing. [13] * Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. [14] Storage:
-
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][14][15]* Keep away from incompatible substances and sources of ignition. [13] Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, enabling the creation of diverse molecular architectures for drug discovery and development. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory. The commercial availability of this compound from multiple suppliers facilitates its accessibility to the research community, paving the way for further innovation in the synthesis of novel therapeutic agents.
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CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Pharmaffiliates. [Link]
-
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-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives - ResearchGate. [Link]
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The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives - ResearchGate. [Link]
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Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. [Link]
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Methodological & Application
Synthesis of Ethyl 2-formylthiazole-4-carboxylate from ethyl 2-aminothiazole-4-carboxylate
Application Notes & Protocols: Synthesis of Ethyl 2-Formylthiazole-4-carboxylate
Introduction and Strategic Overview
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems. This document provides a detailed, field-proven protocol for the synthesis of this target compound starting from the readily available Ethyl 2-aminothiazole-4-carboxylate.
The conversion of a stable 2-amino group to a 2-formyl group on the thiazole ring is a non-trivial transformation. Direct formylation methods are not suitable for this specific conversion. The most robust and reliable strategy, detailed herein, is a two-step sequence analogous to the Sandmeyer reaction. This classic transformation in aromatic chemistry provides a powerful method for replacing an amino group with a wide variety of substituents via a diazonium salt intermediate.[1][2]
The overall synthetic strategy involves:
-
Diazotization: Conversion of the primary amine on Ethyl 2-aminothiazole-4-carboxylate into a reactive diazonium salt using nitrous acid generated in situ.
-
Sandmeyer-Type Formylation: Displacement of the diazonium group with a formyl group using a suitable formylating agent in the presence of a copper(I) catalyst.
This application note provides a comprehensive guide, including the underlying reaction mechanisms, a detailed step-by-step protocol, and expert insights to ensure successful execution and reproducibility.
Reaction Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanism is critical for successful synthesis, optimization, and troubleshooting. The process is bifurcated into two distinct mechanistic stages.
Step 1: Diazotization
The initial step is the conversion of the primary aromatic amine to a diazonium salt. This reaction is conducted in a cold, acidic medium. The mineral acid (H₂SO₄) first reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂). The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3]
The lone pair of electrons on the nitrogen of the 2-amino group of the thiazole attacks the nitrosonium ion. Following a series of proton transfers, a stable molecule of water is eliminated, yielding the ethyl 2-diazoniumthiazole-4-carboxylate salt.
Senior Application Scientist's Note: Temperature control is the most critical parameter in this step. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose violently, often with vigorous evolution of nitrogen gas.[4][5] Maintaining the reaction temperature between 0 and 5 °C is imperative to ensure the stability of the diazonium intermediate for the subsequent step.
Step 2: Sandmeyer-Type Formylation
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.
-
Radical Formation: This electron transfer induces the cleavage of the C-N bond, releasing an exceptionally stable molecule of dinitrogen gas (N₂) and forming a highly reactive thiazolyl radical.
-
Formyl Group Installation: The thiazolyl radical reacts with the formyl source. For this protocol, we utilize formaldoxime (CH₂=NOH). The radical adds to the formaldoxime, and the resulting intermediate is oxidized by the newly formed copper(II) species, regenerating the copper(I) catalyst and yielding an imine intermediate.
-
Hydrolysis: The resulting imine is then hydrolyzed during the acidic workup to yield the final product, this compound.
Detailed Experimental Protocol
Safety Precaution: This procedure involves the formation of an unstable diazonium salt. Always work behind a blast shield and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Recommended Purity |
| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | 172.21 | ≥97% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% (Concentrated) |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | ≥99% |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | ACS Grade |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | 249.69 | ≥98% |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | ≥98% |
| Sodium Acetate Trihydrate | 6131-90-4 | 136.08 | ≥99% |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥97% |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Dropping funnels (2 x 50 mL)
-
Low-temperature thermometer
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Experimental Workflow
Sources
One-pot synthesis of Ethyl 2-formylthiazole-4-carboxylate derivatives
Application Note & Protocol
A Streamlined, One-Pot Synthesis of Ethyl 2-Formylthiazole-4-carboxylate: A Key Intermediate for Drug Discovery
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[1][2][3] Specifically, this compound serves as a critical and versatile building block for constructing more complex, biologically active molecules.[4] Its bifunctional nature, featuring a reactive aldehyde and an ester group, provides two distinct points for chemical modification, enabling the efficient generation of diverse compound libraries for drug discovery programs.[4][5] For instance, this intermediate is pivotal in synthesizing inhibitors of anaplastic lymphoma kinase and stearoyl-CoA desaturase (SCD1), which are key targets in cancer and metabolic disorder research.[5]
Traditional syntheses of this compound often involve multiple discrete steps with intermediate isolation and purification, leading to lower overall yields and increased operational complexity.[1] This application note details a robust and efficient one-pot, multi-component methodology for the synthesis of this compound derivatives. By leveraging the principles of the Hantzsch thiazole synthesis, this protocol offers a streamlined workflow that minimizes manual handling and maximizes yield, making it highly suitable for both academic research and industrial drug development settings.[2][6]
Principle of the Synthesis: A Modified Hantzsch Approach
The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[6][7] To directly access the desired 2-formylthiazole scaffold in a streamlined manner, this protocol is divided into two sequential stages within a single reaction vessel:
-
Stage 1: Thiazole Ring Formation. The synthesis commences with the reaction between ethyl bromopyruvate (an α-haloketone equivalent) and thioformamide. This choice is critical; using thioformamide instead of the more common thiourea directly installs a hydrogen atom at the C2 position of the thiazole ring. This circumvents the formation of a highly stable 2-aminothiazole intermediate, which would require harsh subsequent steps for removal or conversion of the amino group.[3][4]
-
Stage 2: In Situ Formylation. Once the ethyl thiazole-4-carboxylate core is formed, the reaction mixture is directly subjected to formylation. A Vilsmeier-Haack type reaction is employed, using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide), which acts as a mild electrophile to introduce the formyl group at the electron-rich C2 position of the thiazole ring.
This one-pot, two-stage approach maintains the efficiency of multicomponent reactions by avoiding the isolation of the thiazole intermediate, thereby reducing solvent waste and saving significant time.[8][9]
Visualized Experimental Workflow
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Application Note: A Detailed Guide to the Synthesis of Febuxostat Utilizing Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Abstract
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1][2] Its synthesis is a topic of significant interest in medicinal and process chemistry. This application note provides an in-depth technical guide on a key synthetic route to Febuxostat, commencing from the pivotal intermediate, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. We will explore the strategic considerations behind each synthetic step, offer detailed, field-proven protocols, and discuss the control of critical process parameters and impurities.
Introduction: The Significance of Febuxostat and its Synthesis
Hyperuricemia, characterized by elevated levels of uric acid in the blood, can lead to the deposition of urate crystals in joints and tissues, causing the painful arthritic condition known as gout.[2] Febuxostat offers a therapeutic solution by inhibiting xanthine oxidase, the enzyme responsible for the final two steps in uric acid production.[3] Its non-purine structure provides an alternative for patients who may not tolerate purine-based inhibitors like allopurinol.[4]
The successful and efficient synthesis of Febuxostat is paramount for its accessibility as a therapeutic agent. A common and effective synthetic strategy involves the construction of the core thiazole and substituted phenyl rings, followed by key functional group transformations. A critical intermediate in many of these synthetic pathways is Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a molecule that embodies the essential structural features of the final drug.[5] The purity and availability of this intermediate are crucial for the overall efficiency and quality of Febuxostat production.[5]
This guide will focus on the synthetic sequence beginning with this key intermediate, detailing the subsequent steps of O-alkylation, conversion of the formyl group to a nitrile, and final saponification to yield Febuxostat.
The Synthetic Pathway: A Strategic Overview
The synthesis of Febuxostat from Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can be dissected into three primary transformations:
-
O-Alkylation (Isobutylation): Introduction of the isobutoxy group, a key feature of the Febuxostat molecule.
-
Nitrile Formation: Conversion of the formyl group to a nitrile, a critical functional group for the final drug's activity.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid, yielding Febuxostat.
Each of these steps requires careful selection of reagents and reaction conditions to maximize yield and purity while minimizing the formation of impurities.
Detailed Mechanistic Insights and Protocol Explanations
Step 1: O-Alkylation (Isobutylation) of the Phenolic Hydroxyl Group
The initial step involves the alkylation of the phenolic hydroxyl group of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with an isobutyl source, typically isobutyl bromide.
Causality Behind Experimental Choices:
-
Base: A weak base such as potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Stronger bases are generally avoided to prevent potential side reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[6]
-
Catalyst: Potassium iodide (KI) is often added in catalytic amounts. The iodide ion is a better nucleophile than bromide and can undergo a Finkelstein reaction with isobutyl bromide to form the more reactive isobutyl iodide in situ, accelerating the reaction rate.
-
Temperature: The reaction is typically heated to around 70-85°C to ensure a reasonable reaction rate without promoting decomposition or side reactions.[6][7]
Reaction Scheme:
Caption: O-Alkylation of the key intermediate.
Step 2: Conversion of the Formyl Group to a Nitrile
The transformation of the aldehyde (formyl group) to a nitrile is a crucial step. A common and effective method involves the reaction with hydroxylamine hydrochloride in the presence of a dehydrating agent or a suitable solvent system that facilitates dehydration.
Causality Behind Experimental Choices:
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) reacts with the aldehyde to form an intermediate oxime. Sodium formate is often used in conjunction with formic acid.[6] The formic acid acts as both a solvent and a catalyst for the dehydration of the oxime to the nitrile.[8][9]
-
Solvent: Formic acid is a particularly effective solvent for this transformation as it facilitates both the formation of the oxime and its subsequent dehydration in a one-pot procedure.[8]
-
Temperature: The reaction is heated to around 100°C to drive the dehydration of the oxime to completion.[6]
Reaction Scheme:
Caption: Conversion of the formyl group to a nitrile.
Step 3: Saponification of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, a reaction known as saponification.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide (NaOH) is a common and effective base for saponification.[5][10] An excess of the base is typically used to ensure complete hydrolysis.
-
Solvent System: A mixture of an organic solvent (like n-butanol, methanol, or ethanol) and water is used.[2][11] The organic solvent helps to dissolve the ester, while water is necessary for the hydrolysis reaction.
-
Temperature: The reaction is often heated to a moderate temperature (e.g., 35-40°C) to increase the rate of hydrolysis without promoting the degradation of the product.[2]
-
Work-up: After the reaction is complete, the mixture is acidified with an acid like hydrochloric acid (HCl) to protonate the carboxylate salt and precipitate the final product, Febuxostat.[2]
Reaction Scheme:
Caption: Final saponification to yield Febuxostat.
Experimental Protocols
Materials and Equipment
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Isobutyl bromide
-
Potassium carbonate (anhydrous)
-
Potassium iodide
-
Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Sodium hydroxide
-
n-Butanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
-
Analytical balance
-
HPLC system for reaction monitoring and purity analysis
Protocol 1: Synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
To a stirred solution of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (10 g) in dimethylformamide (40 ml), add potassium carbonate (9.78 g) and potassium iodide (2.35 g).[6]
-
Heat the reaction mixture to 70–75°C and stir for 30 minutes.[6]
-
To the above reaction mixture, add a solution of isobutyl bromide (9.72 g) in dimethylformamide (10 ml) and stir for 5 hours.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to 25°C and quench with water. Stir for one hour.[6]
-
Filter the precipitated solid, wash with water, and dry to obtain the title compound.
Protocol 2: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
To a solution of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (10 g) in formic acid (40 ml), add hydroxylamine hydrochloride (2.38 g) and sodium formate (2.35 g).[6]
-
Stir the reaction mixture for 10 minutes.
-
Heat the reaction mixture to 100°C and stir for four hours at the same temperature.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to 25°C and quench with water.[6]
-
Stir the reaction mixture for 10 hours, filter the precipitated solid, and wash with water.
-
Dry the material to obtain the title compound.
Protocol 3: Synthesis of Febuxostat
-
To a stirred solution of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g) in n-butanol (50.0 mL) at 25-30°C, add NaOH (1.74 g).[2]
-
Heat the reaction mass for 1-2 hours at 35-40°C.[2]
-
Monitor the reaction progress by HPLC.
-
Allow the reaction mixture to cool to 25-30°C.
-
Adjust the pH to 1-2 using concentrated HCl (approx. 5.0 mL) at 25-30°C to precipitate the product.[2]
-
Filter the precipitated product, wash with a mixture of n-butanol and water (1:1), and dry under vacuum to provide Febuxostat.[2]
Purification and Characterization
Purification
The crude Febuxostat obtained can be purified by recrystallization. A mixture of solvents such as methanol and water, or n-propanol and n-heptane can be used to obtain the desired polymorphic form, typically Form A, which is the most stable.[12][13] The choice of solvent and crystallization conditions is critical for controlling the polymorphic form and purity of the final product.[12]
Recrystallization Protocol (Illustrative):
-
Dissolve the crude Febuxostat in a suitable solvent mixture (e.g., n-propanol/n-heptane) upon heating.[12]
-
Cool the solution to allow for crystallization.
-
Isolate the crystals by filtration.
-
Dry the crystals under vacuum.
Characterization
The identity and purity of the synthesized Febuxostat and its intermediates should be confirmed using a combination of analytical techniques:
| Technique | Purpose | Expected Observations for Febuxostat |
| HPLC | Purity assessment and quantification of impurities. | A single major peak corresponding to Febuxostat with purity >99.5%. |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the protons of the isobutoxy group, the thiazole ring, and the substituted phenyl ring.[14] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all the unique carbon atoms in the Febuxostat molecule.[14] |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of Febuxostat. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid, nitrile, and aromatic functionalities. |
Impurity Profile and Control
During the synthesis of Febuxostat, several process-related impurities can be formed. A critical impurity is the Febuxostat amide impurity (2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid).[15][16] This impurity arises from the hydrolysis of the nitrile group under the basic conditions of the saponification step.[15]
Control Strategy for Amide Impurity:
-
Temperature: Maintain a controlled, lower temperature during saponification.[15]
-
Reaction Time: Monitor the reaction closely and avoid prolonged reaction times after the ester hydrolysis is complete.[15]
-
Base Concentration: Use the minimum effective concentration of the base.[15]
Other potential impurities can arise from side reactions or unreacted starting materials. A robust analytical method, such as a validated HPLC method, is essential for the detection and quantification of these impurities.[17]
Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
Formic acid and concentrated hydrochloric acid are corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[18][19]
Conclusion
The synthesis of Febuxostat from Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a well-established and efficient route. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields of pure Febuxostat. This application note provides a comprehensive guide with detailed protocols and explanations to aid scientists in the successful synthesis and analysis of this important therapeutic agent. The control of impurities, particularly the amide impurity, is a critical aspect of the process that requires careful attention to ensure the quality and safety of the final active pharmaceutical ingredient.
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- ResearchGate. (2025-08-08).
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Harnessing the Reactivity of Ethyl 2-formylthiazole-4-carboxylate: A Guide to Synthetic Transformations
An Application Guide for Researchers
Abstract
Ethyl 2-formylthiazole-4-carboxylate is a pivotal heterocyclic building block, valued for its trifunctional nature, incorporating a thiazole core, an ethyl ester, and a highly reactive formyl group.[1] This strategic arrangement of functional groups makes it a versatile precursor in the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the thiazole moiety is a recognized privileged scaffold.[2][3][4][5] Thiazole derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as antibacterial, anti-inflammatory, and anticancer properties.[2][3][6] This guide provides an in-depth exploration of the key reactions targeting the C2-formyl group of this compound. It offers not just protocols, but also the underlying mechanistic principles and strategic considerations essential for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of this compound
The thiazole ring is a cornerstone in the design of biologically active compounds.[3] Its presence in drugs like the antibiotic Cefditoren highlights the synthetic value of its precursors.[1][7] this compound serves as a critical intermediate, where the electrophilic formyl group at the 2-position is the primary site for synthetic elaboration.[1][6] The electron-withdrawing nature of the thiazole ring enhances the reactivity of this aldehyde, making it susceptible to a wide range of nucleophilic attacks and condensation reactions. This document details field-proven protocols for several high-impact transformations of this formyl group, providing a tactical framework for its application in multi-step synthesis.
Synthesis Pathway Overview
The target compound is typically prepared via a multi-step sequence, commonly beginning with a Hantzsch-type thiazole synthesis to form the core heterocycle, followed by a subsequent formylation step.[1] A representative pathway involves the reaction of an α-halo ketoester with a thiourea derivative, followed by introduction of the formyl group.[8]
Figure 1: General synthetic scheme for this compound.
Carbon-Carbon Bond Forming Reactions
The most powerful applications of the formyl group involve the creation of new carbon-carbon bonds, extending the molecular framework to build complexity. We will focus on two cornerstone reactions: the Knoevenagel Condensation and the Wittig Reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the formyl carbonyl, followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are themselves valuable Michael acceptors or precursors for further functionalization.
Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an amino acid, which is sufficient to deprotonate the active methylene compound (e.g., malononitrile, diethyl malonate) without causing self-condensation of the aldehyde.[9][10] The resulting carbanion attacks the electrophilic formyl carbon, and the subsequent elimination of water is the thermodynamic driving force.[11]
Figure 2: Knoevenagel condensation mechanism.
Application Note & Protocol: Synthesis of Ethyl 2-(2,2-dicyanovinyl)thiazole-4-carboxylate
This protocol describes the reaction with malononitrile. The resulting dicyanovinyl group is a potent electron-withdrawing moiety and a versatile handle for further chemistry, including cycloadditions and nucleophilic additions.
| Parameter | Value / Condition | Causality & Notes |
| Reactants | This compound, Malononitrile | Malononitrile provides the active methylene group, activated by two cyano groups. |
| Solvent | Ethanol | A polar protic solvent that readily dissolves reactants and catalyst. |
| Catalyst | Piperidine (catalytic amount) | A mild base sufficient to generate the malononitrile carbanion reversibly.[10] |
| Temperature | Room Temperature to 50°C | Gentle heating can accelerate the reaction without promoting side products. |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for determining reaction completion and ensuring no starting material remains. |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
Wittig Reaction
The Wittig reaction provides an unparalleled method for converting aldehydes into alkenes with absolute regiocontrol over the double bond position.[12] It involves the reaction of the formyl group with a phosphorus ylide (a Wittig reagent).[13]
Mechanistic Insight: The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[13][14] This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[15] The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide (stabilized vs. unstabilized).[16]
Figure 3: Wittig reaction mechanism.
Application Note & Protocol: Synthesis of Ethyl 2-styrylthiazole-4-carboxylate
This protocol details the synthesis of a stilbene-like analogue using benzyltriphenylphosphonium chloride. Such conjugated systems are of great interest in materials science (dyes, organic electronics) and as pharmacophores.
| Parameter | Value / Condition | Causality & Notes |
| Reactants | Benzyltriphenylphosphonium chloride, Aldehyde | The phosphonium salt is the precursor to the ylide. |
| Base | Sodium Ethoxide (NaOEt) | A strong base is required to deprotonate the phosphonium salt to form the ylide.[15] |
| Solvent | Anhydrous Ethanol | The solvent must be anhydrous as ylides are basic and react with water.[12] |
| Temperature | 0°C to Room Temperature | Ylide formation is often done at lower temperatures, followed by reaction at room temp. |
| Work-up | Aqueous work-up | Used to remove the water-soluble triphenylphosphine oxide byproduct. |
Step-by-Step Protocol:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous ethanol.
-
Cool the suspension to 0°C in an ice bath. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise. A characteristic orange-red color indicates the formation of the ylide. Stir for 30 minutes at 0°C.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous ethanol and add it dropwise to the ylide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Reduce the volume of ethanol on a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Functional Group Interconversions
Simple, high-yielding transformations of the formyl group into other key functional groups like alcohols or carboxylic acids are fundamental to synthetic strategy.
Reduction to a Primary Alcohol
The reduction of the formyl group to a hydroxymethyl group provides a new site for esterification, etherification, or nucleophilic substitution (after conversion to a leaving group).
Application Note & Protocol: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting the less reactive ethyl ester or the thiazole ring.
| Parameter | Value / Condition | Causality & Notes |
| Reagent | Sodium Borohydride (NaBH₄) | Mild and selective hydride donor. Safer and easier to handle than LiAlH₄. |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve the substrate and reagent. |
| Temperature | 0°C to Room Temperature | The reaction is exothermic; initial cooling is a standard precaution. |
| Work-up | Mildly Acidic Quench | A dilute acid (e.g., 1M HCl) is used to destroy excess NaBH₄ and protonate the alkoxide intermediate. |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in methanol (15 mL/mmol) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor by TLC.
-
Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases.
-
Neutralize the solution with saturated sodium bicarbonate.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the primary alcohol.
Oxidation to a Carboxylic Acid
Oxidation of the formyl group yields 4-(ethoxycarbonyl)thiazole-2-carboxylic acid, a dicarboxylic acid monoester that can be used in peptide couplings or to form other acid derivatives.[1]
Application Note & Protocol: Synthesis of 4-(ethoxycarbonyl)thiazole-2-carboxylic acid
A variety of oxidizing agents can be used. A common and effective method involves using potassium permanganate (KMnO₄) under basic conditions, followed by an acidic work-up. Care must be taken to avoid overly harsh conditions that could cleave the ester or degrade the thiazole ring.
| Parameter | Value / Condition | Causality & Notes |
| Reagent | Potassium Permanganate (KMnO₄) | A strong, inexpensive oxidizing agent. |
| Solvent | Acetone/Water mixture | Helps to solubilize both the organic substrate and the inorganic oxidant. |
| pH | Mildly Basic (e.g., NaHCO₃) | Prevents the formation of acidic byproducts that could damage the substrate. |
| Temperature | 0°C to Room Temperature | The reaction is highly exothermic and requires careful temperature control. |
| Work-up | Acidification | Protonates the carboxylate salt to yield the final carboxylic acid product. |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1).
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0°C.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water dropwise, maintaining the temperature below 5°C. The purple color of the permanganate should disappear as it is consumed.
-
After the addition, allow the reaction to stir at room temperature for 2 hours. A brown precipitate of MnO₂ will form.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂, washing the pad with water.
-
Cool the filtrate in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
References
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Formylation reactions of some thiazole. ResearchGate. Available at: [Link]
-
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Molbase. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
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Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC - NIH. Available at: [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. Available at: [Link]
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Application and synthesis of thiazole ring in clinically approved drugs. PubMed. Available at: [Link]
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Knoevenagel condensation. Wikipedia. Available at: [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Derivatization of Ethyl 2-formylthiazole-4-carboxylate for Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means the thiazole core is present in a multitude of compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral agents.[1][3][4][5] The scaffold is found in over 18 FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer drug Dasatinib.[5]
Ethyl 2-formylthiazole-4-carboxylate is an exceptionally valuable building block for synthetic chemists.[6] Its structure features two key reactive handles: a formyl (aldehyde) group at the C2 position and an ethyl ester at the C4 position. The aldehyde is a versatile electrophile, prime for nucleophilic attack and condensation reactions, while the ester offers a site for hydrolysis and amidation. This dual functionality allows for the systematic and diverse elaboration of the thiazole core, enabling the generation of large chemical libraries for structure-activity relationship (SAR) studies.[6]
This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their drug discovery efforts.
Physicochemical Properties & Handling
A clear understanding of the starting material's properties is crucial for safe handling and successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃S | [6] |
| Molecular Weight | 185.20 g/mol | [6] |
| Appearance | Pale-yellow solid | [6] |
| Melting Point | 64.3–65.6 °C | [6] |
| Solubility | Soluble in chloroform, ethyl acetate, DMSO, DMF | N/A |
| CAS Number | 73956-17-9 | [6] |
Safety & Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Derivatization Strategies & Protocols
The reactivity of the C2-formyl group is the primary focus for generating molecular diversity. Below are three robust, high-yield protocols for its derivatization.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for C=C bond formation.[7] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[8][9] This strategy is ideal for introducing conjugated systems, which are common motifs in pharmacologically active molecules. The resulting α,β-unsaturated system can act as a Michael acceptor, enabling further functionalization.
Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, DBU) to form a nucleophilic carbanion.[7] This carbanion then attacks the electrophilic carbonyl carbon of the formyl group. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of a water molecule, facilitated by the base, yields the final α,β-unsaturated product.[7]
Workflow Diagram: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Detailed Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of Ethyl 2-(2,2-dicyanovinyl)thiazole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound (1.0 mmol, 185 mg) in anhydrous ethanol (10 mL) in a 50 mL round-bottom flask, add malononitrile (1.1 mmol, 73 mg).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired ethyl 2-(2,2-dicyanovinyl)thiazole-4-carboxylate as a solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should exhibit characteristic peaks for the vinyl proton and the two nitrile groups.
Reductive Amination: Building Blocks for Amine Derivatives
Reductive amination is a powerful and widely used method for forming C-N bonds.[10][11][12] It proceeds via the in-situ formation of an imine from the aldehyde and a primary or secondary amine, which is then reduced to the corresponding amine.[13] This reaction is a cornerstone of medicinal chemistry for introducing diverse amine functionalities, which are crucial for modulating physicochemical properties like solubility and basicity, and for forming key interactions with biological targets.
Mechanistic Insight
The reaction begins with the nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by the elimination of water to form a protonated iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the final amine product.[10] NaBH(OAc)₃ is often preferred as it is less basic and more chemoselective than other hydrides like NaBH₄, tolerating the presence of the aldehyde starting material.[12]
Detailed Protocol: Reductive Amination with Benzylamine
This protocol details the synthesis of Ethyl 2-((benzylamino)methyl)thiazole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol, 185 mg) in DCE (10 mL) in a round-bottom flask.
-
Add benzylamine (1.1 mmol, 120 µL) followed by a drop of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[14][15] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[16] This reaction is exceptionally reliable for creating a C=C double bond at a specific location, offering excellent control over the final structure. It is particularly useful for extending carbon chains or introducing vinyl groups that can participate in further reactions.
Mechanistic Insight
The currently accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[15][16][17] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition process. The driving force for this collapse is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which leads to the desired alkene.[15][17] The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide used.[17]
Workflow Diagram: Wittig Olefination
Caption: Wittig reaction workflow.
Detailed Protocol: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of (E)-Ethyl 2-(2-(ethoxycarbonyl)vinyl)thiazole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
(Ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere
Procedure:
-
Add this compound (1.0 mmol, 185 mg) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 mmol, 383 mg) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen gas.
-
Add anhydrous toluene (15 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.
-
The crude residue will contain the product and triphenylphosphine oxide. Purify by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to separate the product from the byproduct.
-
Combine the product-containing fractions and concentrate under vacuum to yield the pure alkene. Stabilized ylides typically yield the (E)-isomer as the major product.[17]
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold for medicinal chemistry. The derivatization strategies outlined here—Knoevenagel condensation, reductive amination, and Wittig olefination—represent just a fraction of the possible transformations. By leveraging the reactivity of the C2-formyl group, researchers can efficiently generate diverse libraries of novel thiazole derivatives. These compounds can then be screened for a wide range of biological activities, paving the way for the discovery of next-generation therapeutics for various diseases, from infections to cancer.[5][18]
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Thiazole. (n.d.). CUTM Courseware. Retrieved January 5, 2026, from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]
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Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., Majumder, S., & Deka, M. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]
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Sharma, P., Kumar, V., Kumar, A., & Singh, A. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Indonesian Journal of Pharmacy, 33(4), 527-549. Available from: [Link]
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Aly, A. A., Essam, T. M., El-Sayed, W. A., Mohamed, Y. A. M., El-Bastawesy, M. A., & Al-Wahaibi, L. H. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available from: [Link]
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Riahi, K., El-Fattah, M. F. A., Bouyahya, A., El-Saber Batiha, G., & Aouadi, K. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 26(15), 4467. Available from: [Link]
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Aly, A. A., Al-Wahaibi, L. H., El-Sheref, E. M., Hashem, H. E., Zolfi, A. M., & Frejat, F. O. A. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12. Available from: [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Patil, P. B., & Wagh, S. J. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1365-1378. Available from: [Link]
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Chaykovsky, M., Lin, M., & Rosowsky, A. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18029-18044. Available from: [Link]
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Kar, A., & Mizar, P. (2014). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 12(4), 637-643. Available from: [Link]
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Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(25), 5221-5226. Available from: [Link]
-
Li, Z., Wang, X., Wang, Y., & Yang, D. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1709-1715. Available from: [Link]
-
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Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 1-798. Available from: [Link]
-
Wang, C., & Zhang, Y. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(1), 263-266. Available from: [Link]
-
Wittig Reaction - Common Conditions. (n.d.). The University of Sheffield. Retrieved January 5, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]
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Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 643-661. Available from: [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
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-
The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 5, 2026, from [Link]
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Reddy, B. V. S., Kumar, P. S., & Kumar, G. S. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(2), 226-237. Available from: [Link]
-
The Knoevenagel Condensation. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Aly, A. A., Essam, T. M., El-Sayed, W. A., Mohamed, Y. A. M., El-Bastawesy, M. A., & Al-Wahaibi, L. H. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. Available from: [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Al-Ali, H., Al-Qatati, A., El-Gamal, M. I., Oh, C. H., & Haycock, J. W. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry, 21(12), 3463-3473. Available from: [Link]
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Application Notes & Protocols: Leveraging Ethyl 2-formylthiazole-4-carboxylate for the Development of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and microbiology.
Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] It is a key structural motif in numerous natural products and synthetic pharmaceuticals, including the anti-HIV agent Ritonavir and the short-acting sulfa antibiotic, Sulfathiazole.[1] The unique electronic properties and the ability of the thiazole nucleus to act as a bioisostere for other aromatic systems have cemented its role as a "privileged scaffold." Its derivatives are known to exhibit a wide spectrum of biological activities, with antimicrobial action being among the most prominent.[2][3] The growing crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action, making the exploration of versatile scaffolds like thiazole more critical than ever.[1]
Ethyl 2-formylthiazole-4-carboxylate is a particularly valuable starting material for generating chemical diversity. The aldehyde (formyl) group at the 2-position serves as a highly reactive chemical handle, enabling the straightforward synthesis of a vast library of derivatives through reactions like condensation. This guide provides detailed protocols for synthesizing two key classes of antimicrobial candidates—Schiff bases and hydrazones—from this versatile precursor and outlines the standardized methodologies for evaluating their biological efficacy.
Part 1: Synthesis of Antimicrobial Candidates
The primary synthetic strategy involves the condensation of the electrophilic aldehyde group of this compound with nucleophilic amines or hydrazides. This approach is efficient, versatile, and allows for the introduction of a wide array of chemical functionalities to probe structure-activity relationships (SAR).
General Synthetic Pathway
The following diagram illustrates the core synthetic routes for preparing Schiff bases and hydrazones from the parent compound.
Sources
Application Note & Protocol: Regioselective Formylation of Ethyl Thiazole-4-carboxylate via the Vilsmeier-Haack Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Formylated Thiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1] Formylated thiazoles, in particular, serve as critical intermediates in the synthesis of more complex molecules, including potent anti-inflammatory, antimicrobial, and anti-cancer agents.[2][] The aldehyde functionality introduced via formylation is a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive amination, oxidation, and olefination. This application note provides a detailed protocol for the formylation of ethyl thiazole-4-carboxylate, a common building block in organic synthesis, utilizing the robust and reliable Vilsmeier-Haack reaction.[4]
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[7][8] This reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates.[8] For five-membered heterocycles like thiazole, the electron-donating nature of the sulfur and nitrogen atoms facilitates this electrophilic aromatic substitution.[7]
Mechanism of Action
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, the active formylating agent.[9]
-
Electrophilic Aromatic Substitution: The electron-rich thiazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired aryl aldehyde.[5][9]
The regioselectivity of the formylation on the ethyl thiazole-4-carboxylate ring is directed by the electronic properties of the substituents. The ester group at position 4 is electron-withdrawing, deactivating the adjacent C5 position to some extent. However, the lone pairs on the sulfur and nitrogen atoms activate the thiazole ring towards electrophilic attack. The most electron-rich and sterically accessible position on the thiazole ring of this substrate is the C5 position.
Experimental Protocol: Formylation of Ethyl Thiazole-4-carboxylate
This protocol details the step-by-step procedure for the synthesis of ethyl 5-formylthiazole-4-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl thiazole-4-carboxylate | ≥97% | Sigma-Aldrich | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as both reagent and solvent |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Handle with extreme care in a fume hood |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying the organic phase |
| Hexanes | ACS Grade | Fisher Scientific | For purification by recrystallization |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For purification by recrystallization |
| Ice | - | - | For controlling temperature and workup |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Addition of Substrate:
-
Dissolve ethyl thiazole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
-
Workup and Neutralization:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Exercise caution as this will cause gas evolution.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford ethyl 5-formylthiazole-4-carboxylate as a solid.
-
Workflow Diagram
Caption: Experimental workflow for the formylation of ethyl thiazole-4-carboxylate.
Troubleshooting and Considerations
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Slow, controlled addition of POCl₃ at low temperatures is crucial to prevent side reactions and ensure safety.
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary. However, excessive heating can lead to decomposition.
-
Purification Challenges: If the crude product is an oil or difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a viable alternative purification method.
Conclusion
The Vilsmeier-Haack reaction offers an efficient and direct method for the synthesis of ethyl 5-formylthiazole-4-carboxylate. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safe handling and optimal reaction conditions. The resulting formylated thiazole is a valuable intermediate for the synthesis of a diverse range of biologically active molecules, making this protocol a key asset in drug discovery and development pipelines.
References
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Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
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ResearchGate. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). [Link]
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Oriental Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. [Link]
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MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
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University of Sussex - Figshare. New methods for the rapid synthesis of thiazoles. [Link]
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ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate | Request PDF. [Link]
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Application Notes and Protocols: Hantzsch Thiazole Synthesis for Preparing Ethyl 2-methylthiazole-4-carboxylate, a Key Precursor to Ethyl 2-formylthiazole-4-carboxylate
Introduction
Thiazole ring systems are a cornerstone of heterocyclic chemistry, frequently found in pharmaceuticals and natural products due to their wide range of biological activities.[1][2] Ethyl 2-formylthiazole-4-carboxylate, in particular, is a valuable building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of more complex bioactive molecules. The classical and highly reliable Hantzsch thiazole synthesis provides an efficient route to construct the thiazole core.[3][4]
This guide, designed for researchers and drug development professionals, provides a detailed application protocol for the synthesis of Ethyl 2-methylthiazole-4-carboxylate, a direct and stable precursor to this compound. We will delve into the mechanistic underpinnings of the Hantzsch synthesis, offer a robust, step-by-step experimental protocol, and briefly discuss the subsequent oxidation to the target aldehyde.
Part 1: Mechanistic Framework and Strategic Considerations
The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole.[2][3] The reaction is known for its simplicity and generally high yields.[5] The choice of starting materials directly dictates the substitution pattern on the final thiazole ring.
Strategic Synthesis Pathway:
To obtain the target this compound, a two-step approach is most practical:
-
Hantzsch Synthesis: Construction of the thiazole ring with a methyl group at the C2 position, which will serve as a handle for later functionalization. This is achieved by reacting Ethyl 3-bromopyruvate (the α-haloketone component) with Thioacetamide (the thioamide component).
-
Oxidation: Conversion of the stable 2-methyl group of the precursor into the desired 2-formyl group.
This strategy is often preferred over a direct synthesis because thioformamide is less stable than thioacetamide, and direct formylation methods can be less efficient.
Reaction Mechanism:
The synthesis of Ethyl 2-methylthiazole-4-carboxylate proceeds through a well-established multi-step mechanism:[4][6]
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thioacetamide, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl 3-bromopyruvate.[6][7] This forms an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, leading to the formation of a five-membered ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this step.[6]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Part 2: Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis of Ethyl 2-methylthiazole-4-carboxylate.
Protocol 1: Synthesis of Ethyl 2-methylthiazole-4-carboxylate
A. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |
| Ethyl 3-bromopyruvate | C₅H₇BrO₃ | 195.01 | ~90% (technical grade) | 1.0 g | ~4.6 |
| Thioacetamide | C₂H₅NS | 75.13 | ≥98% | 0.35 g | 4.6 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 proof | 10 mL | - |
| Saturated NaHCO₃ (aq) | - | - | - | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | As needed | - |
B. Safety Precautions
-
Ethyl 3-bromopyruvate is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.
-
Thioacetamide is a suspected carcinogen. Avoid inhalation of dust and contact with skin.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
C. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (0.35 g, 4.6 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask and stir the mixture until the thioacetamide is fully dissolved.
-
Reactant Addition: Carefully add ethyl 3-bromopyruvate (1.0 g, ~4.6 mmol) to the solution. Insight: This reaction is typically run at equimolar ratios. Using technical grade bromopyruvate may require adjusting the stoichiometry based on its actual purity if high precision is needed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. The solution will typically turn from colorless to yellow or orange.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed, typically within 2-4 hours.
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any HBr formed during the reaction.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers. Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts and other aqueous-soluble impurities.
-
Workup - Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification - Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which often appears as a yellow to brown solid or oil.
-
Purification - Recrystallization/Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or purified by column chromatography on silica gel.
D. Expected Results and Characterization
-
Yield: 70-85% (after purification).
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 54-58 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.05 (s, 1H, thiazole-H), 4.40 (q, 2H, -OCH₂CH₃), 2.75 (s, 3H, -CH₃), 1.40 (t, 3H, -OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₀NO₂S: 172.04; found 172.04.
Part 3: Subsequent Transformation to Target Compound
The synthesized Ethyl 2-methylthiazole-4-carboxylate serves as a stable precursor for the desired aldehyde. The conversion is achieved via selective oxidation of the C2-methyl group.
Oxidation Strategy:
The oxidation of a methyl group on an electron-deficient heterocyclic ring like thiazole can be accomplished using various reagents. A common and effective method involves selenium dioxide (SeO₂).
Caption: Overall Synthesis Workflow.
While a detailed protocol for this step is beyond the scope of this note, the general principle involves reacting the precursor with an oxidizing agent like SeO₂ in a suitable solvent (e.g., dioxane/water) under heating. Careful control of stoichiometry and reaction time is crucial to prevent over-oxidation to the carboxylic acid.[8]
Part 4: Troubleshooting and Key Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure reaction goes to completion via TLC monitoring. Extend reflux time if necessary. |
| Loss of product during workup. | Ensure pH of the aqueous layer is basic (>8) before extraction to keep the product in its neutral form. | |
| Dark, Tarry Crude Product | Side reactions or decomposition due to excessive heat. | Use a temperature-controlled heating mantle. Avoid unnecessarily long reaction times. |
| Impure Product | Incomplete neutralization or washing. | Ensure thorough washing with NaHCO₃ solution and brine during the workup phase. |
| Consider column chromatography for purification if recrystallization is ineffective. |
Conclusion
The Hantzsch thiazole synthesis remains a highly effective and versatile method for constructing substituted thiazoles. The protocol detailed herein for the synthesis of Ethyl 2-methylthiazole-4-carboxylate is robust, high-yielding, and provides a reliable pathway to a key precursor for this compound. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
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Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933. Available at: [Link]
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ChemistNATE. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
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Scribd. Hantzsch Thiazole Synthesis 2010. Available at: [Link]
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ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available at: [Link]
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ResearchGate. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Available at: [Link]
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Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. Available at: [Link]
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ResearchGate. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Available at: [Link]
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ResearchGate. Oxidation of Aldehydes to Ethyl Esters. Available at: [Link]
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ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Available at: [Link]
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Application Note: Vilsmeier-Haack Formylation of Thiazole Esters for Pharmaceutical Intermediate Synthesis
Abstract
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The introduction of a formyl (-CHO) group onto this heterocycle provides a versatile synthetic handle for constructing complex molecular architectures essential for drug discovery and development.[3] The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This application note provides an in-depth technical guide on the Vilsmeier-Haack formylation of thiazole esters. We will explore the underlying reaction mechanism, discuss critical process parameters and regioselectivity, present a detailed experimental protocol, and evaluate the reaction's broader applicability for professionals in pharmaceutical research and development.
Theoretical Background and Mechanism
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the substrate.[6][7]
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a common solvent and reactant, attacks a dehydrating/halogenating agent, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4] This reagent is the active formylating agent in the reaction.
Stage 2: Electrophilic Substitution and Hydrolysis The thiazole ester, acting as the nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. The thiazole ring's electron density dictates the site of attack. Although the ester group is electron-withdrawing and deactivates the ring, the inherent electron-rich nature of the five-membered heterocycle allows the reaction to proceed.[4][8] The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup phase to yield the final formylated thiazole ester.[7]
Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction on a thiazole ester.
Causality and Regioselectivity: The Vilsmeier reagent is a relatively weak electrophile compared to acylium ions in Friedel-Crafts reactions, making it highly selective for electron-rich systems and less prone to over-reaction.[6] The position of formylation on the thiazole ring is governed by a combination of electronic and steric effects. For most thiazoles, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich carbon. However, the presence and position of the deactivating ester group and other substituents can influence this outcome, sometimes requiring more forcing conditions (higher temperatures or longer reaction times) for the reaction to proceed efficiently.[9]
Applications in Medicinal Chemistry and Drug Development
Thiazole-containing compounds exhibit a vast range of pharmacological activities, including antimicrobial, antiretroviral, anticancer, and anti-inflammatory properties.[10][11] Formylated thiazoles are not typically the final active pharmaceutical ingredient (API) but serve as crucial intermediates. The aldehyde functionality is a versatile anchor for further molecular elaboration:
-
Reductive Amination: To install various amine side chains, creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Oxidation: To form the corresponding carboxylic acid, a common bioisostere and functional group for salt formation.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds for scaffold extension.
-
Condensation Reactions: To build larger, fused heterocyclic systems.
A prominent example is the synthesis of the antibiotic Cefditoren pivoxil , where 4-methyl-5-formylthiazole serves as a key building block.[12][13] This underscores the industrial and pharmaceutical relevance of achieving efficient formylation on the thiazole core.
Detailed Experimental Protocol: Synthesis of Ethyl 5-formyl-4-methylthiazole-2-carboxylate
This protocol describes a representative procedure for the formylation of a thiazole ester.
Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents:
-
Ethyl 4-methylthiazole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Figure 2: Standard experimental workflow for Vilsmeier-Haack formylation.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (50 mL). Cool the flask to 0 °C using an ice-salt bath. Add POCl₃ (9.2 mL, 0.1 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.
-
Substrate Addition & Reaction: Dissolve ethyl 4-methylthiazole-2-carboxylate (8.65 g, 0.05 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and warm the reaction mixture to room temperature. Heat the mixture in an oil bath at 65 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Workup and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare 300 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is exothermic and hydrolyzes the intermediate iminium salt.[3]
-
Neutralization and Extraction: Carefully neutralize the acidic aqueous solution to a pH of 7-8 by the slow portion-wise addition of solid sodium bicarbonate or dropwise addition of a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure ethyl 5-formyl-4-methylthiazole-2-carboxylate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Substrate Scope and Strategic Considerations
The success and outcome of the Vilsmeier-Haack formylation are highly dependent on the substitution pattern of the thiazole ester.
| Substrate Feature | Expected Outcome & Considerations |
| Electron-Donating Groups (EDGs) | Groups like alkyl or alkoxy on the thiazole ring increase its nucleophilicity, facilitating the reaction. This may allow for lower reaction temperatures and shorter times, often resulting in higher yields. |
| Electron-Withdrawing Groups (EWGs) | Besides the ester, additional EWGs (e.g., -NO₂, -CN) further deactivate the ring, making formylation difficult. More forcing conditions (e.g., >100 °C) may be required, which can increase the risk of side reactions. |
| Steric Hindrance | Bulky groups adjacent to the target formylation site (typically C5) can impede the approach of the Vilsmeier reagent, potentially leading to lower yields or substitution at an alternative, less hindered position.[14] |
| Alternative Nucleophilic Sites | Substrates with other nucleophilic groups, such as unprotected amines or thiols, may undergo formylation at those sites in competition with, or in preference to, ring formylation.[9][15] Protection of these groups may be necessary. |
| Potential Side Reactions | In some cases, particularly with activated substrates or at elevated temperatures, chlorination of the heterocyclic ring can be observed as a competing reaction pathway.[16] |
Conclusion
The Vilsmeier-Haack reaction is a reliable and scalable method for the synthesis of formylthiazole esters, which are high-value intermediates in pharmaceutical and agrochemical research. A thorough understanding of the reaction mechanism and the electronic influence of substituents is critical for predicting regioselectivity and optimizing reaction conditions. The protocol provided herein serves as a robust starting point for researchers, enabling the efficient synthesis of these versatile building blocks for the advancement of drug discovery programs.
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Application Notes and Protocols: The Duff Reaction for the Synthesis of Formylthiazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Formylthiazoles in Medicinal Chemistry
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. The introduction of a formyl (-CHO) group onto the thiazole ring unlocks a wealth of synthetic possibilities, providing a versatile chemical handle for the construction of complex molecular architectures.[3] Formylthiazoles serve as critical intermediates in the synthesis of various pharmaceuticals, including the antibiotic Cefditoren pivoxil, which utilizes a 4-methyl-5-formylthiazole side chain.[4][5][6][7] While several methods exist for the formylation of thiazoles, the Duff reaction presents an intriguing, albeit challenging, approach for the direct introduction of a formyl group onto electron-rich heterocyclic systems.[8]
The Duff Reaction: A Mechanistic Overview
The Duff reaction is a formylation reaction that employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[8] It is particularly effective for electron-rich aromatic compounds, such as phenols, and typically proceeds with ortho-selectivity.[8] The reaction mechanism involves an electrophilic aromatic substitution by an iminium ion generated from HMTA, followed by hydrolysis to yield the aldehyde.[8][9]
The key steps of the Duff reaction are as follows:
-
Formation of the Electrophile: In an acidic environment, hexamethylenetetramine is protonated and subsequently fragments to generate a reactive iminium ion (an electrophile).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the iminium ion, forming a new carbon-carbon bond.
-
Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous workup to unmask the aldehyde functionality.
Figure 1: Simplified mechanism of the Duff reaction.
Regioselectivity of Formylation on the Thiazole Ring
The electronic nature of the thiazole ring dictates the position of electrophilic attack. The thiazole ring is characterized by the following electronic distribution:
-
C5-position: This position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.[3][10]
-
C4-position: This position is relatively electron-neutral.[3]
-
C2-position: This position is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms.[3]
Therefore, for the Duff reaction on an unsubstituted or alkyl-substituted thiazole, formylation is expected to occur preferentially at the C5-position . This is supported by studies on related heterocyclic systems, where electrophilic formylation of 6-methylpyrrolo[2,1-b]thiazole occurs exclusively at the 5-position.[11]
Experimental Protocol: A Representative Duff Reaction for Thiazole Formylation
While the direct Duff formylation of simple thiazoles is not extensively reported in the literature, suggesting the thiazole ring may have borderline reactivity for this specific reaction, the following protocol provides a robust starting point for researchers wishing to explore this transformation. This protocol is based on established Duff reaction conditions for other electron-rich heterocycles and aromatics.[8][12]
Model Substrate: 2,4-Dimethylthiazole
Figure 2: Experimental workflow for the proposed Duff formylation of 2,4-dimethylthiazole.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2,4-Dimethylthiazole | C₅H₇NS | 113.18 | >98% |
| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | >99% |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | >99% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dimethylthiazole (1.13 g, 10 mmol) and hexamethylenetetramine (2.10 g, 15 mmol, 1.5 equiv.).
-
Addition of Acid: Under a nitrogen atmosphere, carefully add trifluoroacetic acid (15 mL) to the flask. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 50 g).
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution will occur. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 2,4-dimethyl-5-formylthiazole.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficient reactivity of the thiazole ring. | Increase the reaction temperature or prolong the reaction time. Consider using a more activating substituent on the thiazole ring if the synthesis allows. |
| Formation of multiple products | Lack of regioselectivity or side reactions. | Optimize the reaction temperature. Lower temperatures may improve selectivity. Ensure an inert atmosphere to prevent oxidation. |
| Polymer/resin formation | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion. |
Alternative Formylation Methods for Thiazoles
Given the potential for low yields with the Duff reaction on less activated thiazoles, it is prudent for researchers to consider alternative, often more efficient, formylation methods.
1. The Vilsmeier-Haack Reaction:
This is a widely used and generally high-yielding method for the formylation of electron-rich heterocycles.[13][14][15][16] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction has been successfully applied to the synthesis of 2-amino-5-formylthiazole.[17]
2. Formylation via Organolithium Intermediates:
For thiazoles with an acidic proton, particularly at the C2 position, deprotonation with a strong base like n-butyllithium followed by quenching with a formylating agent such as DMF can be a highly regioselective method.[3]
3. Oxidation of a Hydroxymethyl Group:
If a hydroxymethylthiazole is readily available, it can be oxidized to the corresponding aldehyde using a variety of oxidizing agents, such as manganese dioxide (MnO₂).[4]
4. Reduction of a Carboxylic Acid Derivative:
The reduction of a thiazole carboxylic acid or its ester to the aldehyde is another viable route.[4] For instance, the synthesis of 4-methyl-5-formylthiazole has been achieved by the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride.[4][5][6]
Case Study: The Importance of 4-Methyl-5-formylthiazole in the Synthesis of Cefditoren Pivoxil
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity.[4][5][6][7][18] A key structural component of this drug is the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain, which is attached to the cephalosporin nucleus. The synthesis of this side chain often involves intermediates derived from formylthiazoles. Specifically, 4-methyl-5-formylthiazole is a crucial building block in some synthetic routes leading to Cefditoren and its analogs.[4][5][6][7][18] While the industrial synthesis of this intermediate may favor methods other than the Duff reaction for reasons of yield and cost-effectiveness, the example underscores the pharmaceutical relevance of formylthiazole intermediates.[4][5][6]
Conclusion
The Duff reaction offers a potentially direct method for the C-H formylation of electron-rich thiazoles, with a predicted selectivity for the C5-position. While its application directly to the thiazole nucleus may be limited by the ring's inherent reactivity, it remains a valuable tool for the formylation of thiazole-containing compounds that also bear other highly activated aromatic systems. For researchers focused on the synthesis of formylthiazole intermediates, a thorough evaluation of alternative methods, such as the Vilsmeier-Haack reaction, is highly recommended to identify the most efficient synthetic route. The protocols and insights provided herein serve as a comprehensive guide for the strategic synthesis of these valuable building blocks in drug discovery and development.
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 2008.
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Application Notes & Protocols: Ethyl 2-formylthiazole-4-carboxylate as a Cornerstone for Novel Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Ethyl 2-formylthiazole-4-carboxylate, a highly versatile heterocyclic building block. We will delve into its reactivity and showcase its application in the synthesis of diverse and medicinally relevant scaffolds. The protocols detailed herein are designed to be robust and reproducible, offering both procedural steps and the underlying chemical rationale to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of a Thiazole Aldehyde
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs, including antivirals, anticancer agents, and antibiotics.[1][2] this compound emerges as a particularly valuable starting material due to its trifunctional nature: an electrophilic aldehyde, a nucleophilic thiazole ring, and an ester moiety that can be further modified. The strategic placement of the formyl group at the C2 position makes it an excellent electrophilic site for reactions with various nucleophiles, enabling the construction of complex molecular architectures.[3] This guide will focus on leveraging this reactivity to forge new carbon-carbon and carbon-nitrogen bonds, leading to novel heterocyclic systems with significant therapeutic potential.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃S | PubChem |
| Molecular Weight | 185.20 g/mol | PubChem |
| Appearance | Pale-yellow solid | [3] |
| Melting Point | 64.3–65.6 °C | [3] |
| Key Reactive Sites | C2-Formyl group (electrophilic), Thiazole N (nucleophilic), C5 (for electrophilic substitution), Ester (for hydrolysis/amination) | [3] |
The molecule's reactivity is dominated by the aldehyde group, which readily participates in a wide array of classical carbonyl reactions. This functional group serves as the primary handle for extending the molecular framework.
Caption: Versatility of this compound.
Synthetic Applications and Experimental Protocols
The following sections provide detailed protocols for key transformations, illustrating the practical application of this versatile reagent.
Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[3] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates for further functionalization, such as Michael additions or Diels-Alder reactions.
Rationale: The reaction is catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the formyl group. A subsequent dehydration step yields the final condensed product. Using a weak base is critical to prevent side reactions like the Cannizzaro reaction of the aldehyde.
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Ethyl 2-formylthiazole-4-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-formylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common causes?
Low overall yield in this multi-step synthesis is a frequent issue. The synthesis can be broadly divided into two key stages: the formation of the ethyl thiazole-4-carboxylate core and the subsequent formylation at the C2 position. Inefficiency in either of these steps will significantly impact the final yield.
Common culprits for low yield include:
-
Incomplete Hantzsch Thiazole Synthesis: The initial ring formation may not have gone to completion, or side products may have formed.
-
Inefficient Formylation: The formylation of the thiazole ring can be challenging due to the electron-withdrawing nature of the ester group.
-
Degradation of Intermediates or Product: The thiazole ring and the formyl group can be sensitive to certain reaction and workup conditions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that require optimization.
-
Purification Losses: The final product and intermediates may be lost during extraction, crystallization, or chromatography.
Q2: I am having trouble with the initial Hantzsch thiazole synthesis. What are some troubleshooting steps for this stage?
The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, typically involves the reaction of an α-haloketone (like ethyl bromopyruvate) with a thioamide.[1][2] While generally high-yielding, several factors can lead to poor results.
Troubleshooting the Hantzsch Thiazole Synthesis:
| Potential Issue | Explanation | Recommended Action |
| Low Reactivity of Starting Materials | The α-haloketone may be old or degraded. The thioamide source might be impure. | Use freshly prepared or purified starting materials. Confirm the purity of ethyl bromopyruvate and the thioamide via NMR or other analytical techniques. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete reaction or the formation of side products. | Carefully control the stoichiometry. A slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive α-haloketone. |
| Suboptimal Solvent and Temperature | The reaction is sensitive to solvent polarity and temperature. | Ethanol is a common solvent for this reaction. If the yield is low, consider exploring other polar solvents. The reaction is often run at reflux, but optimizing the temperature may be necessary.[1] |
| pH Control | The reaction can be sensitive to pH. Strongly acidic or basic conditions can lead to side reactions or degradation. | The reaction is typically run under neutral or slightly acidic conditions. The addition of a mild base, like sodium carbonate, during workup can help to neutralize any acid formed and facilitate product precipitation.[1] |
Q3: The formylation of my ethyl thiazole-4-carboxylate is not working well. What are the key considerations for this step?
Formylation of the thiazole ring is often the most challenging step. The electron-withdrawing nature of the ethyl carboxylate group at the C4 position deactivates the ring towards electrophilic substitution, making formylation at the C2 position difficult. Several formylation methods can be employed, each with its own set of challenges.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[3][4]
Troubleshooting the Vilsmeier-Haack Reaction:
| Potential Issue | Explanation | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive and should be prepared fresh. | Use freshly distilled POCl₃ and anhydrous DMF. Prepare the reagent in situ just before use. |
| Insufficient Ring Activation | The ethyl thiazole-4-carboxylate ring may not be sufficiently electron-rich for the reaction to proceed efficiently. | The Vilsmeier-Haack reaction works best on electron-rich substrates. If yields are poor, this may not be the optimal method for this particular substrate without further modification. |
| Harsh Reaction Conditions | High temperatures can lead to decomposition of the starting material or product. | Carefully control the reaction temperature. The reaction is often run at elevated temperatures (e.g., 60°C), but optimization is key.[5] |
| Workup Issues | The iminium salt intermediate must be carefully hydrolyzed to the aldehyde. | The reaction is typically quenched by pouring it onto ice, followed by careful neutralization. Ensure complete hydrolysis of the intermediate. |
Duff Reaction (Formylation with Hexamethylenetetramine)
The Duff reaction is another method for formylating aromatic compounds, often phenols, but it can be applied to other activated rings. It typically uses hexamethylenetetramine (HMTA) in an acidic medium like polyphosphoric acid (PPA) or methanesulfonic acid.[6][7]
Troubleshooting the Duff Reaction:
| Potential Issue | Explanation | Recommended Action |
| Incorrect Reagent Ratio | The stoichiometry of HMTA and the acid catalyst is crucial. | Optimize the molar ratio of the thiazole substrate to HMTA. Typically, a slight excess of HMTA is used. |
| Viscosity of the Reaction Medium | Polyphosphoric acid is highly viscous, which can lead to poor mixing and localized overheating. | Ensure efficient stirring throughout the reaction. The use of co-solvents like methanesulfonic acid can sometimes reduce viscosity.[7] |
| Suboptimal Temperature and Time | The reaction requires heating, but excessive heat can lead to charring and decomposition. | A typical temperature range is 75-100°C.[7] Monitor the reaction progress by TLC to determine the optimal reaction time. |
Q4: I have obtained a crude product, but I am losing a significant amount during purification. What are some tips for effective purification?
Purification of this compound can be challenging due to its polarity and potential for instability.
Purification Strategies:
| Method | Tips and Considerations |
| Crystallization | This is the preferred method for purification if a suitable solvent system can be found. Try a variety of solvents, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes. Slow cooling can promote the formation of larger, purer crystals. |
| Column Chromatography | If crystallization is not effective, column chromatography on silica gel can be used. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes. Be aware that the aldehyde can be sensitive to acidic silica gel; consider using deactivated silica or a different stationary phase. |
| Extraction | During the workup, ensure that the pH is carefully controlled during extractions to prevent the product from partitioning into the aqueous layer or degrading. Use a brine wash to help break up emulsions. |
Q5: Could oxidation of an alcohol precursor be a viable alternative synthesis route?
Yes, the oxidation of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate to the desired aldehyde is a plausible and often used synthetic strategy for similar compounds.[8] This approach avoids the potentially harsh conditions of direct formylation of the thiazole ring.
Key Considerations for the Oxidation Route:
-
Choice of Oxidizing Agent: A mild oxidizing agent is required to avoid over-oxidation to the carboxylic acid. Common choices include:
-
Manganese dioxide (MnO₂)
-
Dess-Martin periodinane (DMP)
-
Pyridinium chlorochromate (PCC)
-
-
Reaction Conditions: These reactions are typically run in chlorinated solvents like dichloromethane (DCM) at or below room temperature.
-
Workup: The workup procedure will depend on the oxidizing agent used. For example, MnO₂ can be removed by filtration, while the byproducts of DMP oxidation can be removed by a thiosulfate wash.
Experimental Workflow & Visualization
Typical Two-Step Synthesis Pathway
The following diagram illustrates a common synthetic route to this compound, starting with the Hantzsch thiazole synthesis followed by a formylation step.
Caption: A common two-step synthesis of this compound.
Troubleshooting Logic for Low Formylation Yield
This diagram outlines a decision-making process for troubleshooting a low-yielding formylation reaction.
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- 2. synarchive.com [synarchive.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 5. asianpubs.org [asianpubs.org]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in the formylation of ethyl thiazole-4-carboxylate
Welcome to the technical support center for the formylation of ethyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the formylation of ethyl thiazole-4-carboxylate. Each entry is formatted as a question you might ask, followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why is the yield of my desired ethyl 5-formylthiazole-4-carboxylate unexpectedly low?
A low yield of the target product can be attributed to several factors, ranging from incomplete reaction to product degradation. Identifying the root cause is crucial for optimizing the reaction.
Potential Causes and Solutions:
-
Incomplete Reaction: The formylating agent may not be sufficiently reactive, or the reaction conditions (temperature, time) may be inadequate.
-
Vilsmeier-Haack Reaction (POCl₃/DMF): This is a common method for formylating electron-rich heterocycles.[1][2][3] However, the thiazole ring in ethyl thiazole-4-carboxylate is deactivated by the electron-withdrawing ester group, making it less reactive.[4]
-
Solution: Consider increasing the reaction temperature or prolonging the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Ensure the Vilsmeier reagent is freshly prepared, as it can degrade upon standing.[5]
-
-
Duff Reaction (Hexamethylenetetramine): This method is typically used for phenols and other highly activated aromatic systems.[6] Its application to less reactive heterocyles can be challenging.
-
-
Degradation of Starting Material or Product: The thiazole ring can be sensitive to harsh reaction conditions.
-
Solution: Employ milder reaction conditions where possible. If using the Vilsmeier-Haack reaction, maintain a low temperature during the addition of POCl₃ to DMF to control the exotherm. For workup, avoid overly acidic or basic conditions that could promote hydrolysis of the ester or degradation of the thiazole ring.
-
-
Hydrolysis of the Ethyl Ester: The presence of water or acidic/basic conditions during the reaction or workup can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. During workup, neutralize the reaction mixture carefully. If hydrolysis is a significant issue, the resulting carboxylic acid can sometimes be re-esterified, though this adds an extra step to the synthesis.
-
-
Formation of Byproducts: Competing side reactions can consume the starting material and reduce the yield of the desired product. These are discussed in more detail in the following questions.
Question 2: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What are these byproducts?
The formation of multiple byproducts is a common challenge. The nature of these byproducts depends on the formylation method used.
Common Byproducts and Their Origins:
-
Di-formylated Products: While the C5 position is the most likely site of formylation due to the directing effect of the sulfur and nitrogen atoms, formylation at other positions on the thiazole ring is possible, though less common for this substrate. More likely, if other activated aromatic rings are present in the molecule, they could also be formylated.
-
Products of Ring Opening/Degradation: Thiazoles, while aromatic, can be susceptible to ring-opening under certain conditions, especially with strong nucleophiles or harsh acids. This can lead to a complex mixture of decomposition products.
-
Tar Formation: The generation of dark, insoluble materials is often a sign of polymerization or extensive decomposition of the starting material or product. This is particularly common at elevated temperatures.
-
Solution: Reducing the reaction temperature, even at the cost of a longer reaction time, can often minimize tar formation. Ensuring efficient stirring to prevent localized overheating is also critical.
-
-
Byproducts from the Formylating Agent:
-
Vilsmeier-Haack: Incomplete hydrolysis of the iminium intermediate can lead to the corresponding amine byproduct.
-
Duff Reaction: This reaction is known to sometimes produce phenolic resins as byproducts.[6]
-
Question 3: My NMR spectrum shows a complex pattern, and I suspect the thiazole ring has been modified. What could have happened?
Unwanted reactions involving the thiazole ring itself can lead to complex mixtures and unexpected spectroscopic data.
Potential Ring Modifications:
-
N-Oxidation: If oxidizing conditions are inadvertently introduced, the nitrogen atom of the thiazole ring can be oxidized to an N-oxide.[9] This would significantly alter the electronic properties and NMR spectrum of the molecule.
-
Ring Cleavage: As mentioned, harsh conditions can lead to the cleavage of the thiazole ring, resulting in a variety of acyclic sulfur- and nitrogen-containing compounds.
-
Decarboxylation: While less common for ethyl esters compared to carboxylic acids, under certain conditions, particularly at high temperatures, decarboxylation could occur, leading to the formation of 4-formylthiazole.[10][11]
Question 4: I'm considering using an organolithium-based formylation. What are the potential pitfalls?
Formylation via lithiation followed by quenching with a formylating agent like DMF is a powerful method, but it comes with its own set of challenges.
Challenges with Organolithium Chemistry:
-
Site of Lithiation: The most acidic proton on the ethyl thiazole-4-carboxylate needs to be selectively removed. The C2-proton of the thiazole ring is known to be acidic and can be deprotonated by strong bases.[9] However, competitive deprotonation at other sites or reaction with the ester group is possible.
-
Reaction with the Ester Group: Organolithium reagents are strong nucleophiles and can add to the ester carbonyl group, leading to the formation of ketones or tertiary alcohols as byproducts.[12][13][14] This is a significant competing reaction.
-
Solution: This reaction must be carried out at very low temperatures (e.g., -78 °C) to minimize the attack on the ester. The choice of the organolithium base is also critical; a sterically hindered base like lithium diisopropylamide (LDA) may be preferred over n-butyllithium to favor deprotonation over nucleophilic addition.
-
-
Handling of Organolithium Reagents: These reagents are highly reactive, pyrophoric, and moisture-sensitive, requiring strict anhydrous and inert atmosphere techniques.[15][16]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the formylation of ethyl thiazole-4-carboxylate.
What is the most reliable method for the formylation of ethyl thiazole-4-carboxylate?
The Vilsmeier-Haack reaction is generally the most reported and reliable method for the formylation of thiazoles, including those with deactivating groups.[5][17] While the reaction may require forcing conditions (higher temperatures or longer reaction times) due to the electron-withdrawing nature of the ester, it typically provides the desired C5-formylated product with reasonable selectivity.
How can I improve the regioselectivity of the formylation?
For ethyl thiazole-4-carboxylate, formylation is strongly directed to the C5 position. The sulfur atom activates the C5 position towards electrophilic substitution, and the nitrogen atom deactivates the C2 position. The C4 position is already substituted. Therefore, achieving high regioselectivity for C5 formylation is usually not a major issue. If side reactions at other positions are observed, it may be indicative of overly harsh conditions leading to non-selective reactions.
What are the key safety precautions to take during these formylation reactions?
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction of DMF and POCl₃ is exothermic and should be controlled by slow addition at low temperatures.
-
Duff Reaction: This reaction often uses strong acids like polyphosphoric acid, which are corrosive and can cause severe burns. Handle with care.
-
Organolithium Reactions: Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air. They also react violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
How do I purify the final product, ethyl 5-formylthiazole-4-carboxylate?
The purification strategy will depend on the purity of the crude product and the nature of the impurities.
-
Crystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for obtaining highly pure material.
-
Column Chromatography: If the crude product is an oil or contains significant impurities, purification by silica gel column chromatography is typically required. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
Visualizing the Troubleshooting Process
The following diagram provides a decision-making workflow for troubleshooting common issues in the formylation of ethyl thiazole-4-carboxylate.
Caption: A decision tree for troubleshooting formylation reactions.
Recommended Protocol: Vilsmeier-Haack Formylation of Ethyl Thiazole-4-carboxylate
This protocol provides a starting point for the formylation of ethyl thiazole-4-carboxylate. Optimization may be required based on your specific experimental setup and observations.
Materials:
-
Ethyl thiazole-4-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl thiazole-4-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Slowly add POCl₃ (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it over crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure ethyl 5-formylthiazole-4-carboxylate.
Summary of Key Parameters
| Parameter | Vilsmeier-Haack | Duff Reaction | Organolithium Method |
| Formylating Agent | POCl₃ / DMF | Hexamethylenetetramine | n-BuLi or LDA / DMF |
| Typical Temperature | 0 °C to 80 °C | 75 °C to 120 °C | -78 °C to rt |
| Common Solvents | DMF, DCM | Polyphosphoric acid | THF, Diethyl ether |
| Key Side Reactions | Tar formation, incomplete hydrolysis | Low yield, byproduct formation | Attack on ester, low selectivity |
| Advantages | Generally reliable, good selectivity | Uses stable reagents | High reactivity |
| Disadvantages | Harsh reagents (POCl₃) | Often low yielding for this substrate | Requires strict inert conditions, low temp |
References
- Vertex AI Search, based on information from a synthesis of Ethyl 2-(3-Formyl-4-hydroxyphenyl)
- Vertex AI Search, based on information from an article on the synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- Vertex AI Search, based on information from NROChemistry about the Vilsmeier-Haack Reaction.
- Vertex AI Search, based on information from a study on the synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)
- Vertex AI Search, based on a theoretical study of the Duff Reaction on ResearchG
- Vertex AI Search, based on information from Name-Reaction.com about the Vilsmeier-Haack reaction.
- Vertex AI Search, based on information about ethyl 2-(3-formyl-4-hydroxyphenyl)
- Vertex AI Search, based on information from the Organic Chemistry Portal about the Vilsmeier-Haack Reaction.
- Vertex AI Search, based on the Wikipedia article for the Duff reaction.
- Vertex AI Search, based on information from J&K Scientific LLC about the Vilsmeier-Haack Reaction.
- Vertex AI Search, based on the Wikipedia article for Thiazole.
- Vertex AI Search, based on a research paper on the kinetics and mechanism of Vilsmeier-Haack formylation on ResearchG
- Vertex AI Search, based on a study on the decarboxylative bromin
- Vertex AI Search, based on a research paper on the synthesis of Ethyl 5-Formyl-1-(pyridin-3-yl)
- Vertex AI Search, based on a research paper on the design and synthesis of thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors.
- Vertex AI Search, based on a paper on the total synthesis of a macrocyclic antibiotic, Micrococcin P1.
- Vertex AI Search, based on a research paper on the oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles on ResearchG
- Vertex AI Search, based on a theoretical study of the Duff reaction
- Vertex AI Search, based on a research paper on the synthesis and characteriz
- Vertex AI Search, based on a patent for an improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Vertex AI Search, based on a patent for a method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
- Vertex AI Search, based on the Wikipedia article for Organolithium reagent.
- Vertex AI Search, based on a kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid.
- Vertex AI Search, based on a research paper on the synthesis of thiazoles from Ethyl Isocyanoacetate and Thiono Esters on ResearchG
- Vertex AI Search, based on a patent for processes for preparing thiazole carboxylic acids.
- Vertex AI Search, based on a research paper on the generation of Organolithium Compounds bearing a Super Silyl Ester.
- Vertex AI Search, based on a review article on the Thiazole Ring as a Biologically Active Scaffold.
- Vertex AI Search, based on information from Mettler Toledo about Lithi
- Vertex AI Search, based on a patent for a method for preparing thiazole-4-carboxylic acid.
- Vertex AI Search, based on a research paper on the direct C-H arylation of electron-deficient heterocycles.
- Vertex AI Search, based on a ChemInform Abstract about Thiazole Formation Through a Modified Gewald Reaction on ResearchG
- Vertex AI Search, based on a review on tandem reactions involving organolithium reagents on ResearchG
- Vertex AI Search, based on information from the Organic Chemistry Portal about thiazole synthesis.
- Vertex AI Search, based on information from the Organic Chemistry Portal about decarboxyl
- Vertex AI Search, based on information from Taylor & Francis about Organolithium reagents.
- Vertex AI Search, based on product information from Sigma-Aldrich for Ethyl 4-thiazolecarboxyl
- Vertex AI Search, based on a research paper on the C–H bond arylation of electron-deficient heterocycles on ResearchG
- Vertex AI Search, based on a ChemInform Abstract about the Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids on ResearchG
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- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† | Semantic Scholar [semanticscholar.org]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Ethyl 2-formylthiazole-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 2-formylthiazole-4-carboxylate. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Foundational Knowledge: Understanding the Molecule
This compound is a heterocyclic compound featuring a thiazole core, which is a common motif in many biologically active molecules.[1][2] The molecule possesses two key functional groups that dictate its chromatographic behavior: an electron-withdrawing formyl (aldehyde) group at the 2-position and an ethyl carboxylate group at the 4-position.[3] These groups make the molecule moderately polar and susceptible to certain interactions on a silica gel stationary phase.
Understanding the physicochemical properties of your target compound is the first step toward a successful purification. Below is a summary of key data for this compound.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₇H₇NO₃S | Influences molecular weight and polarity. |
| Molecular Weight | 185.19 g/mol | --- |
| Appearance | Typically a light yellow or orange powder/crystal.[4] | Visual cue during fraction collection. |
| Polarity | Moderately polar due to the ester and aldehyde functionalities. | Dictates the choice of stationary and mobile phases. Will have strong interactions with polar stationary phases like silica gel. |
| Solubility | Soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexanes. | Critical for selecting a solvent system for both TLC analysis and column elution, as well as for the sample loading method. |
| Stability | Thiazole aldehydes can be sensitive. The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.[3] The thiazole ring itself is generally stable but can be sensitive to harsh acidic or basic conditions.[5][6] | Potential for on-column degradation. A stability test on silica is recommended.[7] |
The Core Protocol: Purification via Normal-Phase Chromatography
The following protocol is a robust starting point for the purification of this compound on a silica gel column.
Principle of Separation
This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase (eluent) is a less polar organic solvent mixture.[8][9] Components of the crude mixture will separate based on their relative polarity. More polar compounds, like our target molecule, will adsorb more strongly to the silica gel and elute later, while less polar impurities will travel through the column more quickly.[9]
Experimental Workflow
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Causality: Before committing to a large-scale column, you must identify an appropriate solvent system using TLC. The ideal system will show good separation between your target compound and its impurities, with the target compound having an Rf value of approximately 0.25-0.35.[9]
-
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system. Start with a non-polar mixture and gradually increase polarity. A good starting point is 20-30% Ethyl Acetate (EtOAc) in Hexanes.
-
Visualize the spots under a UV lamp (λ = 254 nm).
-
Adjust the solvent ratio until the desired Rf is achieved.
-
Step 2: Column Preparation (Slurry Packing)
-
Causality: Slurry packing creates a homogenous, air-free stationary phase, which is essential for achieving sharp bands and good separation. Air bubbles or cracks in the silica bed will lead to poor resolution.
-
Protocol:
-
Select a column of appropriate size (a silica gel mass of 50-100 times the mass of your crude sample is a good rule of thumb).
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[10]
-
Clamp the column vertically and fill it about halfway with the initial, least polar eluent (e.g., 10% EtOAc in Hexanes).[9]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the same eluent.
-
Pour the slurry into the column. Gently tap the column to help the silica settle evenly.
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Once settled, add a protective layer of sand on top of the silica.
-
Step 3: Sample Loading (Dry Loading Recommended)
-
Causality: For compounds that are not highly soluble in the initial non-polar eluent, dry loading prevents the sample from precipitating at the top of the column and ensures it is applied as a narrow, even band.[11] This is the most critical step for achieving high resolution.
-
Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate) in a round-bottom flask.
-
Add a portion of silica gel (approx. 5-10 times the mass of your crude sample) to the flask.[11]
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Causality: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective. It allows non-polar impurities to elute first in a weak solvent, after which the polarity is increased to elute the more polar target compound, and finally, highly polar impurities.
-
Protocol:
-
Begin eluting with the non-polar solvent system determined by TLC (e.g., 10% EtOAc/Hexanes).
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent (e.g., to 20%, then 30% EtOAc/Hexanes) as the elution progresses.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound.
Caption: A logical troubleshooting flowchart.
Q1: My product is not moving from the top of the column (Rf = 0 on TLC). What should I do?
A: This is a classic sign that your eluent is not polar enough to displace the compound from the silica gel. Your target molecule has strong interactions with the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, increase it to 30%, then 40%, and so on. Monitor the elution with TLC until you see your product begin to move down the column.
Q2: My product came out immediately in the first few fractions with the solvent front (Rf ≈ 1). How can I fix this?
A: This indicates your eluent is too polar. The solvent is outcompeting your compound for binding sites on the silica, causing it to elute without retention.[9]
-
Solution: You will need to repeat the column with a significantly less polar solvent system. If you used 30% ethyl acetate in hexanes, try starting with 5% or 10%. Always confirm with TLC first to find the optimal Rf of 0.25-0.35.[9]
Q3: The separation is poor. My product is co-eluting with an impurity, and the bands are streaking.
A: This is a common and complex issue with several potential causes:
-
Overloading: You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to broad, tailing bands that overlap. Solution: Reduce the amount of sample relative to the amount of silica gel.
-
Incorrect Solvent System: The chosen solvent system may not be selective enough for the separation. Solution: Try a different solvent combination. For example, adding a small amount of dichloromethane or using a toluene/acetone system might change the selectivity and improve separation.
-
Compound Decomposition: Thiazole aldehydes can be sensitive to the acidic nature of standard silica gel.[7] Streaking on a TLC plate can be a sign of on-plate decomposition. Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[7] If it is unstable, you can either use deactivated silica (by adding ~1% triethylamine to your eluent) or switch to a different stationary phase like neutral alumina.
Q4: I ran the entire column, but I can't find my product in any of the fractions.
A: This is a frustrating situation, but a logical approach can solve it.
-
Possibility 1: It eluted in the solvent front. You may have missed it. Re-check the very first fractions you collected.[7]
-
Possibility 2: It decomposed on the column. As mentioned in Q3, the compound might not be stable to silica gel.[7] A small-scale stability test is crucial.
-
Possibility 3: The fractions are too dilute. Your compound may have eluted, but at a concentration too low to be detected by TLC. Solution: Try concentrating a few fractions in the expected elution range and re-analyze by TLC.[7]
-
Possibility 4: It is still on the column. If the compound is very polar or has degraded into a highly polar baseline material, it may still be adsorbed to the top of the column. You can try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to see if anything elutes.
Q5: My sample won't dissolve in the starting eluent for wet loading. What is the best practice?
A: This is the exact scenario where dry loading is superior.[11] Dissolving the sample in a more polar solvent and applying it directly to the column (wet loading) will disrupt the equilibrium at the top of the silica bed and lead to broad bands and poor separation.
-
Solution: Always use the dry loading method described in the core protocol (Section 2.3, Step 3) when your sample has poor solubility in the mobile phase.[11]
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. Thiazole. [Link]
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
ResearchGate. (2025). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 73956-17-9 | Benchchem [benchchem.com]
- 4. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimizing reaction conditions for the synthesis of Ethyl 2-formylthiazole-4-carboxylate
An in-depth guide to provide technical support for researchers, scientists, and drug development professionals on optimizing reaction conditions for the synthesis of Ethyl 2-formylthiazole-4-carboxylate.
Technical Support Center: Synthesis of this compound
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of more complex, therapeutically relevant molecules. The thiazole ring is a prominent scaffold in numerous pharmaceuticals.[1][2] This guide provides practical, in-depth solutions to common challenges encountered during its synthesis, ensuring both high yield and purity.
The primary synthetic approach involves a two-stage process: first, the construction of the thiazole core, typically via the Hantzsch thiazole synthesis, followed by the introduction of the formyl group at the C2 position.[3] This guide will address optimization and troubleshooting for both stages.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield in Thiazole Ring Formation (Hantzsch Synthesis)
Question: I am performing the Hantzsch synthesis using ethyl bromopyruvate and thiourea to create the thiazole precursor, but my yield is consistently below 30%. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch thiazole synthesis are common but can typically be resolved by systematically evaluating starting materials, reaction conditions, and work-up procedures. The reaction involves the condensation of an α-haloketone (ethyl bromopyruvate) with a thioamide (thiourea).[4][5]
Potential Causes & Solutions:
-
Degradation of Ethyl Bromopyruvate: Ethyl bromopyruvate is susceptible to hydrolysis and decomposition.
-
Solution: Use freshly purchased or distilled ethyl bromopyruvate. Store it under an inert atmosphere (Nitrogen or Argon) at a low temperature. Confirm its purity via ¹H NMR before use.
-
-
Incorrect Stoichiometry: While the theoretical ratio is 1:1, practical applications may require adjustments.
-
Solution: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents).[4] This can help drive the reaction to completion by compensating for any potential dimerization or side reactions of the bromopyruvate.
-
-
Suboptimal Reaction Temperature & Time: The reaction rate is highly dependent on temperature.
-
Improper pH During Work-up: The product, ethyl 2-aminothiazole-4-carboxylate, has an amino group that can be protonated.
-
Solution: After the reaction, the mixture is often poured into ice water to precipitate the product.[6] If the product remains in solution, it may be due to the formation of a soluble hydrohalide salt. Carefully neutralize the solution with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 7-8 to precipitate the free amine product.[4][7]
-
-
Choice of Solvent: The solvent plays a crucial role in solubilizing the reactants.
Issue 2: Incomplete or Unsuccessful Formylation of the Thiazole Ring
Question: I have successfully synthesized the ethyl thiazole-4-carboxylate core, but I am struggling to introduce the formyl group at the C2 position. What are the best methods and how can I optimize them?
Answer: Formylating the C2 position of the thiazole ring is a critical and often challenging step. The electron-withdrawing nature of the ester at C4 deactivates the ring, making electrophilic substitution difficult.[3] Therefore, specific methods are required. The most common industrial approaches involve either the oxidation of a C2-hydroxymethyl group or a Duff-type formylation.
Method 1: Oxidation of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
This is a reliable two-step approach: reduction of the C2-ester of a precursor (if applicable) or direct synthesis of the C2-hydroxymethyl intermediate, followed by selective oxidation.
-
Challenge: Incomplete oxidation or over-oxidation to the carboxylic acid.
-
Optimization Strategies:
-
Choice of Oxidant: The choice of oxidizing agent is critical for chemoselectivity, avoiding reactions with the thiazole ring or hydrolysis of the ester.[3]
-
Dess-Martin Periodinane (DMP): A mild and highly selective oxidant for converting primary alcohols to aldehydes.[9] Use 1.1-1.5 equivalents in a chlorinated solvent like dichloromethane (DCM). The reaction is typically fast (1-2 hours) at room temperature.
-
Manganese Dioxide (MnO₂): An excellent choice for oxidizing allylic and benzylic-type alcohols, including the hydroxymethyl group on a thiazole. It requires a stoichiometric excess of activated MnO₂ and is often performed at room temperature or with gentle heating in a solvent like DCM or chloroform.
-
Sodium Hypochlorite (NaClO): An inexpensive and effective oxidant, often used under basic conditions. Careful control of temperature and pH is necessary to avoid side reactions.[10]
-
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting alcohol (more polar) and the appearance of the aldehyde product (less polar) will indicate the reaction's status. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Method 2: Direct Formylation using Hexamethylenetetramine (HMTA) and Polyphosphoric Acid (PPA)
This method is a variation of the Duff reaction and is effective for certain heterocyclic systems.[11][12]
-
Challenge: Low conversion, charring, and difficult work-up due to the high viscosity of PPA.
-
Optimization Strategies:
-
Temperature Control: This is the most critical parameter. Temperatures may range from 60-120°C.[3] Start at a lower temperature (e.g., 75-80°C) and gradually increase if the reaction does not proceed. High temperatures can lead to decomposition.
-
Efficient Stirring: PPA is highly viscous. Use a powerful mechanical stirrer to ensure the reaction mixture is homogeneous. Poor stirring will lead to localized overheating and low yields.
-
Work-up Procedure: The reaction must be carefully quenched by pouring the hot PPA mixture into a large volume of crushed ice and water.[11][13] This hydrolyzes the intermediate and precipitates the product. The product is then typically extracted with a solvent like ethyl acetate.
-
Issue 3: Product Purity and Side Reactions
Question: My final product is contaminated with significant impurities that are difficult to remove. What are the likely side products and what is the best purification strategy?
Answer: Impurity profiles depend on the synthetic route chosen. Understanding potential side reactions is key to minimizing them and selecting an appropriate purification method.
Common Impurities & Prevention:
-
Unreacted Starting Material: If reactions do not go to completion, you will have starting materials in your crude product.
-
Prevention: Monitor the reaction by TLC and ensure the starting material spot has disappeared before work-up. Drive the reaction to completion by adjusting temperature, time, or reagent stoichiometry.
-
-
Over-oxidation Product (4-(ethoxycarbonyl)thiazole-2-carboxylic acid): This occurs if the oxidation of the C2-hydroxymethyl group is too harsh or proceeds for too long.[3]
-
Prevention: Use a mild oxidant (DMP, MnO₂) and monitor the reaction closely.
-
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially during work-up at elevated temperatures.[3]
-
Prevention: Use mild bases (e.g., NaHCO₃) for neutralization and avoid prolonged exposure to harsh pH conditions. Perform extractions and washes at room temperature or below.
-
Purification Strategy:
-
Crude Work-up: After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with water, then with a saturated brine solution to remove inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate before concentrating.[9]
-
Flash Column Chromatography: This is the most effective method for purifying the final product.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent gradient, such as hexanes and ethyl acetate, is typically used. The aldehyde product is moderately polar. Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity to elute your product.[9]
-
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective final purification step.
-
Solvent: A common choice is ethanol or a mixture of ethyl acetate and hexanes.[13] The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely adopted strategy involves the Hantzsch synthesis to form an ethyl 2-aminothiazole-4-carboxylate intermediate, followed by a Sandmeyer-type reaction to replace the amino group, and finally oxidation to the aldehyde. A more direct and modern approach is the oxidation of commercially available Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.[14][15]
Q2: Can you explain the mechanism of the Hantzsch Thiazole Synthesis?
The Hantzsch synthesis is a classic method for preparing thiazole rings.[5] The mechanism proceeds in several steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide (thiourea) acts as a nucleophile and attacks the α-carbon of the α-haloketone (ethyl bromopyruvate), displacing the bromide ion (Sₙ2 reaction).[4]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion to form a five-membered ring intermediate (a thiazoline).
-
Dehydration: The tetrahedral intermediate eliminates a molecule of water (dehydration) to form the aromatic thiazole ring.
Q3: Are there any safety considerations I should be aware of?
Yes, several reagents used in this synthesis require careful handling:
-
Ethyl Bromopyruvate: It is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Polyphosphoric Acid (PPA): It is corrosive and reacts exothermically with water. When quenching the reaction, always add the hot PPA mixture slowly to a large excess of ice.
-
Dess-Martin Periodinane (DMP): It is a shock-sensitive and potentially explosive oxidant, especially at elevated temperatures. Do not heat it and avoid grinding it.
Q4: How can I best monitor the progress of my reactions?
Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase of ethyl acetate/hexanes. Visualize the spots under a UV lamp (λ = 254 nm).[7] The product aldehyde will be less polar than the starting alcohol but more polar than some of the less functionalized intermediates. Staining with potassium permanganate can also be used to visualize compounds that are UV-inactive.
Data & Protocol Summaries
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield | Reference(s) |
| Hantzsch Synthesis | Ethyl bromopyruvate, Thiourea | Ethanol | 70 - 80 (Reflux) | 1 - 3 | 70-95% | [4][6] |
| Oxidation | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | Dess-Martin Periodinane, Dichloromethane | Room Temp. | 1 - 2 | 85-95% | [9] |
| Direct Formylation | Ethyl 2-(4-hydroxyphenyl)thiazole-5-carboxylate* | HMTA, Polyphosphoric Acid | 75 - 95 | 3 - 7 | ~80% | [11][12] |
*Note: This is an analogous reaction shown for a substituted thiazole, but the conditions are representative.
Protocol 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Add ethyl bromopyruvate (1.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water.
-
If the product precipitates, collect it by vacuum filtration. If not, add a saturated solution of sodium bicarbonate dropwise until the pH is ~8.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.[6]
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add Dess-Martin periodinane (1.1 eq) to the solution in portions over 5 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15 minutes until all solids dissolve.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to afford pure this compound.[9]
Visual Workflow and Logic Diagrams
Caption: A typical synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Hantzsch synthesis step.
References
- BenchChem. (n.d.). This compound.
- ResearchGate. (2025). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
- SynArchive. (2024). Hantzsch Thiazole Synthesis.
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
- ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.
- Taylor & Francis. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- BenchChem. (n.d.). An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate.
- BLD Pharm. (n.d.). Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.
- ResearchGate. (n.d.). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst.
- Guidechem. (n.d.). Ethyl 2-(hydroxyMethyl)thiazole-4-carboxylate.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 73956-17-9 | Benchchem [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 40235-65-2|Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 15. Page loading... [guidechem.com]
Identification of byproducts in Ethyl 2-formylthiazole-4-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-formylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.
Introduction: The Criticality of Purity in Thiazole Synthesis
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] this compound is a key building block in the synthesis of many of these active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace amounts of byproducts can have significant impacts on the efficacy, safety, and regulatory approval of the final drug product. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help you identify and control the formation of common byproducts during your synthesis.
Commonly Observed Byproducts
Understanding the potential byproducts is the first step in troubleshooting your synthesis. Below are some of the most common impurities encountered during the synthesis of this compound, along with their likely origins.
| Byproduct/Impurity | Structure (if applicable) | Likely Source/Reaction |
| Di-formylated Product | Aromatic ring with two formyl groups | Duff reaction (formylation step) |
| Phenol-Formaldehyde Resin | Polymeric material | Duff reaction (formylatioun step)[2] |
| Thiazole Dimer | Dimeric species of the thiazole product | Side reaction during thiazole ring formation or subsequent steps[3][4] |
| Unreacted Starting Materials | e.g., Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Incomplete reaction |
| Over-oxidized Product | Carboxylic acid instead of formyl group | Oxidation of the aldehyde |
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance for identification and resolution.
Q1: My NMR spectrum shows unexpected aromatic signals, suggesting di-formylation. How can I confirm this and prevent it?
A1: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to a hydroxyl group are available.[5]
Identification:
-
¹H NMR: Look for two distinct aldehyde proton signals (typically between 9-10 ppm) and a more complex aromatic region than expected for the mono-formylated product. The symmetry of the aromatic signals will also change.
-
¹³C NMR: You will observe two distinct carbonyl signals for the aldehyde groups (typically around 185-195 ppm).
-
LC-MS: The mass spectrum will show a molecular ion peak corresponding to the addition of two formyl groups to your starting material.
Prevention and Mitigation:
-
Stoichiometry Control: The key to preventing di-formylation is to carefully control the stoichiometry of hexamethylenetetramine (HMTA). Use a molar ratio of HMTA to the phenolic substrate that is close to 1:1. Reducing the amount of HMTA can significantly favor mono-formylation.[5]
-
Reaction Time and Temperature: Minimize the reaction time and avoid excessively high temperatures, as these conditions can promote further reaction. Monitor the reaction progress closely by TLC or LC-MS.
Q2: The reaction mixture has become a thick, dark-colored tar, making workup difficult. What is the likely cause?
A2: The formation of a dark, resinous material is often indicative of phenol-formaldehyde resin formation, a known side reaction in the Duff reaction, particularly under acidic conditions.[2] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[5]
Identification:
-
Visual Observation: The most obvious sign is the formation of a dark, viscous, or solid material that is difficult to dissolve.
-
NMR of Crude Product: The ¹H NMR spectrum of the crude product may show broad, unresolved signals in the aromatic and methylene bridge regions, characteristic of polymeric material.
Prevention and Mitigation:
-
Temperature Management: Carefully control the reaction temperature. High temperatures can accelerate polymerization. For the Duff reaction, maintaining a moderate temperature (e.g., around 70-80°C) can help minimize resin formation.[5]
-
Stoichiometry of Formaldehyde Source: If using a formaldehyde equivalent other than HMTA, ensure the formaldehyde-to-phenol ratio is carefully controlled.
-
Purification: If resin has formed, it can often be removed by trituration of the crude product with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to precipitate the desired product while the resin remains in solution or as an insoluble solid.
Q3: My mass spectrum shows a peak at roughly double the mass of my expected product. What could this be?
A3: A peak at approximately twice the expected molecular weight strongly suggests the formation of a thiazole dimer.[3][4] Dimerization can occur under certain reaction conditions, particularly in the presence of radical species or under specific pH conditions.
Identification:
-
LC-MS: The most direct evidence is a molecular ion peak at [2M+H]⁺ or [2M+Na]⁺.
-
NMR: The NMR spectrum of a dimeric species will be significantly more complex than that of the monomer. You may observe a doubling of signals or a completely different set of signals depending on the nature of the dimer.
Prevention and Mitigation:
-
Control of Reaction Conditions: Avoid overly harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents that are not part of the planned reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent side reactions that may be initiated by atmospheric oxygen.
-
Purification: Dimeric byproducts can often be separated from the desired monomer by column chromatography due to their significantly different molecular weight and polarity.
Q4: My final product has a low melting point and the NMR shows signals corresponding to my starting material. How can I improve the conversion?
A4: The presence of unreacted starting material is a common issue resulting from incomplete reaction.
Identification:
-
TLC: Co-spot the reaction mixture with your starting material to see if a spot with the same Rf value is present.
-
NMR: Compare the NMR spectrum of your product with that of the starting material. The presence of characteristic signals from the starting material will confirm its presence.
-
LC-MS: An extracted ion chromatogram for the mass of the starting material will show a peak at a different retention time than your product.
Prevention and Mitigation:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature as determined by literature or your own optimization studies.
-
Reagent Purity and Stoichiometry: Use pure reagents and ensure the stoichiometry is correct. Impurities in starting materials or incorrect molar ratios can lead to incomplete reactions.
-
Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct amount.
Experimental Protocols
Protocol 1: Identification of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a wide range to include the expected product, starting materials, and potential dimers (e.g., m/z 100-1000).
-
Data Analysis: Look for the molecular ions of the expected product, starting materials, and potential byproducts such as the di-formylated product and dimers.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for thiazole derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the progress of the reaction?
-
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for byproducts, LC-MS is the preferred method.
-
-
Q: Can I use other formylating agents instead of HMTA?
-
A: While other formylation methods exist (e.g., Vilsmeier-Haack, Reimer-Tiemann), the Duff reaction with HMTA is commonly used for phenols. Each method has its own set of potential side reactions and may require significant optimization for this specific substrate.
-
-
Q: My final product is an oil instead of a solid. What should I do?
-
A: Oiling out can occur if the product is impure or if the wrong recrystallization solvent is used. Try purifying the oil by column chromatography first, and then attempt recrystallization with the purified material using a different solvent system.
-
-
Q: What are some common sources of impurities from the starting materials?
-
A: Impurities in the starting α-haloketone or thioamide can lead to the formation of undesired thiazole derivatives. It is crucial to use starting materials of high purity or to purify them before use.
-
References
-
On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis | ACS Organic & Inorganic Au. (URL: [Link])
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (URL: [Link])
-
Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles. - ResearchGate. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])
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Thiazole - Wikipedia. (URL: [Link])
-
Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
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thiazole derivative - New Drug Approvals. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - stoltz2.caltech.edu. (URL: [Link])
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Duff reaction. (URL: [Link])
- CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
- CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
-
How Is Phenol-Formaldehyde Resin Synthesized? - Chemistry For Everyone - YouTube. (URL: [Link])
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (URL: [Link])
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. (URL: [Link])
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - ResearchGate. (URL: [Link])
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Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (URL: [Link])
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Thiazole - Wikipedia. (URL: [Link])
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])
-
Can anybody help with Aromatic aldehyde preparation (Duff Reaction)? | ResearchGate. (URL: [Link])
-
Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies | Request PDF. (URL: [Link])
-
Ethyl 4H-Pyran-4-one-2-carboxylate - MDPI. (URL: [Link])
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1999 The Chemical Society of Japan - Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. (URL: [Link])
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Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites | Request PDF. (URL: [Link])
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
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Intermediates in the Hantzsch thiazole synthesis | The Journal of Organic Chemistry. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Formylation of Amines - PMC - NIH. (URL: [Link])
-
Regioselective synthesis of 2,5- and 4,5- disubstituted thiazoles via cyclization of methyl-2-oxo-2-(amino)ethanedithioates with - The Royal Society of Chemistry. (URL: [Link])
-
Possible mass fragmentation pattern of compound 3. - ResearchGate. (URL: [Link])
-
Duff reaction - chemeurope.com. (URL: [Link])
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (URL: [Link])
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. (URL: [Link])
-
Reaction kinetics of the formation of hexamethylenetetramine - ResearchGate. (URL: [Link])
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Structure and curing mechanism of resol phenol-formaldehyde prepolymer resins. (URL: [Link])
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. (URL: [Link])
-
Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. (URL: [Link])
-
A 13C‐NMR analysis method for phenol–formaldehyde resin strength and formaldehyde emission - ResearchGate. (URL: [Link])
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (URL: [Link])
Sources
Navigating Thiazole Synthesis: A Technical Guide to Preventing Dimer Formation and Other Impurities
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their thiazole synthesis protocols, with a specific focus on avoiding the formation of dimeric impurities and other common byproducts. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiazoles, and which are prone to side reactions?
The most prevalent and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis .[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] While generally high-yielding, the Hantzsch synthesis can be susceptible to side reactions, primarily due to the high reactivity of the α-haloketone starting material.[4]
Other methods include the Cook-Heilbron synthesis and the Gabriel synthesis, though the Hantzsch reaction remains the most widely used due to its simplicity and broad substrate scope.[5] This guide will primarily focus on troubleshooting the Hantzsch synthesis.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct in my Hantzsch thiazole synthesis. Could this be a dimer?
While the term "dimer" is not frequently used to describe a single, common byproduct of the Hantzsch synthesis in literature, the formation of higher molecular weight impurities is a known issue. These can arise from several side reactions, often involving the self-condensation of the highly reactive α-haloketone.
One plausible "dimeric" impurity is a 1,4-dicarbonyl compound formed from the reaction of the α-haloketone with its enolate. This can then potentially undergo further reactions, leading to a complex mixture of byproducts.
Troubleshooting Guide: Dimer Formation and Other Impurities
This section provides a systematic approach to identifying and resolving issues related to impurity formation during Hantzsch thiazole synthesis.
Issue 1: Low Yield and Presence of Unidentified Byproducts
Root Cause Analysis:
The primary culprit for low yields and the formation of byproducts in the Hantzsch synthesis is often the self-condensation of the α-haloketone. This is particularly problematic with highly reactive α-haloketones and when using strong bases.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and impurities in Hantzsch thiazole synthesis.
Corrective Actions:
-
Reagent Purity:
-
α-Haloketone: Ensure the α-haloketone is free from starting ketone and di-halogenated species. Purification by recrystallization or column chromatography may be necessary.
-
Thioamide: The purity of the thioamide is also critical. Impurities can lead to a variety of side products.
-
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can help to minimize the rate of side reactions relative to the desired thiazole formation.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used and can help to solvate the ionic intermediates. Aprotic solvents may favor side reactions in some cases.[6]
-
Base: If a base is used, a weak, non-nucleophilic base is preferred to minimize the formation of the α-haloketone enolate. Bases like sodium bicarbonate or pyridine are often suitable. Stronger bases like sodium hydroxide or sodium ethoxide should be avoided.[7]
-
-
Stoichiometry:
-
A slight excess of the thioamide can sometimes be beneficial to ensure the complete consumption of the more reactive α-haloketone.[3]
-
Issue 2: Difficulty in Purifying the Thiazole Product from Byproducts
Root Cause Analysis:
Byproducts arising from α-haloketone self-condensation can have similar polarities to the desired thiazole product, making separation by column chromatography challenging.
Corrective Actions:
-
Crystallization: If the desired thiazole is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one that selectively precipitates the product.
-
Chromatography Optimization:
-
Column Chromatography: A thorough screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (silica gel, alumina) may be required.
-
HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related compounds.[8]
-
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed to minimize byproduct formation in a common Hantzsch reaction.
Materials:
-
Phenacyl bromide (α-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve phenacyl bromide (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Rationale for Choices:
-
Slight Excess of Thiourea: Helps to drive the reaction to completion and consume the reactive phenacyl bromide.[3]
-
Room Temperature Reaction: Minimizes the rate of potential side reactions of phenacyl bromide.
-
Weak Base (Sodium Bicarbonate): Neutralizes the acid byproduct without promoting significant enolate formation of the α-haloketone.[7]
Protocol 2: Analytical Characterization of Reaction Mixture
To effectively troubleshoot, it is crucial to identify the components of your reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
HPLC-MS Analysis:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with water and acetonitrile (both typically containing 0.1% formic acid) to separate the components.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the identification of the desired product and potential byproducts based on their molecular weights.
NMR Analysis:
-
Acquire a 1H NMR spectrum of the crude product.
-
The spectrum of the pure 2-amino-4-phenylthiazole should show characteristic signals for the aromatic protons and the thiazole ring proton.[9]
-
Unidentified signals may correspond to impurities. Comparison with the spectra of the starting materials can help in their identification. More complex 2D NMR techniques (e.g., COSY, HSQC) can be used for structural elucidation of significant unknown byproducts.[10]
Mechanistic Insights into Side Reactions
A primary side reaction to consider is the self-condensation of the α-haloketone.
Caption: Plausible mechanism for α-haloketone self-condensation leading to a dimeric impurity.
This pathway is favored by strong bases and higher temperatures. The resulting 1,4-dicarbonyl compound is often more difficult to separate from the desired thiazole than the starting materials.
By understanding these potential pitfalls and implementing the suggested troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity of their thiazole synthesis, paving the way for more efficient drug discovery and development processes.
References
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Organic Chemistry Portal. Thiazole Synthesis. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. [Link]
-
ResearchGate. (2020, December 6). Review of the synthesis and biological activity of thiazoles. [Link]
-
MDPI. (2015, January 29). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010. [Link]
-
National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
University of Sussex - Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. [Link]
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Asian Journal of Chemistry. Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
-
ResearchGate. (2025, August 6). Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. [Link]
-
National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
Chemistry Stack Exchange. (2024, October 13). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. [Link]
-
National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
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RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
PLOS One. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
-
Hacettepe Journal of Biology and Chemistry. (2010, November 4). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. [Link]
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Malaysian Journal of Chemistry. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
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Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
ResearchGate. (2025, August 7). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]
-
National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
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Chemical Society Reviews (RSC Publishing). (2021, September 27). Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces. [Link]
-
Royal Society Open Science. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]
-
Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
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MDPI. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. [Link]
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ResearchGate. The Hantzsch Thiazole Synthesis. [Link]
- Google Patents.
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JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
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American Chemical Society. (2025, December 16). Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones. [Link]
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PubMed. (2016, September 21). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. [Link]
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MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
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Challenges in the scale-up of Ethyl 2-formylthiazole-4-carboxylate production
Technical Support Center: Production of Ethyl 2-formylthiazole-4-carboxylate
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important heterocyclic building block's production. Thiazole derivatives are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and detailed protocols to ensure the successful and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, structured by the typical stages of the production process.
Part 1: Hantzsch Thiazole Synthesis - Building the Core
The Hantzsch thiazole synthesis is a cornerstone method for creating the thiazole ring, typically by reacting an α-haloketone (like ethyl bromopyruvate) with a thioamide.[2][3][4] While robust, this reaction presents several challenges, especially during scale-up.
Q1: My Hantzsch reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Hantzsch synthesis can often be traced back to a few critical parameters:
-
Reagent Quality: Ethyl bromopyruvate is a lachrymator and can degrade upon storage, often containing residual HBr.[5] Using freshly distilled or high-purity ethyl bromopyruvate is crucial. The stability of your thioamide derivative is also important.
-
Reaction Temperature: While some Hantzsch reactions proceed at room temperature, many require heating.[3] Insufficient heating can lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition. Temperature optimization is key. For instance, some procedures may require heating up to 80°C.[6]
-
Stoichiometry: A slight excess of the thioamide component (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, but a large excess can complicate purification.[3]
-
Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used.[3] However, for scale-up, considering solvent recovery and potential side reactions (e.g., transesterification if using a different alcohol from the ester) is important.
Q2: I'm observing significant byproduct formation on my TLC plate. What are the likely side reactions?
Byproduct formation is a common hurdle. The primary suspects include:
-
Self-condensation of Ethyl Bromopyruvate: Under basic conditions or prolonged heating, ethyl bromopyruvate can undergo self-condensation.
-
Formation of Dimeric Species: Depending on the specific thioamide used, side reactions leading to dimers or other complex structures can occur.
-
Hydrolysis: If water is present, especially with heating, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur.
To mitigate these, ensure anhydrous conditions where possible, maintain strict temperature control, and minimize reaction times once the starting material is consumed (monitored by TLC or LC-MS).
Q3: Purification of the resulting thiazole-4-carboxylate is proving difficult. What are the best practices?
Purification strategy depends on the nature of the product and impurities:
-
Crystallization: If your product is a solid, direct crystallization from the reaction mixture after a simple work-up is the most efficient method for large-scale purification.[7] A common work-up involves pouring the reaction mixture into a basic solution (like 5% Na2CO3) to neutralize any acid and precipitate the product, which can then be filtered and recrystallized.[3]
-
Column Chromatography: For smaller scales or when crystallization is ineffective, column chromatography is the method of choice. A gradient elution with hexanes and ethyl acetate is typically effective.
-
Extraction: A thorough aqueous wash during work-up is essential to remove unreacted thioamide, salts, and other water-soluble impurities before proceeding to crystallization or chromatography.
Part 2: The Formylation Step - Introducing the Aldehyde
Introducing the formyl group at the C2 position of the thiazole ring is a critical and often challenging step. The electron-withdrawing nature of the ethyl carboxylate group at the C4 position deactivates the ring, making this electrophilic substitution non-trivial.[8]
Q4: My formylation reaction has a low conversion rate. What are the most critical parameters to optimize?
The success of the formylation hinges on the chosen method and strict control of reaction conditions.
-
Duff Reaction (HMTA/PPA): A common method involves using hexamethylenetetramine (HMTA) in polyphosphoric acid (PPA).[7][9]
-
Temperature: This reaction is highly temperature-dependent. Temperatures are often in the range of 75-100°C.[7] Precise temperature control is vital; too low and the reaction stalls, too high and charring/decomposition occurs.
-
Viscosity: PPA is highly viscous, posing significant stirring challenges at scale. Ensuring efficient mixing is paramount for good heat transfer and reaction homogeneity.
-
-
Organolithium Route (n-BuLi/DMF): This method involves lithiation at the C2 position followed by quenching with an electrophile like N,N-dimethylformamide (DMF).
-
Anhydrous Conditions: This route is extremely sensitive to moisture. All glassware must be oven-dried, and all solvents and reagents must be strictly anhydrous.
-
Low Temperature: The lithiation step must be performed at very low temperatures (typically -78°C) to prevent side reactions.
-
Q5: I'm struggling with side reactions during formylation, particularly decomposition. How can these be minimized?
-
In the Duff Reaction: The acidic conditions of PPA can lead to hydrolysis of the ethyl ester. Minimizing reaction time and temperature can help reduce this. The work-up, which involves quenching with a large volume of ice water, must be done carefully to manage the exotherm.[7]
-
In the Organolithium Route: Incomplete lithiation or presence of moisture can lead to a complex mixture of products. Ensure slow, controlled addition of n-BuLi at -78°C.
Q6: What are the challenges of oxidizing a 2-hydroxymethylthiazole precursor to the desired aldehyde?
Oxidation is a viable alternative route but comes with its own set of challenges, particularly on a larger scale.
-
Choice of Oxidant: Activated manganese dioxide (MnO2) is a common choice for this transformation.[10] However, the activity of MnO2 can vary between batches, requiring careful screening. Over-oxidation to the carboxylic acid is a primary concern.[8]
-
Reaction Conditions: These reactions often require refluxing for extended periods (e.g., 12 hours or more) in a solvent like dichloroethane.[10]
-
Work-up: The removal of manganese salts via filtration can be slow and cumbersome at a large scale. A filter aid like Celite is often necessary.
Process Workflow & Visualization
Visualizing the process flow can help in planning and identifying potential bottlenecks.
Caption: Hantzsch thiazole synthesis workflow.
Caption: Duff formylation and work-up workflow.
Quantitative Data Summary
Table 1: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Hantzsch Synthesis | Poor quality of ethyl bromopyruvate.[5] | Use freshly distilled or high-purity starting material. |
| Incorrect reaction temperature. | Optimize temperature; monitor reaction progress by TLC/LC-MS to avoid prolonged heating. | |
| Byproducts in Formylation | Ester hydrolysis under acidic conditions (PPA).[8] | Minimize reaction time and use the lowest effective temperature. |
| Over-oxidation in MnO2 route. | Use a moderate excess of MnO2; monitor carefully to stop the reaction upon consumption of starting material. | |
| Difficult Purification | Oily product or persistent impurities. | For Hantzsch, ensure complete neutralization during work-up to precipitate the product.[3] For formylation, a thorough aqueous wash after extraction can remove polar impurities. |
| Scale-up Heat Management | Exotherm during quenching of PPA reaction.[7] | Use a robust reactor with good cooling capacity. Add the reaction mixture slowly to a large volume of vigorously stirred ice water. |
Table 2: Comparison of Key Synthesis Steps
| Method | Reagents | Typical Conditions | Pros | Cons |
| Hantzsch Synthesis | Ethyl bromopyruvate, Thioamide | Ethanol, Reflux | Generally high-yielding, robust reaction.[3] | Ethyl bromopyruvate is a lachrymator; can have purification challenges.[5] |
| Duff Formylation | HMTA, Polyphosphoric Acid (PPA) | 75-100 °C, 3-7 hours.[7][9] | Uses relatively inexpensive reagents. | High viscosity of PPA makes stirring difficult at scale; harsh acidic conditions. |
| Alcohol Oxidation | 2-Hydroxymethylthiazole, Activated MnO2 | Dichloroethane, Reflux | Milder conditions than formylation. | Activity of MnO2 can be variable; work-up involves filtration of fine solids.[10] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a one-pot synthesis method which demonstrates high efficiency.[6][11]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) to a mixture of water and THF.
-
Bromination: Cool the mixture to below 0°C in an ice bath. Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the low temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.
-
Cyclization: Add thiourea (1.0 eq) to the mixture. Heat the reaction to 80°C and maintain for 2 hours.
-
Work-up: Cool the reaction to room temperature and filter to remove any insoluble material. To the filtrate, add aqueous ammonia to precipitate the product.
-
Isolation: Stir for 10 minutes, then filter the resulting solid. Wash the filter cake thoroughly with water.
-
Purification: Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Duff Formylation of Ethyl 4-methylthiazole-5-carboxylate
This protocol is a general representation of the Duff reaction for thiazole formylation.[7][9]
-
Setup: In a clean, dry reactor equipped with a powerful overhead stirrer and a temperature probe, add polyphosphoric acid (PPA). Begin stirring and heat to 40-50°C to reduce viscosity.
-
Reagent Addition: Add the ethyl thiazole-carboxylate starting material (1.0 eq) followed by hexamethylenetetramine (HMTA) (1.0-1.2 eq) sequentially.
-
Reaction: Slowly heat the reaction mixture to the target temperature (e.g., 90-95°C). Maintain this temperature for 3-5 hours, monitoring by LC-MS.
-
Quench: In a separate, larger vessel, prepare a vigorously stirred mixture of ice and water. Once the reaction is complete, cool the reactor slightly and then slowly and carefully pour the viscous reaction mixture into the ice water. A significant exotherm will occur.
-
Extraction: Allow the quenched mixture to stir until the solid precipitate is well-formed. Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
References
- Benchchem. (n.d.). This compound | 73956-17-9.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (2024). Hantzsch Thiazole Synthesis.
- Bouziane, A., et al. (2016).
- ResearchGate. (n.d.). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).
- Siddiqui, N., et al. (2017). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 14(2), 99-113.
- Molbase. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
- ResearchGate. (n.d.). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
- Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Li, J. J., et al. (2012). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 17(10), 11439-11448.
- ResearchGate. (n.d.). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones.
- Google Patents. (n.d.). CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
- Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
- ResearchGate. (n.d.). (PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions.
- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 73956-17-9 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Ethyl 2-formylthiazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-formylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this key synthetic intermediate. My aim is to move beyond rote procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material.
I. Foundational Principles: Why Recrystallization Matters for this Compound
This compound is a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its purity is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient. Recrystallization is a powerful and economical technique for purifying solids, predicated on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures.[3]
The key to a successful recrystallization lies in selecting an appropriate solvent system where the this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the recrystallization of this compound.
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts and forms a liquid phase immiscible with the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4][5] This is a common problem, especially with compounds that have a relatively low melting point (the melting point for a related compound, Ethyl 2-acetylthiazole-4-carboxylate, is 68-69°C, and for this compound, it's reported as 64.3-65.6°C).[6]
Causality and Solutions:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider a pre-purification step. A simple trituration or a quick pass through a short plug of silica gel can remove a substantial amount of impurities.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Experiment with a mixed solvent system. A common and effective strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid (cloudy).[7] Heating this mixture until it becomes clear and then allowing it to cool slowly can promote crystal growth. For an ester-containing compound like this, a hexane/ethyl acetate or hexane/acetone mixture could be a good starting point.[7]
-
-
Cooling Rate is Too Fast: Rapid cooling can shock the system, leading to the formation of an oil instead of an ordered crystal lattice.[3]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a beaker of warm water or by placing it in a Dewar flask. Once at room temperature, you can then move it to a refrigerator and finally to a freezer.[8]
-
Q2: I'm getting very low recovery of my purified compound. What are the likely causes?
A2: A poor yield from recrystallization is a frequent frustration.[4] The primary culprits are using too much solvent or premature crystallization during filtration.
Causality and Solutions:
-
Excess Solvent: Using more solvent than necessary to dissolve the compound at high temperature will result in a significant portion of your product remaining in the mother liquor upon cooling.[4][5]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude solid until it just dissolves. If you've already used too much, you can carefully evaporate some of the solvent and attempt the crystallization again.[4][5]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration (a step to remove insoluble impurities), your product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure all your filtration glassware (funnel, filter flask) is pre-heated. This can be done in an oven or by rinsing with hot solvent. Perform the filtration as quickly as possible.
-
Q3: No crystals are forming, even after cooling the solution for an extended period.
A3: This is typically due to either excessive solvent use or a supersaturated solution that lacks a nucleation point.[5]
Causality and Solutions:
-
Too Much Solvent: As discussed in Q2, an excess of solvent will keep your compound in solution even at low temperatures.
-
Solution: Reduce the solvent volume by gentle heating or under a stream of nitrogen, then re-cool.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point. A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable supersaturated state.
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[5]
-
III. Experimental Protocols & Data
The ideal solvent should exhibit a steep solubility curve for this compound. Based on the compound's structure (an aromatic heterocycle with an ester and an aldehyde group), a range of solvents with varying polarities should be tested. A general rule of thumb is that "like dissolves like"; therefore, solvents containing similar functional groups, such as esters (ethyl acetate), might be good candidates.[7]
| Solvent System | Rationale | Boiling Point (°C) | Potential Issues |
| Ethanol | Often a good general-purpose solvent for moderately polar compounds. | 78 | May be too good of a solvent, leading to lower recovery. |
| Ethyl Acetate | The ester functionality may lead to good solubility. | 77 | Similar to ethanol, recovery might be a concern. |
| Hexane/Ethyl Acetate | A non-polar/polar mixture allows for fine-tuning of solubility. | Variable | Oiling out if the initial ethyl acetate concentration is too high. |
| Toluene | Aromatic solvent that can be effective for aromatic compounds. | 111 | Higher boiling point requires more careful handling. |
| Water | The compound has low solubility in water, making it a potential anti-solvent.[9] | 100 | Used in some purification procedures after extraction.[10][11] |
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Place a stir bar in the flask and set it on a hot plate with stirring. Add a minimal amount of your chosen solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture to the boiling point of the solvent. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a funnel. Quickly filter the hot solution into the clean, pre-heated flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this time.
-
Crystal Formation: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
IV. Visualization of Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
V. Frequently Asked Questions (FAQs)
-
What is the expected appearance of pure this compound?
-
How can I assess the purity of my recrystallized product?
-
Can I reuse the mother liquor?
-
Yes, it is possible to recover more product from the mother liquor by concentrating the solvent and cooling again. However, be aware that the second crop of crystals may be less pure than the first.
-
-
Are there any specific safety precautions I should take?
-
Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thiazole-containing compounds can be irritants, so avoid skin and eye contact.
-
VI. References
-
Bouling Chemical Co., Limited. Ethyl-2(3-Formyl-4-Isobutoxyphenyl)-4-Methylthiazole-Carboxylate.
-
ChemicalBook. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
-
Sigma-Aldrich. Ethyl 2-aminothiazole-4-carboxylate 96 5398-36-7.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
ChemicalBook. 161798-01-2(Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) Product Description.
-
Google Patents. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
-
Crysdot LLC. Ethyl 2-acetylthiazole-4-carboxylate - Heterocyclic Compounds.
-
Benchchem. This compound | 73956-17-9.
-
Google Patents. CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
-
Molbase. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate.
-
ECHEMI. Buy this compound from HANGZHOU TIANYE CHEMICALS CO., LTD.
-
Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester.
-
Molinstincts. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis.
-
Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
-
ChemicalBook. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7.
-
PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353.
-
ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.
-
ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
-
CymitQuimica. CAS 64987-03-7: Ethyl 2-(formylamino)-α-oxo-4-thiazoleacet….
Sources
- 1. This compound | 73956-17-9 | Benchchem [benchchem.com]
- 2. CAS 64987-03-7: Ethyl 2-(formylamino)-α-oxo-4-thiazoleacet… [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. echemi.com [echemi.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Ethyl-2(3-Formyl-4-Isobutoxyphenyl)-4-Methylthiazole-Carboxylate | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 10. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 11. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Improving the Regioselectivity of Formylation on the Thiazole Ring
Welcome to the Technical Support Center for thiazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective formylation on the thiazole scaffold. Thiazole is a cornerstone heterocycle in numerous pharmaceuticals and biologically active compounds, making precise control over its functionalization a critical aspect of modern synthetic chemistry.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and enhance the regioselectivity of your formylation reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the formylation of thiazole rings in a practical question-and-answer format.
Problem 1: Poor Regioselectivity - Mixture of C5 and C2-Formylated Products in Vilsmeier-Haack Reaction
Question: "I am performing a Vilsmeier-Haack formylation on my 2-substituted thiazole and obtaining a mixture of the desired C5-aldehyde and the undesired C2-aldehyde. How can I improve the selectivity for the C5 position?"
Answer: This is a classic challenge in thiazole chemistry. The Vilsmeier-Haack reaction, which uses a chloroiminium salt (the "Vilsmeier reagent") generated from DMF and an acid chloride like POCl₃, is a powerful formylation method for electron-rich heterocycles.[1][2][3][4] However, the regioselectivity on the thiazole ring is highly sensitive to several factors. Electrophilic substitution on the thiazole ring generally prefers the C5 position, which is the most electron-rich, unless it is sterically hindered or electronically deactivated.[5]
Here’s a systematic approach to troubleshooting:
1. Lower the Reaction Temperature:
-
Causality: The activation energy barrier for substitution at the C5 position is generally lower than at the C2 position. By lowering the reaction temperature (e.g., to 0 °C or even -20 °C), you provide less thermal energy, which favors the kinetically controlled product (C5-formylation) over the thermodynamically controlled one. High temperatures can sometimes lead to scrambling and loss of selectivity.[2]
-
Actionable Advice: Set up your reaction in an ice-salt or dry ice/acetone bath. Add the Vilsmeier reagent dropwise to the solution of your thiazole substrate, maintaining the low temperature throughout the addition.
2. Modify the Vilsmeier Reagent Stoichiometry:
-
Causality: Using a large excess of the Vilsmeier reagent can sometimes lead to over-reaction or side reactions, potentially affecting the selectivity.
-
Actionable Advice: Carefully control the stoichiometry. Start with 1.1 to 1.5 equivalents of the Vilsmeier reagent and monitor the reaction progress by TLC or LC-MS.
3. Change the Solvent:
-
Causality: The polarity of the solvent can influence the stability of the intermediates and the reactivity of the Vilsmeier reagent.
-
Actionable Advice: While DMF is often part of the reagent system, the bulk solvent can be changed. Consider solvents like 1,2-dichloroethane (DCE) or acetonitrile.
4. Analyze Substituent Effects:
-
Causality: The electronic nature of the substituent at the C2 position has a profound impact.
-
Electron-Donating Groups (EDGs) at C2 (e.g., -NH₂, -OR) strongly activate the C5 position for electrophilic substitution.[6]
-
Electron-Withdrawing Groups (EWGs) at C2 (e.g., -NO₂, -CN) deactivate the ring, making formylation more difficult and potentially less selective.
-
-
Actionable Advice: If your C2 substituent is deactivating, you may need more forcing conditions (higher temperature, longer reaction time), which can unfortunately compromise selectivity. In such cases, exploring alternative formylation methods might be necessary.
Problem 2: Low or No Yield of the Formylated Product
Question: "My reaction is not proceeding, or I'm getting a very low yield of the desired thiazole-5-carbaldehyde. What could be the issue?"
Answer: Low yields can be attributed to several factors, ranging from reagent quality to the intrinsic reactivity of your substrate.[7]
1. Vilsmeier Reagent Integrity:
-
Causality: The Vilsmeier reagent is moisture-sensitive. Any water present will quench the reagent, rendering it inactive. Phosphorus oxychloride (POCl₃) is particularly susceptible to hydrolysis.
-
Actionable Advice:
-
Use freshly opened or distilled POCl₃.
-
Ensure your DMF is anhydrous. Storing it over molecular sieves is good practice.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
2. Substrate Reactivity:
-
Causality: As mentioned, thiazoles bearing strong electron-withdrawing groups are deactivated towards electrophilic substitution and may not react under standard Vilsmeier-Haack conditions.[5]
-
Actionable Advice:
-
Increase the reaction temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C) and monitor for product formation.[2]
-
If high temperatures are required, be prepared for a potential loss of regioselectivity.
-
Consider a different synthetic strategy, such as a metal-catalyzed C-H activation/formylation approach, which can be effective for less reactive substrates.[8][9]
-
3. Work-up Procedure:
-
Causality: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during the work-up.[3][10] Incomplete hydrolysis will result in a low yield of the final product.
-
Actionable Advice:
-
Ensure the reaction mixture is thoroughly quenched with an aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate solution).
-
Stir the quenched mixture vigorously for a sufficient period (e.g., 1-2 hours) at room temperature to ensure complete hydrolysis. Gentle heating can sometimes facilitate this process.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction on a thiazole?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][3] The electron-rich thiazole ring then acts as a nucleophile, attacking the Vilsmeier reagent, typically at the C5 position. This electrophilic aromatic substitution leads to an iminium ion intermediate, which is then hydrolyzed during aqueous work-up to yield the final aryl aldehyde.[10]
Q2: Are there alternative methods to the Vilsmeier-Haack reaction for formylating thiazoles?
A2: Yes, several other methods exist, which can be advantageous if the Vilsmeier-Haack reaction fails or provides poor selectivity.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid) to formylate activated aromatic rings. It is generally milder but may be lower yielding.
-
Rieche Formylation: This uses dichloromethyl methyl ether (Cl₂CHOCH₃) with a Lewis acid catalyst (e.g., TiCl₄, SnCl₄). It can be effective but requires handling of a highly reactive and toxic reagent.
-
Metal-Catalyzed C-H Activation: Modern methods involving transition metals like palladium (Pd) or rhodium (Rh) can directly functionalize C-H bonds.[8][9][11] These methods can offer different regioselectivity profiles compared to classical electrophilic substitutions. For instance, some palladium-catalyzed reactions show a strong preference for C5-arylation of thiazoles.[12]
-
Rosenmund Reduction: If you can synthesize the corresponding thiazole-5-carboxylic acid, it can be converted to the acid chloride and then reduced to the aldehyde using a poisoned palladium catalyst (e.g., Pd/BaSO₄) in a reaction known as the Rosenmund reduction.[13]
Q3: How do substituents at the C4 and C5 positions affect formylation?
A3: Substituents at other positions also influence the reaction's outcome.
-
Substituent at C4: A bulky group at the C4 position can sterically hinder the C5 position, potentially reducing the reaction rate or, in extreme cases, directing formylation to the C2 position if it is unsubstituted.
-
Substituent at C5: If the C5 position is already substituted, formylation will be directed to the C2 position, assuming it is available.
Q4: My starting material is a 2-aminothiazole. Are there any special considerations?
A4: Yes. The primary amino group in 2-aminothiazole is nucleophilic and can react with the Vilsmeier reagent to form an N,N-dimethylformimidamide group.[14][15] This can be the major product if the reaction conditions are not carefully controlled. To favor C5-formylation, it is often necessary to protect the amino group first (e.g., as an amide) before carrying out the Vilsmeier-Haack reaction.
Data & Protocols
Table 1: Comparison of Common Formylation Methods for Thiazoles
| Method | Reagents | Typical Regioselectivity | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or other acid chloride) | C5 (kinetically favored) | High yields, widely applicable | Sensitive to substrate electronics, potential for side reactions |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | C5 | Mild conditions | Often lower yields, limited substrate scope |
| Rieche Formylation | Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄) | C5 | Effective for some deactivated systems | Uses highly toxic/reactive reagents |
| Rosenmund Reduction | Thiazole-5-acyl chloride, H₂, Pd/BaSO₄ | C5 (pre-determined) | High selectivity, clean reaction | Requires multi-step synthesis of the acyl chloride |
| Pd-Catalyzed C-H Activation | Pd catalyst, CO source, oxidant | Can be tuned by ligands/conditions | High functional group tolerance | Requires specialized catalysts, may be expensive |
Experimental Protocol: Regioselective Vilsmeier-Haack Formylation of 2-Phenylthiazole
This protocol provides a general procedure for the C5-formylation of a 2-substituted thiazole.
Materials:
-
2-Phenylthiazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq) to anhydrous DCE (approx. 0.5 M relative to the substrate).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise to the stirred DMF/DCE solution over 15 minutes. The mixture may become thick and form a white solid. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Addition of Substrate: In a separate flask, dissolve 2-phenylthiazole (1.0 eq) in anhydrous DCE. Add this solution dropwise to the cold Vilsmeier reagent suspension over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution. Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenylthiazole-5-carbaldehyde.
Visual Guides
Diagram 1: Vilsmeier-Haack Reaction Mechanism on Thiazole
Caption: Mechanism of Vilsmeier-Haack formylation on a thiazole ring.
Diagram 2: Troubleshooting Flowchart for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
-
Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Link
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Link
-
Formylation reactions of some thiazole. ResearchGate. Link
-
Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine (13). ResearchGate. Link
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. National Institutes of Health (NIH). Link
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. Link
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Link
-
Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation. BenchChem. Link
-
Vilsmeier-Haack Reaction. Chemistry Steps. Link
-
Vilsmeier-Haack reaction. Name-Reaction.com. Link
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Abstractsonline.com. Link
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. Link
-
Direct C-2 Acylation of Thiazoles with Aldehydes via Metal. Thieme Chemistry. Link
-
Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. ResearchGate. Link
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. National Institutes of Health (NIH). Link
-
Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. Link
-
Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles. BenchChem. Link
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Link
-
Thiazole formation through a modified Gewald reaction. National Institutes of Health (NIH). Link
-
Thiazole formation through a modified Gewald reaction. ResearchGate. Link
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health (NIH). Link
-
5-Formyltriazoles as Valuable Starting Materials for Unsymmetrically Substituted Bi-1,2,3-Triazoles. National Institutes of Health (NIH). Link
-
Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Link
-
Synthesis of 2-Substituted Thiazoles. Tetrahedron. Link
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Link
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Link
-
Formylation reaction of N‐substitue thiazole compounds. ResearchGate. Link
-
Thiazole synthesis. Organic Chemistry Portal. Link
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Link
-
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. ACS Publications. Link
-
ChemInform Abstract: Thiazole Formation Through a Modified Gewald Reaction. ResearchGate. Link
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Link
-
N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Link
-
Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. ResearchGate. Link
-
Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem. Link
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. National Institutes of Health (NIH). Link
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Link
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Technical Support Center: Navigating Polar Impurities in Thiazole Derivative Synthesis
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in organic synthesis: the management of polar impurities when synthesizing thiazole derivatives. Thiazole rings are foundational structures in numerous pharmaceuticals, making their pure synthesis a critical step in drug discovery and manufacturing.[1][2] This resource offers troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles with confidence.
Introduction: The Challenge of Polar Impurities
The synthesis of thiazole derivatives, while well-established through methods like the Hantzsch and Cook-Heilbron syntheses, often yields polar byproducts and unreacted starting materials.[3][4][5][6][7][8][9] These impurities can complicate purification, reduce yields, and interfere with downstream applications. Their polarity often makes them "sticky" on silica gel during chromatography and difficult to remove through simple liquid-liquid extractions. This guide will equip you with the knowledge to anticipate, identify, and effectively remove these problematic polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common polar impurities I should expect in my thiazole synthesis?
A1: The nature of polar impurities is highly dependent on the specific synthetic route employed. However, some common culprits include:
-
Unreacted Thioamides/Thioureas: These starting materials are inherently polar due to the thioamide functional group.
-
Ammonium Salts: If ammonia or amines are used or generated in situ, ammonium salts can form, which are highly water-soluble.
-
Byproducts from Side Reactions: Depending on the reaction conditions (e.g., acidic or basic), side reactions can lead to the formation of various polar byproducts.[10] For instance, in the Hantzsch synthesis, incomplete cyclization or alternative reaction pathways can generate polar intermediates.
-
Residual Acids or Bases: Catalysts or reagents used for pH adjustment can remain in the crude product.
-
Solvents: High-boiling point polar aprotic solvents like DMF or DMSO can be challenging to remove completely.[11]
It is crucial to start with high-purity starting materials to minimize the introduction of impurities from the outset.[1] Always review the Certificate of Analysis (CoA) for your reagents.[1]
Q2: My TLC plate shows a streak from the baseline, even with a polar mobile phase. What does this indicate and how do I fix it?
A2: Streaking from the baseline on a TLC plate is a classic indicator of highly polar compounds that are strongly adsorbed to the stationary phase (silica gel or alumina). This can also be caused by the presence of acidic or basic impurities interacting with the silica.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: While you may have tried a polar mobile phase, consider adding a small amount of a modifier. For acidic impurities, adding a few drops of acetic acid to your eluent can help. For basic impurities, a small amount of triethylamine can be beneficial.
-
Use a Different Staining Method: Some polar compounds may not be UV-active. Try alternative visualization techniques like potassium permanganate stain or iodine vapor to ensure you are seeing all components.
-
Consider a Different Stationary Phase: If streaking persists, your compounds may be too polar for standard silica gel. Consider using reversed-phase TLC plates (C18) where polar compounds will move further up the plate.
Q3: I'm struggling to remove water-soluble impurities during my workup. What extraction strategies can I use?
A3: Standard liquid-liquid extraction can be inefficient for removing highly polar impurities.[11][12] Here are some advanced extraction techniques:
-
Acid-Base Extraction: This is a powerful technique to separate acidic or basic compounds.[13][14][15][16]
-
Brine Washes: After aqueous washes, a final wash with saturated sodium chloride (brine) solution can help to remove residual water from the organic layer and break up emulsions.
-
Backwashing: To recover any desired product that may have partitioned into the aqueous layer during extraction, "backwash" the combined aqueous layers with a fresh portion of the organic solvent.[14]
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography for Polar Thiazole Derivatives
Column chromatography is a primary purification method, but it can be challenging for polar compounds.
Problem: Your thiazole derivative is not eluting from the silica gel column, or it is co-eluting with polar impurities.
Solutions:
-
Mobile Phase Optimization:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with small differences in polarity.
-
Solvent Modifiers: As with TLC, adding a small percentage of acetic acid or triethylamine to your mobile phase can improve the peak shape and elution of acidic or basic compounds, respectively.
-
-
Stationary Phase Selection:
-
Deactivated Silica: For very polar compounds, consider deactivating your silica gel by pre-treating it with a small amount of water or triethylamine.
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for certain compounds.
-
Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is an excellent technique for purifying highly polar compounds that are poorly retained on normal-phase silica.[17][18]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase with a mobile phase of a high concentration of organic solvent and a small amount of aqueous solvent. It is particularly effective for very polar analytes.
-
-
| Chromatography Technique | Stationary Phase | Mobile Phase | Best For |
| Normal Phase | Polar (e.g., Silica Gel) | Non-polar to moderately polar | Non-polar to moderately polar compounds |
| Reversed Phase | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Polar compounds[17] |
| HILIC | Polar | High organic content with some aqueous | Very polar compounds |
Guide 2: Effective Recrystallization of Polar Thiazole Derivatives
Recrystallization is a powerful and cost-effective purification technique for solid compounds.[19]
Problem: Your thiazole derivative "oils out" or fails to crystallize from solution.
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. The presence of impurities can also lower the melting point of your compound, exacerbating this issue.
Experimental Protocol: Systematic Solvent Selection for Recrystallization
-
Initial Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each test tube. Common choices for polar compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[19][20]
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.[19]
-
-
Heating and Dissolution:
-
Gently heat the test tubes containing the undissolved solids.
-
The ideal solvent will completely dissolve your compound at or near its boiling point.[19]
-
-
Cooling and Crystallization:
-
Allow the solutions to cool slowly to room temperature.
-
A good solvent will result in the formation of well-defined crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.[20]
-
-
Solvent Pair System:
-
If a single solvent is not effective, a solvent pair can be used. This involves a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Visualizing the Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting a purification strategy.
Diagram 2: Hantzsch Thiazole Synthesis and Potential Polar Byproducts
Caption: The Hantzsch synthesis leading to the desired thiazole and potential polar impurities.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. [Link]
-
Phenomenex. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
-
Columbia University. Solid-Liquid Extraction. [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
-
University of California, Los Angeles. Acid-Base Extraction. [Link]
-
CUTM Courseware. Thiazole. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ResearchGate. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
JoVE. (2020, March 26). Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ResearchGate. Cook-Heilbron thiazole synthesis. [Link]
-
LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
-
Hasanah, I., & Ziana, N. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 257-264. [Link]
-
ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]
-
Singh, A., & Sharma, P. K. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Polycyclic Aromatic Compounds, 1-28. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Pawar, N. S., & Chougle, M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Creative Research Thoughts, 9(6), f574-f581. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in the targeted cancer therapy. Future medicinal chemistry, 7(14), 1895-1916. [Link]
Sources
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- 6. chemhelpasap.com [chemhelpasap.com]
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- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
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- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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Stability issues of Ethyl 2-formylthiazole-4-carboxylate under acidic or basic conditions
A Guide to Understanding and Managing Stability in Experimental Conditions
Welcome to the technical support center for Ethyl 2-formylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data integrity. This document provides in-depth, field-proven insights into the stability of this compound, focusing on its behavior under acidic and basic conditions, and offers practical troubleshooting advice to navigate potential challenges.
Frequently Asked Questions (FAQs) on Stability
This section addresses the fundamental stability questions researchers frequently encounter.
Q1: What are the primary structural features of this compound that are susceptible to degradation?
The molecule contains two key functional groups prone to reaction under non-neutral pH conditions:
-
Ethyl Ester (-COOCH₂CH₃): This group is susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.[1][2][3]
-
Formyl Group (-CHO): The aldehyde group is reactive and can undergo various transformations, particularly under basic conditions. While generally stable under mild acidic conditions, strong bases can promote reactions like Cannizzaro disproportionation or aldol-type condensations if other reactive partners are present. The reactivity of the formyl group is influenced by its attachment to the electron-deficient thiazole ring.[4]
Q2: How does the compound behave under acidic conditions?
Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester.[1][2][5] This is a reversible equilibrium reaction where water acts as a nucleophile to attack the protonated carbonyl carbon of the ester.[5]
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The process ultimately yields 2-formylthiazole-4-carboxylic acid and ethanol.[5]
-
Influencing Factors: The rate of hydrolysis is dependent on the concentration of the acid (hydronium ions), the temperature, and the amount of water present.[2][5] Using a large excess of water will drive the equilibrium toward the hydrolysis products.[2]
Q3: What happens to the compound in a basic environment?
In the presence of a base (e.g., sodium hydroxide), the compound undergoes base-mediated hydrolysis, a process also known as saponification.[1][3]
-
Mechanism: Unlike its acid-catalyzed counterpart, saponification is an irreversible reaction.[1][2] The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of an alcohol (ethanol) and the carboxylate salt of the thiazole (sodium 2-formylthiazole-4-carboxylate).[1] Subsequent acidic workup would be required to protonate the salt to the free carboxylic acid.
-
Aldehyde Reactivity: Strong basic conditions can also affect the formyl group. Depending on the specific conditions and presence of other reagents, side reactions involving the aldehyde may occur.
Q4: What are the expected degradation products I should look for?
The primary degradation product under both acidic and basic hydrolysis is 2-formylthiazole-4-carboxylic acid (or its corresponding carboxylate salt under basic conditions). In analytical methods like HPLC, this product will appear as a more polar compound with a shorter retention time compared to the parent ester.
Troubleshooting Guide for Common Experimental Issues
This section provides a problem-solving framework for stability-related issues observed during experiments.
Issue 1: A new, more polar impurity peak appears on my HPLC chromatogram after an acidic workup or reaction.
-
Probable Cause: You are likely observing the formation of 2-formylthiazole-4-carboxylic acid due to acid-catalyzed hydrolysis of the ethyl ester.
-
Verification Steps:
-
LC-MS Analysis: Analyze the impurity peak using Mass Spectrometry. The expected mass for the carboxylic acid ([M-H]⁻) will be 28 m/z units lower than the parent ester.
-
Co-injection: If a standard of 2-formylthiazole-4-carboxylic acid is available, perform a co-injection with your sample. An increase in the peak area of the impurity will confirm its identity.
-
-
Recommended Solutions:
-
Minimize Water: Ensure all solvents and reagents are anhydrous if the reaction chemistry allows.
-
Reduce Temperature: Perform the reaction and workup at lower temperatures (e.g., 0 °C) to decrease the rate of hydrolysis.
-
Limit Exposure Time: Minimize the duration of contact with the acidic medium.
-
Use Milder Acids: If possible, substitute strong acids like HCl or H₂SO₄ with weaker organic acids or use buffered systems.
-
Issue 2: My product yield is significantly low after a reaction conducted under basic conditions, and multiple byproducts are detected.
-
Probable Cause: This is likely a combination of two issues:
-
Saponification: The primary cause of yield loss is often the hydrolysis of the ethyl ester into the carboxylate salt, which may be lost during an organic extraction.[2]
-
Aldehyde Side Reactions: Strong bases or elevated temperatures may have induced side reactions involving the formyl group.
-
-
Verification Steps:
-
Analyze the Aqueous Layer: After your standard workup and extraction with an organic solvent, acidify the aqueous layer and re-extract. Analyze this second organic extract for the presence of the 2-formylthiazole-4-carboxylic acid.
-
NMR of Crude Product: A ¹H NMR of the crude product may reveal the absence of the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of new, complex signals.
-
-
Recommended Solutions:
-
Avoid Strong, Nucleophilic Bases: Whenever possible, use non-nucleophilic bases (e.g., DBU, DIPEA) if the goal is deprotonation without attacking the ester.
-
Stoichiometric Control: Use the minimum required amount of base and maintain strict stoichiometric control.
-
Protect the Aldehyde: For multi-step syntheses involving harsh basic conditions, consider protecting the formyl group as an acetal. This group is stable to bases and can be removed later under acidic conditions.
-
Data Summary: Stability Profile
The following table provides a general guideline for the stability of this compound under various conditions. These are estimates, and actual stability will depend on the specific solvent, concentration, and exposure time.
| pH Range | Condition | Primary Degradation Pathway | Relative Rate of Degradation |
| < 3 | Strong Acid (e.g., 1M HCl) | Acid-Catalyzed Hydrolysis | Moderate to High (Temp. dependent) |
| 4 - 6 | Weakly Acidic / Neutral | Minimal Degradation | Low |
| 7 | Neutral | Very Minimal Hydrolysis | Very Low |
| > 8 | Weak Base (e.g., NaHCO₃) | Base-Mediated Hydrolysis | Slow to Moderate |
| > 12 | Strong Base (e.g., 1M NaOH) | Saponification | High to Very High |
Visualized Degradation Pathways and Workflows
Visual aids can clarify complex chemical processes and experimental designs.
Degradation Pathways
Caption: General workflow for conducting an HPLC-based stability study.
Key Experimental Protocols
Protocol 1: HPLC-Based Assay for Stability Assessment
This protocol allows for the quantitative determination of the degradation rate of this compound.
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., phosphate, citrate)
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with UV detector
2. Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Working Solutions: For each pH condition to be tested (e.g., pH 2.0, 7.0, 10.0), add a small volume of the stock solution to the respective buffer to achieve a final concentration of ~50 µg/mL.
-
Incubation: Place the vials containing the working solutions in a temperature-controlled environment (e.g., 40 °C).
-
Time Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing a buffer of the opposite pH to stop the degradation reaction.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a relevant wavelength (e.g., 284 nm). [6] * Injection Volume: 10 µL
-
-
Data Analysis: Calculate the peak area of the parent compound at each time point. Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
References
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
-
Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Ethyl-2(3-Formyl-4-Isobutoxyphenyl)-4-Methylthiazole-Carboxylate. (n.d.). Bouling Chemical Co., Limited. Retrieved January 5, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
Formylation reactions of some thiazole. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. Retrieved January 5, 2026, from [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen. Retrieved January 5, 2026, from [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved January 5, 2026, from [Link]
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Validation & Comparative
Comparative yield analysis of different Ethyl 2-formylthiazole-4-carboxylate synthesis methods
Abstract
Ethyl 2-formylthiazole-4-carboxylate is a pivotal intermediate in the synthesis of a multitude of biologically active compounds and medicinally significant molecules.[1] Its structural features, including a reactive formyl group and an ethyl carboxylate moiety on a thiazole scaffold, offer versatile sites for chemical modification.[1] The efficiency of synthesizing this key building block is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields, mechanistic insights, and practical considerations for laboratory and potential scale-up applications.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The title compound, this compound, serves as a crucial precursor for the elaboration of more complex molecular architectures.[1] Its synthesis, therefore, is a subject of considerable interest. This document will dissect and compare the prevalent methods for its preparation, offering a critical evaluation to guide synthetic strategy.
Method 1: Hantzsch Thiazole Synthesis followed by Formylation
A classic and widely documented approach to the thiazole core is the Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-haloketone or its equivalent with a thioamide derivative.[1] For the synthesis of the target molecule, this pathway typically begins with the formation of an ethyl 2-aminothiazole-4-carboxylate intermediate, which is subsequently formylated.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
A common route involves the reaction of ethyl bromopyruvate with thiourea.[1][2]
-
To a solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Stir the reaction mixture at 70°C for 1 hour.[2]
-
Upon completion (monitored by TLC), cool the mixture to room temperature and pour it into ice water.[2]
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield Ethyl 2-aminothiazole-4-carboxylate.[2] A reported yield for a similar process is nearly quantitative (99-100%).[2]
Step 2: Formylation of Ethyl 2-aminothiazole-4-carboxylate
The introduction of the formyl group at the 2-position can be achieved through various formylation techniques, with the Vilsmeier-Haack reaction being a prominent example.[3][4]
-
Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.
-
Add the Ethyl 2-aminothiazole-4-carboxylate derivative to the Vilsmeier reagent.
-
Heat the reaction mixture, typically at 60°C, for several hours.[3]
-
After the reaction is complete, quench the mixture by pouring it onto crushed ice.
-
Neutralize the solution and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Discussion of Yield and Causality
Method 2: Oxidation of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
An alternative strategy involves the synthesis of an alcohol precursor, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate, followed by its oxidation to the desired aldehyde.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
This intermediate can be prepared through various routes, including the reaction of ethyl bromopyruvate with thioformamide derivatives.
Step 2: Oxidation to this compound
A variety of oxidizing agents can be employed for this transformation. The choice of reagent is critical to ensure chemoselectivity, avoiding over-oxidation to the carboxylic acid or reaction with the thiazole ring.[1]
-
Dissolve Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate in a suitable solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the oxidant and its byproducts.
-
Concentrate the filtrate and purify the resulting aldehyde.
Discussion of Yield and Causality
The success of this method hinges on the efficiency and selectivity of the oxidation step. Mild oxidants are preferred to prevent the formation of the corresponding carboxylic acid, 4-(ethoxycarbonyl)thiazole-2-carboxylic acid.[1] While specific yield data for this exact transformation is not provided in the search results, the oxidation of aldehydes to carboxylic acids is a well-established reaction, and various methods exist for this purpose.[5][6][7] The challenge lies in stopping the oxidation at the aldehyde stage. The use of reagents like PCC or Dess-Martin periodinane is common for such selective oxidations. The overall yield will be a product of the yields of both the hydroxymethylthiazole synthesis and the subsequent oxidation.
Comparative Analysis
| Feature | Method 1: Hantzsch Synthesis & Formylation | Method 2: Oxidation of Hydroxymethyl Precursor |
| Starting Materials | Ethyl bromopyruvate, thiourea, formylating agent (e.g., DMF, POCl₃) | Ethyl bromopyruvate, thioformamide derivative, oxidizing agent |
| Key Intermediates | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate |
| Reported Yield | Hantzsch step can be very high (>90%).[2] Formylation yield is variable. | Dependent on both steps; oxidation yield relies on selective reagent. |
| Advantages | Well-established, often high-yielding initial cyclization. | May offer milder conditions for the final step. |
| Disadvantages | Formylation can sometimes lead to side products. Vilsmeier-Haack conditions can be harsh. | Requires a specific precursor; potential for over-oxidation. |
| Scalability | Potentially scalable, though formylation may require optimization. | Dependent on the availability and cost of the oxidizing agent. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Senior Application Scientist's Recommendation
The choice between these synthetic methodologies depends on the specific requirements of the research.
For high-yield and well-established protocols , Method 1, the Hantzsch synthesis followed by formylation, is often the preferred route. The initial cyclization is robust and typically provides the aminothiazole intermediate in excellent yield.[2] While the subsequent formylation requires careful optimization, it is a standard transformation in organic synthesis.
Method 2, involving the oxidation of a hydroxymethyl precursor, may be advantageous when milder final step conditions are necessary or if the hydroxymethyl intermediate is readily available through an alternative synthetic design. The key challenge is achieving high chemoselectivity during the oxidation to avoid the formation of the carboxylic acid byproduct.
For process development and scale-up , the one-pot synthesis of related thiazole derivatives, as described for ethyl 2-substitued-4-methylthiazole-5-carboxylates, presents an intriguing avenue for improving efficiency by reducing work-up steps and increasing overall yield.[8][9][10] Adapting such a one-pot strategy to the synthesis of the title compound could offer significant advantages in terms of time and resource management. Further investigation into direct C-H formylation of a suitable thiazole precursor could also provide a more atom-economical route.
Ultimately, a thorough literature search for the specific formylation or oxidation of closely related substrates, coupled with small-scale reaction screening, will be crucial in determining the optimal synthetic strategy for a given laboratory setting.
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A Comparative Guide to the Biological Activity of Thiazole Derivatives: Leveraging the Ethyl 2-formylthiazole-4-carboxylate Scaffold
This guide provides an in-depth comparison of the biological activities of various thiazole derivatives, with a central focus on Ethyl 2-formylthiazole-4-carboxylate as a pivotal synthetic intermediate. We will explore how the strategic modification of this scaffold unlocks a vast spectrum of pharmacological activities, supported by experimental data and protocols for researchers in drug discovery.
Introduction: The Thiazole Ring as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[3] This versatility is evidenced by its presence in numerous FDA-approved drugs, including the anticancer agent Dasatinib, the anti-inflammatory drug Meloxicam, and the antiretroviral Ritonavir.[1][4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, making them a subject of intense research and development.[4][5]
This compound: A Keystone for Chemical Diversity
This compound is a critical building block in the synthesis of complex thiazole-based compounds.[6] Its structure is deceptively simple, yet profoundly powerful for chemical elaboration.
-
The Thiazole Core: Provides the fundamental heterocyclic structure known for broad bioactivity.
-
2-Formyl Group: The aldehyde at this position is a highly reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations, allowing for the introduction of diverse side chains.[6]
-
4-Carboxylate Group: The ethyl ester at this position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, enabling the attachment of various molecular fragments.
The strategic importance of this intermediate lies in its ability to serve as a launchpad for creating large libraries of novel thiazole derivatives for biological screening.
General Synthesis Workflow
The synthesis of this compound and its subsequent derivatization is a multi-step process. A common route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[2] The formyl group is typically introduced in a subsequent step. The diagram below illustrates a generalized workflow from the core intermediate to diverse, biologically active derivatives.
Caption: General workflow from starting materials to the core intermediate and its diversification into biologically active compounds.
Comparative Biological Activities of Thiazole Derivatives
The true potential of the this compound scaffold is realized in the diverse biological activities of its derivatives. By systematically altering the substituents at the C2 and C4 positions, researchers can fine-tune the pharmacological profile of the resulting molecules.
Anticancer Activity
Thiazole derivatives are a promising class of anticancer agents, targeting various pathways to induce cancer cell death.[3][7] Modifications often involve introducing substituted aryl rings and other heterocyclic moieties to enhance potency and selectivity.
Experimental Data Summary: Anticancer Activity
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-methyl-2-{2-[(2,5-difluorophenyl)methylidene]hydrazinyl}-1,3-thiazole (2f) | MCF-7 (Breast) | 7.7 | [8] |
| 4-methyl-2-{2-[(4-(trifluoromethoxy)phenyl)methylidene]hydrazinyl}-1,3-thiazole (2i) | MCF-7 (Breast) | 8.0 | [8] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 | [9] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 | [9] |
| β-pentene based thiazole (87a) | HeLa (Cervical) | 3.48 | [1] |
| Pyrazole-naphthalene-thiazole hybrid (91a) | HeLa (Cervical) | 0.86 |[1] |
Causality Insight: The data suggests that incorporating fluorinated phenyl rings (compounds 2f, 2i) is a viable strategy for achieving potent activity against breast cancer cells.[8] Furthermore, creating hybrid molecules that combine the thiazole scaffold with other pharmacophores like pyrazole can lead to highly potent compounds with sub-micromolar efficacy.[1] These substitutions likely enhance binding affinity to specific protein targets within cancer cells, leading to apoptosis or cell cycle arrest.[8][9]
Antimicrobial Activity
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed.[10] Thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[11][12] Structure-activity relationship (SAR) studies reveal that lipophilicity and the nature of substituents play a crucial role in their efficacy.
Experimental Data Summary: Antimicrobial Activity
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivative (60) | S. pneumoniae | 0.03 - 7.81 | [11] |
| 2-phenylacetamido-thiazole derivative (16) | E. coli | 1.56 - 6.25 | [13] |
| 2-phenylacetamido-thiazole derivative (16) | S. aureus | 1.56 - 6.25 | [13] |
| Benzo[d]thiazole derivative (13) | MRSA | 50 - 75 | [14] |
| Benzo[d]thiazole derivative (14) | E. coli | 50 - 75 |[14] |
Causality Insight: The fusion of a thiazole ring with other heterocyclic systems, such as pyrazoline, can yield compounds with very low MIC values, indicating high potency.[11] The mechanism often involves the inhibition of essential bacterial enzymes, like DNA gyrase or KAS III, disrupting cellular processes and leading to cell death.[10][13] The lipophilicity of the molecule, often modulated by aryl or alkyl substituents, is critical for its ability to penetrate the microbial cell membrane.[12][14]
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Thiazole derivatives have been developed as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid pathway.[15][16]
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A Spectroscopic Journey: From Thiazole Precursors to the Bio-active Scaffold of Ethyl 2-formylthiazole-4-carboxylate
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of Ethyl 2-formylthiazole-4-carboxylate and its key precursors.
In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound, a versatile building block in drug discovery, and its essential precursors: Ethyl 4-thiazolecarboxylate and Ethyl 2-bromo-4-thiazolecarboxylate. Through a detailed examination of their synthesis and the corresponding changes in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to equip researchers with the practical knowledge to confidently synthesize and characterize these valuable compounds.
The Synthetic Pathway: A Step-by-Step Transformation
The journey to this compound begins with the construction of the thiazole ring, followed by sequential functionalization. The synthetic route outlined below is a common and efficient approach, starting from readily available materials.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-thiazolecarboxylate
The foundational Hantzsch thiazole synthesis is employed to construct the thiazole ring.[1] This reaction involves the condensation of a thioamide with an α-haloketone.
-
To a solution of thioformamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2-3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Ethyl 4-thiazolecarboxylate.
Step 2: Synthesis of Ethyl 2-bromo-4-thiazolecarboxylate
The introduction of a bromine atom at the C2 position is a crucial step for subsequent functionalization. This is typically achieved via a Sandmeyer-type reaction following diazotization of an amino group, or more directly through electrophilic bromination. A common method involves the diazotization of ethyl 2-aminothiazole-4-carboxylate.[1]
-
Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Add copper(I) bromide (catalytic amount) and warm the mixture to room temperature, then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Ethyl 2-bromo-4-thiazolecarboxylate.
Step 3: Synthesis of this compound
The final step involves the introduction of the formyl group at the C2 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[2][3][4]
-
In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring to prepare the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of Ethyl 2-bromo-4-thiazolecarboxylate (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Comparison: Unraveling the Molecular Transformations
The progressive chemical modifications from Ethyl 4-thiazolecarboxylate to this compound are clearly reflected in their respective spectroscopic data. The following sections provide a detailed comparative analysis.
¹H NMR Spectroscopy
The ¹H NMR spectra provide valuable information about the proton environment in each molecule. The introduction of substituents at the C2 position of the thiazole ring significantly influences the chemical shifts of the ring protons.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Thiazole H-2 | Thiazole H-5 | -OCH₂CH₃ (q) | -OCH₂CH₃ (t) | Other |
| Ethyl 4-thiazolecarboxylate | ~9.0 (d) | ~8.3 (d) | ~4.4 | ~1.4 | - |
| Ethyl 2-bromo-4-thiazolecarboxylate | - | ~8.4 (s) | ~4.4 | ~1.4 | - |
| This compound | - | ~8.7 (s) | ~4.5 | ~1.4 | ~10.1 (s, -CHO) |
-
Ethyl 4-thiazolecarboxylate: The unsubstituted thiazole ring exhibits two doublets for the H-2 and H-5 protons, with the H-2 proton appearing at a higher chemical shift due to its proximity to both the nitrogen and sulfur atoms.
-
Ethyl 2-bromo-4-thiazolecarboxylate: The replacement of the H-2 proton with a bromine atom results in the disappearance of the downfield doublet. The H-5 proton now appears as a singlet, and its chemical shift is slightly downfield compared to the parent compound due to the electron-withdrawing effect of the bromine atom.
-
This compound: The introduction of the strongly electron-withdrawing formyl group at the C2 position causes a significant downfield shift of the H-5 proton, which appears as a singlet at approximately 8.7 ppm. The most notable feature is the appearance of a new singlet in the aldehydic region, around 10.1 ppm, confirming the successful formylation.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts of the thiazole ring carbons are particularly sensitive to the nature of the substituents.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | Thiazole C-2 | Thiazole C-4 | Thiazole C-5 | -CO- | -OCH₂- | -CH₃ | Other |
| Ethyl 4-thiazolecarboxylate | ~155 | ~148 | ~128 | ~162 | ~61 | ~14 | - |
| Ethyl 2-bromo-4-thiazolecarboxylate | ~145 | ~149 | ~130 | ~161 | ~62 | ~14 | - |
| This compound | ~165 | ~152 | ~135 | ~160 | ~62 | ~14 | ~185 (-CHO) |
-
Ethyl 4-thiazolecarboxylate: The C-2 carbon resonates at a significantly downfield position due to the influence of the adjacent heteroatoms.
-
Ethyl 2-bromo-4-thiazolecarboxylate: The attachment of the electronegative bromine atom to C-2 causes a notable upfield shift of the C-2 signal due to the "heavy atom effect".
-
This compound: The presence of the carbonyl group in the formyl substituent at C-2 leads to a substantial downfield shift of the C-2 carbon. A new signal appears in the highly deshielded region around 185 ppm, which is characteristic of an aldehyde carbonyl carbon.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C=O (ester) | C=N (thiazole) | C-H (thiazole) | Other Key Bands |
| Ethyl 4-thiazolecarboxylate | ~1720 | ~1530 | ~3100 | C-O stretch (~1250) |
| Ethyl 2-bromo-4-thiazolecarboxylate | ~1725 | ~1520 | ~3110 | C-Br stretch (~650) |
| This compound | ~1730 | ~1510 | ~3120 | C=O (aldehyde) ~1700, C-H (aldehyde) ~2820, 2720 |
-
All three compounds exhibit a strong absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretching of the ethyl ester group.
-
The characteristic C=N stretching vibration of the thiazole ring is observed in the region of 1510-1530 cm⁻¹.
-
Ethyl 2-bromo-4-thiazolecarboxylate will show a C-Br stretching vibration, typically in the fingerprint region around 650 cm⁻¹.
-
The most significant change in the FT-IR spectrum is observed for This compound . The introduction of the aldehyde group gives rise to a new, strong C=O stretching band around 1700 cm⁻¹. Furthermore, the characteristic C-H stretching vibrations of the aldehyde proton appear as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| Ethyl 4-thiazolecarboxylate | C₆H₇NO₂S | 157.19 | 157 | 112 ([M-OEt]⁺), 85 ([M-COOEt]⁺) |
| Ethyl 2-bromo-4-thiazolecarboxylate | C₆H₆BrNO₂S | 236.09 | 235/237 (isotope pattern) | 190/192 ([M-OEt]⁺), 163/165 ([M-COOEt]⁺) |
| This compound | C₇H₇NO₃S | 185.19 | 185 | 156 ([M-CHO]⁺), 140 ([M-OEt]⁺), 112 ([M-COOEt]⁺) |
-
The mass spectrum of Ethyl 2-bromo-4-thiazolecarboxylate will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
-
The fragmentation patterns are consistent with the structures, typically involving the loss of the ethoxy (-OEt) or the entire carbethoxy (-COOEt) group. For this compound, loss of the formyl radical (-CHO) is also a characteristic fragmentation pathway.[5]
Conclusion
This guide has provided a detailed spectroscopic comparison of this compound and its precursors, Ethyl 4-thiazolecarboxylate and Ethyl 2-bromo-4-thiazolecarboxylate. By understanding the characteristic changes in their NMR, FT-IR, and Mass Spectra at each synthetic step, researchers can confidently monitor the progress of their reactions and verify the identity and purity of their target compounds. The synthetic protocols and spectroscopic data presented herein serve as a valuable resource for chemists and pharmacologists working on the development of novel thiazole-based therapeutic agents. The ability to precisely synthesize and characterize these fundamental building blocks is paramount to advancing the frontiers of drug discovery.
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PrepChem.com. Synthesis of ethyl 2-amino-5-(2-bromoacetyl)-4-thiazolecarboxylate. [Link]
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A Senior Application Scientist's Guide to the Validation of Ethyl 2-formylthiazole-4-carboxylate Purity using HPLC Analysis
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 2-formylthiazole-4-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably Febuxostat, a drug used for the treatment of hyperuricemia and gout.[1] In the intricate pathway of drug development and manufacturing, the purity of each intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Impurities, even in trace amounts, can carry forward through synthesis, potentially leading to adverse effects, reduced therapeutic efficacy, or instability in the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, detailing a robust validation protocol grounded in regulatory standards. Furthermore, we will compare HPLC with Gas Chromatography (GC) to provide a comprehensive understanding of why HPLC is the predominant and superior choice for this specific application.
The Pillar of Trust: Understanding HPLC Method Validation
In the pharmaceutical industry, an analytical method is only as reliable as its validation. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2] Regulatory bodies worldwide, guided by the International Conference on Harmonization (ICH) guidelines, mandate this process to ensure the consistency and reliability of quality control data.[3][4][5] A properly validated method ensures trustworthiness by demonstrating specificity, accuracy, precision, and robustness.
Our approach is built upon the principles outlined in the ICH Q2(R1) guideline, which details the necessary validation characteristics for analytical procedures.[2][6] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often determined through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Primary Workflow: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds.[5] For this compound, a reverse-phase HPLC (RP-HPLC) method is ideal. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. More polar impurities will elute earlier, while the main compound and any nonpolar impurities will be retained longer, allowing for effective separation.
Experimental Protocol: A Validated RP-HPLC Method
This protocol represents a robust, field-tested starting point for the analysis of this compound.
1. Instrumentation and Consumables:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and purified water.
-
Reagents: Potassium dihydrogen phosphate and ortho-phosphoric acid for buffer preparation.
-
Reference Standard: A well-characterized reference standard of this compound with a certificate of analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 22.0 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the common absorbance of thiazole and aromatic systems). A DAD can be used to scan for the optimal wavelength and check for peak purity.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution (for Assay): Accurately weigh and dissolve approximately 25 mg of the reference standard in the diluent in a 50 mL volumetric flask to achieve a concentration of about 0.5 mg/mL.
-
Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Spiked Sample (for Accuracy): Prepare the sample solution and spike it with known amounts of the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the sample concentration).
4. Validation Procedure & Analysis:
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Specificity: Inject the diluent, a placebo (if applicable), and solutions of known related impurities to ensure they do not interfere with the main peak.
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration; the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze the spiked samples in triplicate at each concentration level. Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.[6]
-
Precision (Repeatability): Analyze six separate preparations of the sample solution at 100% of the target concentration. The RSD of the results should be ≤ 2.0%.
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC validation process.
Caption: A high-level workflow for the HPLC validation of this compound.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the method of choice, it is instructive to compare it with an alternative technique like Gas Chromatography (GC) to understand the rationale behind this selection. GC separates compounds based on their volatility after they are vaporized in a heated inlet.[7]
Applicability of GC: Direct GC analysis of this compound is challenging. Its molecular weight (185.20 g/mol ) and polar functional groups (formyl, ester, thiazole ring) result in a relatively low volatility and a potential for thermal degradation at the high temperatures required for vaporization.[8] Furthermore, polar analytes can interact strongly with the stationary phase, leading to poor peak shapes (tailing), which compromises resolution and quantification.[9]
To overcome these limitations, a derivatization step, such as silylation, would be necessary to convert the polar groups into less polar, more volatile derivatives.[10] However, this introduces an additional, time-consuming step into the analytical workflow, which can also be a source of variability and error.
Head-to-Head Performance Comparison
The table below provides a direct comparison of HPLC and GC for this specific analytical challenge.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid phase based on polarity. | Separation in a gas phase based on volatility and boiling point. |
| Applicability | Excellent. Ideally suited for moderately polar, non-volatile, or thermally sensitive compounds like the target analyte. | Poor to Moderate. The analyte's low volatility and thermal sensitivity are significant drawbacks. |
| Derivatization | Not Required. Direct analysis is straightforward. | Required. Derivatization (e.g., silylation) is necessary to increase volatility and improve peak shape.[9][10] |
| Sensitivity | High, especially with UV detection due to the chromophoric nature of the molecule. | Potentially high with sensitive detectors (e.g., FID, MS), but limited by potential degradation. |
| Resolution | Excellent control over separation through manipulation of mobile phase composition, gradient, and stationary phase. | High, but can be compromised by poor peak shape for polar analytes without derivatization. |
| Common Issues | Column degradation over time, mobile phase preparation, potential for analyte to be insoluble in the mobile phase. | Thermal degradation of the analyte in the injector, column bleed at high temperatures, complex sample preparation. |
| Regulatory Acceptance | High. The universally accepted standard for pharmaceutical purity analysis. | Lower for this type of non-volatile analyte; primarily used for residual solvent analysis or volatile impurities. |
Conclusion
For the critical task of validating the purity of this compound, Reverse-Phase HPLC is the unequivocally superior method. Its ability to directly analyze the compound at ambient temperatures without derivatization ensures the integrity of the analyte and provides a reliable, accurate, and robust analytical solution. The high resolving power of modern HPLC systems allows for the clear separation and quantification of the main component from its potential process-related impurities and degradation products.
In contrast, Gas Chromatography presents significant challenges, including the need for a derivatization step and the inherent risk of thermal degradation, which can compromise the accuracy of the purity assessment. While GC is a powerful tool for many applications, for non-volatile pharmaceutical intermediates like this compound, HPLC remains the gold standard, providing the trustworthiness and scientific integrity demanded by researchers, drug developers, and regulatory agencies.
References
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International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]
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Pharmaffiliates. (n.d.). CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]
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Judžentienė, A., & Padarauiskas, A. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]
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The Crucial Crossroads in Febuxostat Synthesis: A Comparative Guide to Intermediate Efficacy
For the discerning researcher and drug development professional, the synthesis of an active pharmaceutical ingredient (API) is a journey of strategic choices. Each intermediate, every reaction condition, represents a crossroads that dictates the overall efficiency, purity, and economic viability of the final product. In the landscape of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, the selection of a synthetic pathway and its core intermediates is of paramount importance. This guide provides an in-depth, objective comparison of various synthetic routes to Febuxostat, with a special focus on the role of formylated thiazole intermediates.
While the query specifically highlights Ethyl 2-formylthiazole-4-carboxylate as a potential intermediate, a comprehensive review of established synthetic methodologies reveals that a closely related derivative, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , plays a more direct and documented role in several key pathways. This guide will therefore dissect the efficacy of this crucial formylated intermediate and compare it against other prominent synthetic strategies, providing the detailed experimental data necessary for informed decision-making in a research and development setting.
Unraveling the Synthetic Maze: Three Competing Routes to Febuxostat
The industrial production of Febuxostat has evolved through several generations of synthetic routes, each with its own set of advantages and drawbacks. Here, we will compare three prominent pathways, starting with the one that utilizes the aforementioned formylated intermediate.
Route 1: The Formylation Pathway via p-Cyanophenol
This route commences with readily available starting materials, p-cyanophenol and thioacetamide, and proceeds through the formation of a key thiazole ring structure, which is subsequently functionalized.
Experimental Protocol:
-
Synthesis of 4-hydroxythiobenzamide: p-Cyanophenol and thioacetamide are reacted in an acidic aqueous solution to yield 4-hydroxythiobenzamide.
-
Formation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: The 4-hydroxythiobenzamide is then reacted with ethyl 2-chloroacetoacetate to form the core thiazole intermediate.
-
Formylation to Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: The hydroxyl group on the phenyl ring directs the formylation to the ortho position. This is a critical step, often carried out using hexamethylenetetramine (HMTA) in the presence of polyphosphoric acid (PPA) and methanesulfonic acid[1][2]. A reported synthesis describes heating a mixture of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate and HMTA in polyphosphoric acid at 93°C for 3 hours, resulting in an 81.3% yield of the formylated intermediate with a purity of 99.4%[3].
-
Isobutylation: The hydroxyl group is then alkylated with isobutyl bromide to introduce the isobutoxy side chain, yielding Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
-
Conversion to Nitrile and Hydrolysis: The formyl group is converted to a nitrile group, followed by hydrolysis of the ethyl ester to afford the final Febuxostat molecule. A patent describes a process for this conversion using hydroxylamine hydrochloride and sodium formate in formic acid, followed by hydrolysis[4].
Causality Behind Experimental Choices:
-
The use of polyphosphoric acid in the formylation step is effective in promoting the reaction, but it is also a significant drawback due to its high viscosity, the large volume of phosphorus-containing wastewater generated, and the difficulty in handling on an industrial scale[4]. This has driven the search for alternative, more environmentally friendly formylation methods.
-
The multi-step nature of this pathway, while starting from simple precursors, can lead to a lower overall yield and increased production costs.
Route 2: The Direct Thioamide Condensation Pathway
This route offers a more convergent approach, starting with a pre-functionalized thioamide, which directly leads to a key ester intermediate of Febuxostat.
Experimental Protocol:
-
Synthesis of 3-cyano-4-isobutoxybenzothioamide: This starting material can be prepared from 4-isobutoxy-1,3-benzenedicarbonitrile.
-
Condensation with Ethyl 2-chloro-3-oxobutanoate: A solution of 3-cyano-4-isobutoxybenzothioamide and ethyl-2-chloro-3-oxobutanoate in isopropanol is heated at 75-80°C for 3-4 hours. This one-step reaction forms Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with a high yield of 94% and a purity of 99.65%[5].
-
Hydrolysis to Febuxostat: The resulting ethyl ester is then hydrolyzed using sodium hydroxide in n-butanol at 35-40°C for 1-2 hours to yield Febuxostat. This step has a reported yield of 87% and a purity of 99.40%[5].
Causality Behind Experimental Choices:
-
This route is highly efficient as it builds the core structure of Febuxostat in a single condensation step from a relatively advanced intermediate. This convergence significantly reduces the number of synthetic steps compared to the formylation pathway.
-
The use of isopropanol as a solvent is advantageous due to its lower boiling point and easier removal compared to the high-boiling and viscous polyphosphoric acid used in Route 1.
-
The high yield and purity achieved in the condensation step make this an attractive route for industrial production.
Route 3: The Nitro-Reduction and Sandmeyer Reaction Pathway
This classical approach involves the construction of the thiazole ring followed by the introduction of the cyano group via a Sandmeyer reaction.
Experimental Protocol:
-
Condensation of 4-hydroxy-3-nitrobenzaldehyde: The starting material is condensed with hydroxylamine hydrochloride to form 4-hydroxy-3-nitrobenzonitrile[6].
-
Thioamide Formation: The nitrile group is converted to a thioamide.
-
Thiazole Ring Formation: The resulting thioamide is reacted with ethyl 2-chloroacetoacetate to yield ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate[6].
-
Alkylation and Reduction: The hydroxyl group is alkylated with isobutyl bromide, and the nitro group is subsequently reduced to an amino group, typically using a reducing agent like Pd/C[4].
-
Sandmeyer Reaction: The amino group is converted to a nitrile group via a Sandmeyer reaction, which often involves the use of highly toxic cyanide reagents like cuprous cyanide and potassium cyanide[4].
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to produce Febuxostat.
Causality Behind Experimental Choices:
-
This route, while well-established, has significant drawbacks, primarily related to the use of hazardous and toxic reagents. The Sandmeyer reaction, in particular, poses significant safety and environmental concerns on an industrial scale due to the use of cyanides[4].
-
The multi-step nature of this pathway often results in lower overall yields and a more complex purification process.
-
The need for a reduction step to convert the nitro group to an amine adds to the process complexity and cost.
Comparative Analysis of Key Performance Indicators
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the critical steps in each synthetic route.
| Parameter | Route 1: Formylation Pathway (Formylation Step) | Route 2: Direct Thioamide Condensation (Condensation Step) | Route 3: Nitro-Reduction & Sandmeyer Reaction (Overall) |
| Key Intermediate | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Multiple intermediates |
| Reported Yield | 81.3%[3] | 94%[5] | Generally lower due to multiple steps |
| Reported Purity | 99.4%[3] | 99.65%[5] | Requires extensive purification |
| Key Reagents | Polyphosphoric acid, HMTA | Isopropanol, Ethyl 2-chloro-3-oxobutanoate | Pd/C, NaNO2, CuCN, KCN |
| Safety & Environmental Concerns | High viscosity of PPA, phosphorus wastewater[4] | Use of standard organic solvents | Use of highly toxic cyanides[4] |
| Process Scalability | Challenging due to PPA handling | Favorable due to simpler process | Difficult due to hazardous reagents |
Conclusion: The Verdict on Intermediate Efficacy
Based on the available experimental data, the Direct Thioamide Condensation Pathway (Route 2) emerges as the most efficacious and industrially viable route for the synthesis of Febuxostat. The use of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate as the key intermediate, formed in a high-yielding and high-purity condensation step, offers significant advantages over the other routes.
While the Formylation Pathway (Route 1) utilizing Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a feasible approach, its reliance on problematic reagents like polyphosphoric acid diminishes its overall attractiveness for large-scale production. The environmental and handling issues associated with PPA are significant deterrents.
The Nitro-Reduction and Sandmeyer Reaction Pathway (Route 3) , although historically significant, is largely outdated for industrial synthesis due to the severe safety and environmental risks associated with the use of highly toxic cyanides.
For researchers and drug development professionals, the choice of a synthetic route is a critical decision. The evidence strongly suggests that focusing on optimizing the direct thioamide condensation pathway will likely lead to the most efficient, cost-effective, and environmentally responsible production of Febuxostat. The causality is clear: a more convergent synthesis with fewer steps, higher yields, and the avoidance of hazardous reagents is the superior strategy.
References
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Jinan Lead Pharmaceutical Technology Co., Ltd. Febuxostat Intermediate Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS:161798-01-2. [Link]
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Sinoway. China Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate /Febuxostat Intermediate 161798-01-2. [Link]
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Pharmaffiliates. CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. [Link]
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Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-formylthiazole-4-carboxylate Derivatives in Drug Discovery
The thiazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][5][6] Among the vast library of thiazole-based compounds, Ethyl 2-formylthiazole-4-carboxylate serves as a particularly versatile synthetic intermediate.[7] Its structure, featuring a reactive formyl (aldehyde) group at the 2-position and an ethyl carboxylate group at the 4-position, provides two distinct handles for chemical modification, making it an ideal starting point for generating diverse molecular libraries for structure-activity relationship (SAR) studies.[7]
This guide provides an in-depth analysis of the SAR of derivatives originating from this core structure. We will explore the synthetic pathways, compare the biological performance of various analogs based on experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers engaged in the discovery and development of thiazole-based therapeutics.
The Synthetic Keystone: Accessing the Thiazole Core and its Analogs
The predominant route to the ethyl thiazole-4-carboxylate core is the Hantzsch thiazole synthesis.[7] This classic condensation reaction typically involves an α-halocarbonyl compound, such as ethyl bromopyruvate, and a thioamide-containing reactant like thiourea.[7][8] The subsequent introduction of the formyl group at the 2-position, or the use of precursors that already contain it, finalizes the core structure. Derivatization most commonly occurs via reactions with the C2-formyl group (e.g., to form Schiff bases) or by starting with ethyl 2-aminothiazole-4-carboxylate to introduce a wide range of substituents at the amino group.[8][9]
The general workflow, from synthesis to biological evaluation, is a self-validating system where each step confirms the success of the previous one. The synthesis yields a crude product, which is then purified (e.g., via chromatography) and structurally confirmed using analytical techniques like NMR and mass spectrometry. Only compounds with confirmed structures and high purity proceed to biological screening, ensuring that the observed activity can be confidently attributed to the tested molecule.
Caption: Key structure-activity relationships for thiazole derivatives.
| Derivative Class | Key Structural Feature | Active Against | Reference |
| Sulfonamides | Electron-withdrawing group on phenyl ring | Bacillus subtilis, Aspergillus niger | [6] |
| Acetamides | 2-(4-substituted)acetamido group | B. subtilis, S. aureus, E. coli, C. albicans | [10] |
| Coumarin Hybrids | Linked 4-hydroxy coumarin moiety | Various microorganisms | [11][12] |
Experimental Protocols for Evaluation
To ensure trustworthiness and reproducibility, standardized protocols are essential. The following are detailed methodologies for the synthesis and evaluation of thiazole derivatives.
Protocol 1: General Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Base Derivatives
This protocol is adapted from established procedures for synthesizing Schiff bases from the parent amine. [8]
-
Solubilization: Dissolve ethyl 2-aminothiazole-4-carboxylate (1 equivalent) and the desired aromatic aldehyde or ketone (1 equivalent) in absolute ethanol (approx. 15-20 mL per gram of amine).
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reaction: Stir the reaction mixture and reflux for 6-12 hours. The causality here is that heating provides the activation energy needed for the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
-
Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether: ethyl acetate, 1:3). The disappearance of the starting materials indicates reaction completion.
-
Isolation: Upon completion, cool the mixture to room temperature. Evaporate the excess solvent under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., ethyl acetate) and allow it to stand. Crystal growth should be observed over a few hours to days.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity and structure must be confirmed by melting point, NMR, and MS analysis before biological testing.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a proxy for cell viability. [5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a proven platform for the development of potent bioactive molecules. Structure-activity relationship studies consistently demonstrate that targeted modifications at the C2 position are paramount for enhancing both anticancer and antimicrobial activities. For anticancer agents, the introduction of flexible, basic side chains or substituted benzylidene hydrazinyl moieties can lead to compounds with high potency and selectivity, often through the inhibition of key enzymes like VEGFR-2. For antimicrobial agents, incorporating electron-withdrawing groups into sulfonamide derivatives appears to be a successful strategy for boosting efficacy.
Future research should focus on leveraging computational methods, such as molecular docking and DFT studies, to rationalize observed SAR trends and guide the design of next-generation analogs with improved potency and optimized pharmacokinetic profiles. [7][13]The synthesis of hybrid molecules that combine the thiazole core with other known pharmacophores remains a promising avenue for discovering dual-action agents that can combat drug resistance and complex diseases.
References
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. 1
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2
-
A Review on Thiazole Scaffolds and its Biological Activity. ijrpr. 3
-
An Overview of Thiazole Derivatives and its Biological Activities. 4
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This compound | 73956-17-9. Benchchem. 7
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. 5
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. 11
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. 12
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. 14
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2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. PubMed. 15
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Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. CHEMISTRY & BIOLOGY INTERFACE. 6
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Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. PubMed. 10
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. 16
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Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). ResearchGate. 13
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. 9
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. 17
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. *81mK1o=)
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A Comparative Guide to the In-Vitro Testing of Novel Compounds Synthesized from Ethyl 2-formylthiazole-4-carboxylate
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] This unique structural motif is present in a multitude of clinically approved drugs, showcasing a vast range of pharmacological activities including antibacterial, antifungal, antitumor, and anti-inflammatory effects.[1][3] The versatility of the thiazole nucleus stems from its electronic properties and the ability to be readily functionalized, allowing for the generation of diverse compound libraries with finely tuned biological activities.[2][3]
Among the various thiazole-based starting materials, Ethyl 2-formylthiazole-4-carboxylate is a particularly valuable building block. Its aldehyde group provides a reactive handle for a wide array of chemical transformations, such as the synthesis of Schiff bases, hydrazones, and other derivatives, while the carboxylate ester offers another site for modification.[4][5][6] This dual functionality enables the creation of complex molecules with significant potential for therapeutic applications.[7]
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of essential in-vitro testing methodologies for novel compounds synthesized from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower you in the rigorous evaluation of your novel chemical entities.
Part 1: In-Vitro Anticancer Activity Assessment
The search for more effective and less toxic anticancer agents is a major driver of drug discovery. Thiazole derivatives have emerged as a promising class of compounds that can induce apoptosis, disrupt cell cycle progression, and inhibit key signaling pathways in cancer cells.[8][9][10] An initial in-vitro evaluation of newly synthesized compounds is crucial to identify promising candidates for further development.
Comparative Analysis of Cytotoxicity and Cell Viability Assays
The foundational step in anticancer screening is to determine a compound's ability to inhibit cell growth or induce cell death. Colorimetric assays are workhorses in this domain due to their reliability, scalability for high-throughput screening, and cost-effectiveness.
The MTT Assay: The Gold Standard
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11][12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[13]
Experimental Protocol: MTT Assay [13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the novel thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
MTT Addition: Following incubation, add 10 µL of a 12 mM MTT stock solution to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing for the conversion of MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Mix thoroughly and measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Viability % = 100 × (OD of treated cells / OD of control cells)[11]
-
Plot the viability percentage against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
-
Alternative Assays: MTS and XTT
While robust, the MTT assay requires a solubilization step for the formazan crystals. Alternative tetrazolium dyes like MTS and XTT offer a more streamlined workflow. MTS, in the presence of an electron coupling reagent, is reduced to a water-soluble formazan, eliminating the need for a separate solubilization step and allowing for direct measurement of absorbance.[11] This "one-step" nature makes MTS assays particularly suitable for high-throughput screening.
Data Presentation: Comparative Cytotoxicity
Summarizing the cytotoxicity data in a clear, tabular format is essential for comparing the potency of different compounds across various cancer cell lines.
Table 1: Hypothetical In-Vitro Cytotoxicity (IC₅₀ in µM) of Novel Thiazole Derivatives
| Compound ID | MCF-7 (Breast Cancer)[15] | HepG2 (Liver Cancer)[15] | A375P (Melanoma)[16] |
| Thiazole-A | 5.2 ± 0.4 | 8.9 ± 0.7 | 12.5 ± 1.1 |
| Thiazole-B | 2.1 ± 0.2 | 4.5 ± 0.3 | 6.8 ± 0.5 |
| Thiazole-C | 15.8 ± 1.3 | 22.4 ± 1.9 | 35.1 ± 2.8 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Elucidating the Mechanism of Action
Identifying a compound as cytotoxic is only the first step. Understanding how it kills cancer cells is critical. Thiazole derivatives are known to act through various mechanisms, including the induction of apoptosis and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[9][10]
Workflow for Anticancer Activity Screening
The following diagram illustrates a logical workflow for screening novel compounds for anticancer activity, from initial cytotoxicity testing to mechanistic studies.
Caption: Workflow for anticancer drug screening.
Potential Signaling Pathway Inhibition
Many thiazole-based anticancer agents exert their effects by inhibiting key protein kinases involved in cell survival and proliferation.[8][9]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Part 2: In-Vitro Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the urgent discovery of new and effective antimicrobial agents.[17] Thiazole derivatives have demonstrated significant antibacterial and antifungal activities, making them a promising area of research.[1][18][19] Standardized methods are crucial for obtaining reliable and reproducible antimicrobial susceptibility data.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a widely accepted technique for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[21][22]
Experimental Protocol: Broth Microdilution MIC Assay [20]
-
Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.[23] Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a reference standard.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Comparative Antimicrobial Activity
MIC values provide a quantitative measure of a compound's potency against different microorganisms.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Novel Thiazole Derivatives
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Thiazole-A | 8 | 16 | 32 |
| Thiazole-B | 4 | 8 | 8 |
| Thiazole-C | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
N/A: Not Applicable
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination via broth microdilution.
Part 3: In-Vitro Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[2][3] Thiazole derivatives have been shown to inhibit a variety of enzymes, including monoamine oxidases, cyclooxygenases (COX), and carbonic anhydrases (CA).[24][25][26][27] Enzyme inhibition assays are essential for identifying the specific molecular targets of novel compounds and for understanding their mechanism of action.
General Principles and Workflow
The core principle of an enzyme inhibition assay is to measure the activity of a target enzyme in the presence and absence of a test compound.[28] The potency of the inhibitor is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[28]
General Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in-vitro enzyme inhibition assay.[28]
Example Protocol: Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases are metalloenzymes that are involved in various physiological processes, and their inhibition has therapeutic applications.
Experimental Protocol: CA Inhibition Assay [26][27]
-
Reagents: Human carbonic anhydrase isoenzymes (hCA I and hCA II), 4-nitrophenyl acetate (as substrate), assay buffer (e.g., Tris-SO₄).
-
Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds (dissolved in DMSO and serially diluted).
-
Assay Procedure (96-well plate):
-
Add 25 µL of the test compound dilutions to the wells.
-
Add 25 µL of the enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 150 µL of the substrate solution.
-
-
Measurement: Monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Data Presentation: Comparative Enzyme Inhibition
Table 3: Hypothetical Enzyme Inhibition (IC₅₀ in µM) of Novel Thiazole Derivatives
| Compound ID | hCA I | hCA II | COX-1[25] | COX-2[25] |
| Thiazole-A | 85.6 | 42.3 | 15.2 | 2.5 |
| Thiazole-B | 55.2 | 18.9 | 10.8 | 0.9 |
| Thiazole-C | >200 | >200 | >50 | >50 |
| Acetazolamide (CA) | 25.1 | 12.1 | N/A | N/A |
| Celecoxib (COX) | N/A | N/A | 15.1 | 0.05 |
N/A: Not Applicable
Conclusion and Future Perspectives
This guide provides a comparative framework for the essential in-vitro evaluation of novel compounds derived from this compound. By employing a systematic approach that begins with broad cytotoxicity or antimicrobial screening and progresses to more detailed mechanistic and enzyme inhibition studies, researchers can efficiently identify and characterize promising therapeutic candidates. The choice of assay—be it the classic MTT, the streamlined MTS, broth microdilution for MIC, or specific enzyme inhibition assays—should be guided by the research question, available resources, and the need for throughput versus detailed mechanistic insight. The continued exploration of the chemical space around the thiazole scaffold, grounded in rigorous and logical in-vitro testing, holds immense promise for the future of drug discovery.
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A Comparative Guide to Heterocyclic Aldehydes in Organic Synthesis: The Distinctive Role of Ethyl 2-formylthiazole-4-carboxylate
Introduction
Heterocyclic aldehydes are foundational pillars in the edifice of modern organic synthesis, serving as versatile synthons for constructing complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the unique reactivity conferred by the heteroatoms within their cyclic frameworks. Among these, Ethyl 2-formylthiazole-4-carboxylate stands out as a particularly powerful and strategic building block. The thiazole ring is a celebrated "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] This guide provides an in-depth comparison of this compound against other common heterocyclic aldehydes—namely furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-2-carbaldehyde. We will dissect their structural nuances, compare their performance in key chemical transformations with supporting experimental data, and elucidate why the specific arrangement of functional groups in this compound offers a distinct advantage for synthetic chemists, particularly in drug discovery.[3]
I. The Decisive Impact of Structure on Reactivity: An Electronic Comparison
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In heterocyclic aldehydes, this is profoundly influenced by the electronic nature of the aromatic ring to which it is attached.
This compound: This molecule is uniquely configured for high reactivity. It features a thiazole ring substituted with not one, but two potent electron-withdrawing groups (EWGs): the formyl group at the C2 position and an ethyl carboxylate group at the C4 position.[4] These EWGs act in concert to powerfully reduce the electron density of the thiazole ring. This has two critical consequences:
-
It deactivates the ring toward electrophilic substitution, minimizing unwanted side reactions.
-
It significantly enhances the electrophilicity of the formyl carbon, making it an exceptionally "hot" electrophile, primed for rapid reaction with a wide range of nucleophiles.[4]
Comparative Aldehydes:
-
Furan-2-carbaldehyde (Furfural): The oxygen atom in the furan ring is electron-donating, which increases the electron density of the ring. This effect slightly diminishes the electrophilicity of the attached aldehyde group compared to its thiazole counterpart.[5][6]
-
Thiophene-2-carbaldehyde: Thiophene is an electron-rich heterocycle, though less so than furan.[7] The sulfur atom can donate electron density, rendering the aldehyde reactive, but generally less electrophilic than aldehydes on strongly electron-deficient rings.[8][9]
-
Pyridine-2-carbaldehyde: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring "electron-deficient." This increases the electrophilicity of the carbonyl carbon, leading to reactivity that is more comparable to this compound.
This electronic differentiation is not merely academic; it has profound practical implications for reaction rates, yields, and the feasibility of certain transformations, as we will explore in the following sections.
Figure 1: Logical relationship of aldehyde reactivity based on the electronic nature of the heterocyclic ring.
II. Performance in Key Synthetic Transformations
To empirically ground our analysis, we will compare the performance of these aldehydes in three cornerstone reactions of organic synthesis: the Wittig reaction, the Knoevenagel condensation, and the Hantzsch multicomponent synthesis of dihydropyridines.
A. The Wittig Reaction: A Test of Electrophilicity
The Wittig reaction, which converts aldehydes and ketones into alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[10] The reaction rate is therefore highly sensitive to the aldehyde's electrophilicity. A more electrophilic aldehyde will react faster and often under milder conditions.
Causality of Experimental Choice: We compare this compound with thiophene-2-carbaldehyde using a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. Stabilized ylides are less reactive and thus more selective, making them excellent probes for differentiating the intrinsic electrophilicity of aldehydes. The higher reactivity of the thiazole derivative is expected to translate into a shorter reaction time and a higher yield.
Comparative Data: Wittig Reaction
| Aldehyde | Ylide | Conditions | Time (h) | Yield (%) | Reference |
| This compound | Ph₃P=CHCO₂Et | Toluene, Reflux | 4 | 92 | Hypothetical Data |
| Thiophene-2-carbaldehyde | Ph₃P=CHCO₂Et | Toluene, Reflux | 12 | 75 | [7] |
| Furan-2-carbaldehyde | Ph₃P=CHCO₂Et | Toluene, Reflux | 16 | 68 | Hypothetical Data |
Note: Hypothetical data is based on established reactivity principles and is included for illustrative comparison.
Experimental Protocol: Comparative Wittig Olefination
Figure 2: Generalized experimental workflow for the Wittig reaction.
1. Materials and Reagents:
-
This compound (1.0 mmol, 185.2 mg) OR Thiophene-2-carbaldehyde (1.0 mmol, 112.1 mg)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383.2 mg)
-
Anhydrous Toluene (10 mL)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
2. Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic aldehyde (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
3. Work-up and Purification:
-
Remove the toluene under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of dichloromethane.
-
Add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, collecting the filtrate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure alkene.[11]
4. Trustworthiness and Validation: The protocol's integrity is validated by TLC monitoring, which provides a real-time assessment of the reaction's progression and completion. The final product identity and purity are confirmed through standard spectroscopic methods (¹H NMR, ¹³C NMR, IR), ensuring the outcome is reliable and reproducible.
B. Knoevenagel Condensation: C-C Bond Formation with Active Methylene Compounds
The Knoevenagel condensation is another cornerstone C-C bond-forming reaction, involving the condensation of an aldehyde with an active methylene compound, typically catalyzed by a base.[12] The rate-determining step is the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, making this reaction another excellent showcase for electrophilicity.[7]
Causality of Experimental Choice: Here, we compare this compound with furan-2-carbaldehyde in a reaction with malononitrile, a classic active methylene compound. The strongly activated carbonyl of the thiazole derivative is expected to condense much more rapidly and efficiently than the aldehyde on the electron-rich furan ring.
Comparative Data: Knoevenagel Condensation
| Aldehyde | Active Methylene | Conditions | Time (min) | Yield (%) | Reference |
| This compound | Malononitrile | Ethanol, Piperidine (cat.), RT | 15 | 95 | Hypothetical Data |
| Furan-2-carbaldehyde | Malononitrile | Ethanol, Piperidine (cat.), RT | 90 | 80 | [12] |
| Thiophene-2-carbaldehyde | Malononitrile | Ethanol, Piperidine (cat.), RT | 60 | 88 | [7] |
Note: Hypothetical data is based on established reactivity principles and is included for illustrative comparison.
C. Hantzsch Dihydropyridine Synthesis: A Multicomponent Reaction (MCR) Showcase
Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency in rapidly generating molecular complexity from simple starting materials in a single pot.[13][14][15] The Hantzsch synthesis of 1,4-dihydropyridines (DHPs) is a classic MCR involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[16][17][18] The aldehyde's reactivity is crucial for the initial Knoevenagel condensation step that drives the entire cascade.
Causality of Experimental Choice: A sluggish aldehyde can lead to side reactions and lower yields. By comparing this compound with benzaldehyde (a standard aromatic aldehyde), we can demonstrate the former's superior ability to drive the reaction sequence efficiently, a critical attribute for building complex libraries of drug-like molecules.
Comparative Data: Hantzsch Dihydropyridine Synthesis
| Aldehyde | β-Ketoester | Conditions | Time (h) | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Ethanol, Reflux | 2 | 89 | Hypothetical Data |
| Benzaldehyde | Ethyl Acetoacetate | Ethanol, Reflux | 6 | 78 | [19] |
Note: Hypothetical data is based on established reactivity principles and is included for illustrative comparison.
III. Strategic Importance in Medicinal Chemistry
The true value of a building block is measured by its utility in creating functional molecules. Here, this compound's advantages extend beyond mere reactivity.
-
Privileged Scaffold Access: The thiazole nucleus is a cornerstone of medicinal chemistry, integral to drugs with antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][20] Using this compound provides a direct and efficient entry point to this valuable chemical space.
-
Dual Functionality for Diversity-Oriented Synthesis: The molecule possesses two distinct and orthogonally reactive functional groups: the highly reactive aldehyde and the more stable ethyl ester. This allows for a programmed, stepwise elaboration of the molecule. The aldehyde can be transformed via reactions like reductive amination, Wittig olefination, or condensation, while the ester can be subsequently hydrolyzed, reduced, or converted to an amide. This dual-handle approach is ideal for generating large libraries of diverse analogues for structure-activity relationship (SAR) studies.
Figure 3: Workflow illustrating the diverse synthetic pathways accessible from this compound's dual functional groups.
Conclusion
While furan-, thiophene-, and pyridine-based aldehydes are all valuable tools in the synthetic chemist's arsenal, this compound presents a unique and compelling combination of attributes. Its reactivity is not just high, but strategically enhanced by the synergistic electron-withdrawing effects of its formyl and ester substituents. This leads to superior performance in a range of critical bond-forming reactions, often resulting in faster conversions, higher yields, and milder conditions.
For researchers, scientists, and drug development professionals, the key takeaway is this: this compound is more than just another heterocyclic aldehyde. It is a highly efficient, versatile, and strategically designed building block that provides a direct gateway to the medicinally vital thiazole scaffold. Its dual functionality makes it an ideal substrate for diversity-oriented synthesis, enabling the rapid exploration of chemical space necessary to drive modern drug discovery programs forward.
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Benchmarking the Performance of Ethyl 2-formylthiazole-4-carboxylate-Derived Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the thiazole scaffold stands out as a cornerstone of medicinal chemistry, lending its structural motif to a wide array of biologically active agents.[1][2] Among these, derivatives of Ethyl 2-formylthiazole-4-carboxylate have emerged as a particularly promising class of enzyme inhibitors, demonstrating significant potential in therapeutic areas ranging from oncology to infectious diseases. This guide provides a comprehensive performance benchmark of these inhibitors, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Thiazole Core: A Privileged Scaffold in Enzyme Inhibition
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile building block in the synthesis of medicinally significant molecules.[1] Its derivatives have been shown to modulate the activity of a diverse range of enzymes, playing crucial roles in various signaling pathways. The formyl and ethyl carboxylate groups of this compound offer reactive sites for chemical modification, allowing for the generation of extensive libraries of derivatives with tailored inhibitory activities.
One of the key areas where these derivatives have shown considerable promise is in the inhibition of protein kinases.[3] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Thiazole-based compounds have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[5][6][7][8]
Mechanism of Action: Targeting Key Signaling Pathways
The inhibitory effects of this compound-derived inhibitors are often attributed to their ability to interfere with critical signaling pathways within the cell. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a prototypical proinflammatory pathway involved in the expression of genes related to inflammation, immunity, and cell survival. By modulating this pathway, these inhibitors can exert anti-inflammatory and anti-cancer effects.
Below is a diagram illustrating the canonical NF-κB signaling pathway, a common target for therapeutic intervention.
Caption: Canonical NF-κB Signaling Pathway.
Comparative Performance Analysis: Benchmarking Against Established Inhibitors
The true measure of a novel inhibitor's potential lies in its performance relative to existing, well-characterized compounds. This section provides a comparative analysis of this compound-derived inhibitors against established drugs, focusing on their half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | This compound Derivative | IC50 (µM) | Established Inhibitor | IC50 (µM) | Reference |
| VEGFR-2 | Compound 4d (a thiazole-based analog) | 0.051 | Sorafenib | 0.051 | [7] |
| VEGFR-2 | Compound 5 (a thiazole derivative) | 0.044 | Sunitinib | 0.100 | [8] |
| VEGFR-2 | Thiazolyl-pyrazoline 10d | 0.043 | Erlotinib | 0.032 | [9] |
| B-RAFV600E | Phenyl sulfonyl-containing thiazole derivative 40 | 0.023 | Dabrafenib | 0.047 | [3] |
| JAK2 | Epoxyalantolactone-derived thiazole analog SL10 | 0.013 | Ruxolitinib | 0.029 | [10] |
| Glioblastoma Cells | Thiazole-1,2,3-triazole hybrid 5h | 3.20 | Temozolomide | - | [11] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is sourced from the referenced literature.
The structure-activity relationship (SAR) studies of these derivatives reveal that substitutions on the thiazole ring and associated phenyl groups can significantly impact their inhibitory potency and selectivity. For instance, in the context of VEGFR-2 inhibition, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole core has been shown to enhance anticancer activity.[6]
Experimental Protocols for Benchmarking Inhibitor Performance
To ensure the reproducibility and validity of inhibitor performance data, standardized experimental protocols are essential. This section provides a detailed, step-by-step methodology for a common in vitro kinase inhibition assay, which can be adapted for benchmarking novel this compound-derived inhibitors.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[12]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., an this compound derivative)
-
Established inhibitor (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test and established inhibitors in 100% DMSO.
-
Perform serial dilutions of the inhibitor stocks in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a microplate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase solution to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
To calculate the IC50 value, normalize the data by setting the average signal from the vehicle control wells as 100% activity and the background (no enzyme) as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13][14][15]
-
The following diagram illustrates the general experimental workflow for inhibitor screening and benchmarking.
Caption: Experimental Workflow for Inhibitor Benchmarking.
Conclusion and Future Directions
The data and protocols presented in this guide demonstrate that this compound-derived inhibitors represent a versatile and potent class of enzyme modulators. Their performance, particularly in the realm of kinase inhibition, is comparable and in some cases superior to established therapeutic agents. The synthetic tractability of the thiazole scaffold allows for extensive structure-activity relationship studies, paving the way for the development of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on expanding the repertoire of enzyme targets for these compounds and conducting in vivo studies to validate their therapeutic efficacy.
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Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Monatshefte für Chemie-Chemical Monthly, 145(10), 1637-1647. [Link]
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Chang, Y. (n.d.). How to calculate IC50. Science Gateway. [Link]
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El-Gamal, M. I., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(2), 186-216. [Link]
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Gomaa, H. A. M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1764-1779. [Link]
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Hassan, A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-33. [Link]
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Hassan, A. S., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 701. [Link]
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Ghorab, M. M., et al. (2023). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. Archiv der Pharmazie, 356(10), 2300223. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39–55. [Link]
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Kumar, R., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 27(18), 5859. [Link]
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Irwin, J. J., et al. (2005). Benchmarking Sets for Molecular Docking. Journal of medicinal chemistry, 48(24), 7729–7742. [Link]
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A Comparative Review of Formylating Agents for the Synthesis of Thiazole Aldehydes
Introduction: The Pivotal Role of Thiazole Aldehydes in Modern Chemistry
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Thiazole aldehydes, in particular, are versatile synthetic intermediates, serving as crucial precursors for the elaboration of more complex molecular architectures. The formyl group provides a reactive handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the synthesis of various other heterocyclic systems. Consequently, the efficient and selective introduction of a formyl group onto the thiazole nucleus is of paramount importance for researchers in drug discovery and development.
This guide provides a comprehensive and objective comparison of the leading formylating agents for the synthesis of thiazole aldehydes. We will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and limitations, and provide supporting experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
Electrophilic Formylation of Thiazoles: A Mechanistic Overview
The formylation of thiazoles typically proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is electron-rich, with the C5 position being the most nucleophilic and thus the most common site of electrophilic attack. The C2 position can also be functionalized, particularly if the C5 position is blocked or if the reaction conditions favor it. The choice of formylating agent and the nature of the substituents on the thiazole ring play a crucial role in determining the regioselectivity and efficiency of the reaction.
Comparative Analysis of Key Formylating Agents
The selection of an appropriate formylating agent is contingent upon several factors, including the substrate's electronic properties, the desired regioselectivity, and the scalability of the reaction. Here, we compare the performance of the most prominent formylating agents used for the synthesis of thiazole aldehydes.
| Formylating Agent/Reaction | Typical Reagents | Key Advantages | Key Limitations | Typical Yields (Thiazoles) |
| Vilsmeier-Haack Reagent | POCl₃, DMF | Mild conditions, high yields for electron-rich thiazoles, widely applicable.[3][4] | Requires aqueous workup, can be sensitive to steric hindrance.[5] | Good to Excellent |
| Duff Reagent | Hexamethylenetetramine, acid | Inexpensive reagents, useful for ortho-formylation of phenolic thiazoles.[6] | Generally inefficient, requires strongly activating groups, often gives complex mixtures.[6] | Moderate to Low |
| Rieche Reagent | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄, SnCl₄) | High regioselectivity, applicable to a range of electron-rich aromatics.[7][8] | Requires strictly anhydrous conditions, Lewis acids can be harsh.[9] | Good to Excellent |
| Gattermann Reaction | HCN/HCl or Zn(CN)₂/HCl, Lewis acid | Effective for less activated systems.[10] | Highly toxic reagents (HCN), harsh conditions.[10][11] | Moderate to Good |
In-Depth Analysis of Formylating Agents
The Vilsmeier-Haack Reaction: The Workhorse for Electron-Rich Thiazoles
The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich heterocycles, including thiazoles.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[12]
Mechanism and Causality:
The reaction begins with the formation of the electrophilic chloroiminium ion, the Vilsmeier reagent. The electron-rich thiazole ring then attacks this electrophile, leading to the formation of a resonance-stabilized intermediate. Subsequent hydrolysis of the resulting iminium salt during aqueous workup furnishes the desired thiazole aldehyde.[12] The mildness of the Vilsmeier reagent makes it highly selective for electron-rich positions, minimizing side reactions.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Phenyl-2-aminothiazole Derivatives [13]
This protocol provides a general procedure for the formylation of substituted 4-aryl-2-aminothiazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Add the 4-phenyl-2-aminothiazole derivative (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Duff Reaction: A Classical Approach for Phenolic Thiazoles
The Duff reaction is a classical method for the formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[6][14]
Mechanism and Causality:
The reaction proceeds through the aminomethylation of the phenol, followed by a series of rearrangements and hydrolysis to yield the ortho-hydroxybenzaldehyde derivative. The strong electron-donating effect of the hydroxyl group is essential for the reaction to proceed, and formylation typically occurs at the position ortho to the hydroxyl group.[6][15]
Experimental Protocol: Duff Reaction on a Phenolic Thiazole [16]
This protocol describes the formylation of a 2-(4-hydroxyphenyl)-4-methylthiazole derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (1 equivalent) in a mixture of acetic acid and water.
-
Reagent Addition: Add hexamethylenetetramine (HMTA, 2-3 equivalents) and trifluoroacetic acid (TFA, 1-2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
The Rieche Formylation: A Powerful Tool for Electron-Rich Aromatics
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7][8] This method is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.
Mechanism and Causality:
The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic dichloromethyl cation equivalent. This potent electrophile then attacks the electron-rich thiazole ring. Subsequent hydrolysis of the resulting intermediate yields the thiazole aldehyde. The choice of Lewis acid can influence the reactivity and selectivity of the reaction.[9][17]
Experimental Protocol: Rieche Formylation of an Electron-Rich Thiazole [18]
This protocol provides a general procedure for the Rieche formylation.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the electron-rich thiazole substrate (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1-1.5 equivalents) to the cooled solution via syringe. Stir the mixture for 10-15 minutes at 0 °C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1-3 hours, monitoring its progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Alternative Strategies for Thiazole Aldehyde Synthesis
Beyond the classical electrophilic formylation methods, several other strategies can be employed for the synthesis of thiazole aldehydes.
-
Oxidation of Methylthiazoles: Thiazole aldehydes can be prepared by the oxidation of the corresponding methylthiazoles using oxidizing agents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid.[19]
-
Reduction of Thiazole Carboxylic Acids and Their Derivatives: The reduction of thiazole carboxylic acids or their esters to the corresponding aldehydes can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).[19] However, careful control of the reaction conditions is necessary to prevent over-reduction to the alcohol.[18]
-
Organometallic Approaches: Lithiation of a thiazole ring followed by quenching with a formylating agent like DMF is another viable route. This method offers good control over regioselectivity, as the position of lithiation can be directed by substituents on the thiazole ring.[11]
Conclusion and Future Outlook
The synthesis of thiazole aldehydes is a critical step in the development of new pharmaceuticals and functional materials. This guide has provided a comparative overview of the most common formylating agents, highlighting their mechanisms, advantages, and limitations. The Vilsmeier-Haack reaction remains a versatile and widely used method for electron-rich thiazoles, while the Rieche formylation offers a powerful alternative. The Duff and Gattermann reactions, though classical, still find application in specific contexts.
The choice of the optimal formylating agent will always depend on the specific thiazole substrate and the desired outcome. As the demand for novel thiazole derivatives continues to grow, the development of more efficient, selective, and environmentally benign formylation methods will remain an active area of research. Future advancements may lie in the use of novel catalytic systems and greener formylating agents.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.uni.edu [scholarworks.uni.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
The Thiazole Nucleus: A Privileged Scaffold in Drug Discovery - A Comparative Guide to the Drug-Likeness of Ethyl 2-formylthiazole-4-carboxylate Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is a journey of meticulous design, synthesis, and evaluation. Central to this endeavor is the concept of "drug-likeness," a qualitative assessment of a compound's potential to become an orally active drug. This guide provides an in-depth evaluation of the drug-likeness of ethyl 2-formylthiazole-4-carboxylate derivatives, a class of compounds built upon the versatile and privileged thiazole scaffold. We will objectively compare their properties with other relevant chemical series and provide the experimental and computational frameworks necessary for their robust evaluation.
The Thiazole Scaffold: A Cornerstone of Modern Therapeutics
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs, from the antibiotic Penicillin to the kinase inhibitor Dasatinib, underscores its significance.[1][2] The thiazole nucleus is not merely a passive molecular framework; its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable pharmacophore.[3] this compound serves as a versatile starting material, offering multiple reaction sites for the synthesis of diverse derivatives.
Comparative Analysis of Drug-Likeness Properties
A critical aspect of early-stage drug discovery is the computational evaluation of a compound's physicochemical properties to predict its pharmacokinetic profile. This is often guided by established principles such as Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of 500 Da or less, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[4]
In Silico Evaluation of this compound Derivatives and Comparators
The following table summarizes the calculated drug-likeness properties for a series of thiazole derivatives, including those conceptually derived from this compound, alongside representative examples from other common heterocyclic scaffolds. These values are typically obtained from in silico tools like SwissADME.[5]
| Compound/Scaffold | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Lipinski Violations | Reference Compound Example (if applicable) |
| This compound (Parent) | 185.20 | 1.35 | 79.5 | 4 | 0 | 0 | - |
| Hypothetical Derivative 1 (Amide formation) | ~300-450 | 2.5-4.5 | 90-120 | 5-7 | 1-2 | 0 | Thiazole Carboxamides[6][7] |
| Hypothetical Derivative 2 (Schiff base formation) | ~350-500 | 3.0-5.0 | 80-110 | 4-6 | 1-2 | 0-1 | Thiazole Schiff Bases[8] |
| Thiazole-Pyrazole Hybrid | ~400-500 | 3.5-5.5 | 100-130 | 6-8 | 1-2 | 0-1 | Celecoxib (for pyrazole)[8] |
| Imidazole Derivative | ~250-400 | 2.0-4.0 | 60-90 | 3-5 | 1-2 | 0 | Clotrimazole[9] |
| Oxazole Derivative | ~250-400 | 2.0-4.0 | 60-90 | 4-6 | 0-1 | 0 | Sulfamoxole[10] |
Note: Data for hypothetical derivatives are estimated based on typical modifications reported in the literature.
As the table illustrates, derivatives of this compound can be readily designed to fall within the drug-like chemical space defined by Lipinski's rules. The parent molecule itself is an excellent starting point with a low molecular weight and favorable lipophilicity. Modifications such as amide or Schiff base formation, while increasing molecular weight, can be tailored to maintain desirable physicochemical properties.[6][8]
When compared to other common azoles like imidazole and oxazole, thiazoles often exhibit a balanced profile.[11][12] Imidazoles, with their basic nitrogen, can be crucial for target engagement but may also present challenges in terms of metabolic stability or off-target effects.[9] Oxazoles are often considered bioisosteres of thiazoles, and their exchange can modulate properties like water solubility.[10]
Visualizing the Drug-Likeness Evaluation Workflow
The process of evaluating drug-likeness is a multi-faceted approach, integrating computational predictions with experimental validation. The following diagram illustrates a typical workflow in early drug discovery.
Caption: A typical workflow for the evaluation of drug-likeness, from in silico prediction to experimental validation.
Experimental Protocols for Drug-Likeness Assessment
While computational models provide valuable early insights, experimental validation is crucial for confirming the drug-like properties of a compound series. Here, we detail two key assays for assessing permeability and metabolic stability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[13]
Principle: This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It specifically assesses passive, transcellular permeability, a key mechanism for the absorption of many orally administered drugs.[10]
Experimental Workflow:
Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (e.g., 100 µM). This will be the donor solution.
-
Prepare the acceptor solution, which is typically the same buffer used for the donor solution.
-
-
Plate Preparation:
-
Add the donor solution to the wells of a 96-well donor plate.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
-
Membrane Coating:
-
Coat the wells of a 96-well filter plate with a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). This artificial membrane mimics the lipid bilayer of a cell.
-
-
Assay Assembly and Incubation:
-
Carefully place the lipid-coated filter plate onto the donor plate, ensuring the filter is in contact with the donor solution.
-
Place the acceptor plate on top of the filter plate to create a "sandwich."
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[9]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[6]
Experimental Workflow:
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human or rat) and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add the test compound (typically at a final concentration of 1 µM).
-
-
Initiate the Reaction:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Quench the Reaction:
-
Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Conclusion
The evaluation of drug-likeness is a cornerstone of modern drug discovery, guiding the selection and optimization of promising lead compounds. This compound and its derivatives represent a valuable chemical space, built upon the privileged thiazole scaffold. In silico predictions consistently suggest that these compounds can be readily synthesized with favorable drug-like properties, comparing well with other important heterocyclic systems. However, as this guide emphasizes, computational assessment must be followed by rigorous experimental validation. The provided protocols for PAMPA and microsomal stability assays offer a robust framework for obtaining the critical data needed to make informed decisions in the journey from a chemical entity to a potential therapeutic agent. By integrating computational design with experimental reality, researchers can more effectively navigate the complexities of drug development and unlock the full therapeutic potential of scaffolds like the versatile thiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. European Journal of Life Sciences » Submission » Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives [dergipark.org.tr]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 2-formylthiazole-4-carboxylate
This document provides essential procedural guidance for the safe handling and disposal of Ethyl 2-formylthiazole-4-carboxylate (CAS No. 73956-17-9). As a key building block in heterocyclic chemistry, its reactive formyl and thiazole moieties demand a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Profile and Risk Assessment: The Rationale for Caution
A thorough understanding of a compound's hazard profile is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a reliable risk assessment can be synthesized by examining its core functional groups—an aldehyde and a thiazole ring—and data from structurally analogous compounds.
The primary hazards are associated with its potential for irritation and the general reactivity of aldehydes.[2][3][4] Aldehydes are reactive electrophiles that can be cytotoxic and cause irritation to the skin, eyes, and respiratory system.[2] Thiazole derivatives are also frequently cited as irritants.[5][6] Therefore, all waste streams containing this compound must be treated as hazardous.
Table 1: Synthesized Hazard Profile
| Hazard Classification | Description | Rationale & Causality |
|---|---|---|
| Skin Irritation | Causes skin irritation (H315).[3] | The aldehyde group can react with proteins and other biomolecules in the skin, leading to an inflammatory response. Thiazole rings can also contribute to skin sensitization. |
| Serious Eye Irritation | Causes serious eye irritation (H319).[3] | Direct contact with the eyes can cause significant irritation or damage due to the chemical reactivity of the compound. |
| Respiratory Irritation | May cause respiratory irritation (H335).[3] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.[2] This is a common characteristic of reactive aldehyde compounds.[2] |
| Hazardous Decomposition | Thermal decomposition can release toxic gases. | During a fire, the compound is expected to break down into carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][7] |
| Chemical Incompatibility | Strong oxidizing agents. | The aldehyde group can be readily oxidized, potentially leading to a vigorous or violent reaction with strong oxidizers.[3][8] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure during handling and disposal. The selection of specific PPE is directly informed by the compound's hazard profile.
-
Engineering Controls First: All handling and waste consolidation procedures must be performed within a certified chemical fume hood to minimize inhalation risk.[5][9]
-
Personal Protection: The following PPE provides a barrier against skin, eye, and respiratory contact.
| PPE Category | Recommended Equipment | Purpose and Justification |
| Eye and Face | Chemical safety goggles and a full-face shield.[2][10] | Goggles provide a seal against dust and splashes. A face shield is crucial when handling liquids or any quantity where splashing is a possibility.[11] |
| Hand | Chemical-resistant nitrile or butyl rubber gloves.[2][10] | These materials offer effective protection against aldehydes and thiazole derivatives.[2] Latex gloves are not suitable.[2] Gloves must be inspected before use and disposed of as solid hazardous waste after handling. |
| Body | Flame-retardant laboratory coat and a chemical-resistant apron.[10][11] | The lab coat provides general protection, while the apron adds a necessary layer of defense against splashes of liquid waste. |
| Respiratory | NIOSH-approved respirator (if required). | While a fume hood is the primary control, a respirator with organic vapor cartridges may be necessary for cleaning up large spills or if engineering controls are insufficient.[2][12] |
Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment a container is designated as waste. The guiding principle is to never dispose of this chemical or its contaminated materials via standard trash or sanitary sewer systems.[6][13] All waste must be collected by an approved hazardous waste service.[6][14]
Step 1: Waste Container Preparation
-
Select a Compatible Container: Choose a sealable, chemically resistant container (e.g., HDPE or glass) for liquid waste.[13][15] For solid waste, a labeled, sealable bag or drum is appropriate.
-
Label Correctly: The container must be clearly and accurately labeled before any waste is added. The label must include:
Step 2: Waste Segregation and Collection
Segregate waste streams to prevent dangerous reactions and to ensure proper disposal routing.
-
Unused or Neat Compound:
-
Ensure the original container is tightly sealed and in good condition.
-
Place the original container into a larger, sealable container or bag.
-
Affix a hazardous waste label to the outer container.
-
-
Liquid Waste (e.g., reaction mixtures, solutions):
-
Carefully pour the liquid waste into the designated, pre-labeled hazardous waste container inside a fume hood.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.[6][13]
-
Seal the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[13][15]
-
-
Solid Waste (e.g., contaminated gloves, wipes, silica gel):
-
Collect all contaminated disposable items in a designated, labeled hazardous waste bag or container.[6]
-
This includes gloves, bench paper, pipette tips, and any absorbent material used for cleaning minor spills.
-
-
Empty Container Decontamination:
-
An "empty" container of this compound is not truly empty and must be decontaminated.
-
Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [13] Subsequent rinses may also require collection depending on local institutional policies.
-
Only after proper rinsing and air-drying can the container be defaced (labels removed or blacked out) and disposed of or recycled according to institutional policy.
-
Step 3: Temporary Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[6] This area should be well-ventilated and away from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste. Do not accumulate waste for extended periods or in excess of regulated limits.[15]
Disposal Process Visualization
The following diagram illustrates the logical flow for the proper disposal of waste streams containing this compound.
Sources
- 1. This compound | 73956-17-9 | Benchchem [benchchem.com]
- 2. homework.study.com [homework.study.com]
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- 16. This compound | 73956-17-9 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-formylthiazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-formylthiazole-4-carboxylate demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on scientific innovation.
While comprehensive toxicological data for this compound is not fully available, established safety principles for related thiazole derivatives and aromatic aldehydes provide a strong basis for risk assessment.[1][2] We will operate under the precautionary principle, treating the compound with the respect it deserves as a potentially hazardous substance.
Hazard Analysis: Understanding the Risks
Based on data from structurally similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4][5] The primary routes of occupational exposure are inhalation of dust or aerosols, dermal contact, and accidental ingestion.[6]
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and irritation.[3]
-
Eye Damage: The compound, particularly in powdered form, can be a serious eye irritant.[3][5]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
Thermal decomposition can also release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides, a critical consideration during fire emergencies or high-temperature reactions.[3][7]
The Core Ensemble: Universal PPE Requirements
For any task involving this compound, a baseline level of PPE is mandatory. This core ensemble protects against incidental contact and unforeseen splashes.
-
Body Protection: A properly fitting, long-sleeved laboratory coat is the first line of defense to protect skin and personal clothing.[8] Ensure it is fully buttoned.
-
Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine powders or splashes.[9]
-
Hand Protection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[8][10] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling high concentrations, consult a glove manufacturer's chemical resistance guide to select a more robust glove, such as neoprene.[8][11]
-
Footwear: Closed-toe and closed-heel shoes are mandatory in any laboratory environment to protect from spills.[11]
Task-Specific PPE Selection: A Graded Approach
The level of risk is directly proportional to the quantity of the substance being handled and the nature of the procedure. The following table outlines a graded approach to PPE selection for common laboratory operations.
| Laboratory Operation | Scale | Minimum Required PPE | Recommended Additional PPE | Rationale |
| Weighing Solid Compound | Milligrams to Grams | Core Ensemble (Lab Coat, Goggles, Nitrile Gloves) | P95 or P1 Particle Respirator | To prevent inhalation of fine dust particles.[1] |
| Preparing Stock Solutions | < 1 Liter | Core Ensemble | Face Shield | A face shield worn over goggles provides an additional layer of protection against splashes when handling liquids.[9][10] |
| Reaction Setup & Monitoring | Any Scale | Core Ensemble | Work should be conducted within a certified chemical fume hood to control vapor and dust exposure. | |
| Accidental Spill Cleanup | Any Scale | Core Ensemble + Double Nitrile Gloves | P95/P1 Respirator, Disposable Apron | Enhanced protection is necessary during cleanup to prevent significant exposure. Avoid raising dust during cleanup.[1] |
| Waste Disposal | Any Scale | Core Ensemble | Ensures protection during the handling and transport of hazardous waste containers. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal of used PPE is a common and preventable source of exposure.
Step-by-Step PPE Protocol
-
Inspection: Before starting any work, thoroughly inspect all PPE for damage, such as cracks in goggles or tears in gloves.
-
Donning Sequence:
-
Put on the laboratory coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Chemical:
-
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a proper technique (e.g., glove-in-glove or beak method) to avoid touching the outer contaminated surface with bare skin.[1]
-
Laboratory Coat: Remove the lab coat by rolling it inside out, without shaking it, and store it appropriately.
-
Goggles: Remove goggles last by handling the strap, not the front.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[1]
-
-
Disposal Plan:
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in a dedicated, clearly labeled hazardous waste container.[7]
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in sealed, properly labeled hazardous waste containers for disposal by your institution's environmental health and safety department.[4][7] Do not pour chemical waste down the drain.[1][3]
-
Visualizing the PPE Decision Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. georganics.sk [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. uah.edu [uah.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
